Zinc hexafluorosilicate
Description
Properties
IUPAC Name |
zinc;hexafluorosilicon(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6Si.Zn/c1-7(2,3,4,5)6;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPUQLOSQCXHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6Si.Zn, F6SiZn | |
| Record name | ZINC FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884938 | |
| Record name | Silicate(2-), hexafluoro-, zinc (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc fluorosilicate appears as a solid material, or the solid mixed with water. Insoluble in water and denser than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion., Hexahydrate: White solid; [Merck Index] Grey odorless solid; [MSDSonline] | |
| Record name | ZINC FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc silicofluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7796 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
122 to 158 °F at 760 mmHg (decomposes) (USCG, 1999) | |
| Record name | ZINC FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Solubility: 77 g/100 g water at 10 °C; 93 g/100 g water at 60 °C /Hexahydrate/, 54.371 lb/100 lb water at 70 °F | |
| Record name | ZINC SILICOFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.1 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 2.104 g/cu cm | |
| Record name | ZINC FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC SILICOFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
16871-71-9 | |
| Record name | ZINC FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8179 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc fluorosilicate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16871-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc silicofluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016871719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicate(2-), hexafluoro-, zinc (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicate(2-), hexafluoro-, zinc (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc hexafluorosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC HEXAFLUOROSILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTE5F70KZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZINC SILICOFLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Crystal Structure Analysis of Zinc Hexafluorosilicate
Abstract
This technical guide provides a comprehensive examination of the crystal structure of zinc hexafluorosilicate hexahydrate (ZnSiF₆·6H₂O), a compound of significant industrial and scientific interest. Intended for researchers, materials scientists, and professionals in drug development, this document delves into the fundamental structural characteristics, the experimental methodologies for its determination, and the relationship between its crystalline architecture and its macroscopic properties. We will explore the synthesis of high-quality single crystals, the definitive analysis by X-ray diffraction, and the insights gained from complementary techniques, establishing a holistic understanding of this archetypal ionic coordination complex.
Introduction: The Significance of Crystalline Architecture
Zinc hexafluorosilicate is an inorganic salt that typically exists as a stable hexahydrate, ZnSiF₆·6H₂O. It presents as colorless hexagonal prismatic crystals or a white crystalline powder.[1] Its applications are diverse, ranging from its use as a rapid curing and hardening agent for concrete to a mothproofing agent for textiles and a preservative for wood.[2] In materials science, it serves as a precursor for various fluorinated compounds.[1] The efficacy of ZnSiF₆·6H₂O in these applications is intrinsically linked to its well-defined, three-dimensional crystal structure.
Understanding this structure at an atomic level is paramount. For professionals in drug development, while not a therapeutic agent itself, the study of such well-ordered hydrated salt structures provides invaluable insights into ion-water and ion-ion interactions, hydrogen bonding networks, and crystal packing forces that are fundamental principles in the crystallization of active pharmaceutical ingredients (APIs) and their hydrates. This guide will, therefore, dissect the crystal structure of zinc hexafluorosilicate, not merely as a static description, but as a dynamic blueprint that dictates its chemical behavior and utility.
Fundamentals of the ZnSiF₆·6H₂O Structure
The crystal structure of zinc hexafluorosilicate hexahydrate is a classic example of ionic packing, composed of two distinct, highly symmetric coordination complexes: the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and the hexafluorosilicate anion, [SiF₆]²⁻.
-
The Cation: [Zn(H₂O)₆]²⁺ : The zinc ion is octahedrally coordinated to six water molecules. These water molecules act as Lewis bases, donating lone pairs to the zinc(II) center, which acts as a Lewis acid. This coordination results in a stable, positively charged complex. In many hydrated zinc salts, the [Zn(H₂O)₆]²⁺ octahedron is a recurring and structurally dominant motif.[3]
-
The Anion: [SiF₆]²⁻ : The hexafluorosilicate anion is a robust, non-coordinating anion with a central silicon atom also in an octahedral coordination environment with six fluorine atoms.[4] This anion is formed from the reaction of silicon tetrafluoride with fluoride ions.
The solid-state structure arises from the efficient packing of these oppositely charged octahedral units, stabilized by a robust network of electrostatic forces and hydrogen bonds.
Physicochemical Properties
A summary of the key properties of zinc hexafluorosilicate hexahydrate is presented below.
| Property | Value | Source(s) |
| Chemical Formula | ZnSiF₆·6H₂O | [1] |
| Molecular Weight | 315.56 g/mol | [5] |
| Appearance | Colorless hexagonal prisms or white crystalline powder | [1][2] |
| Density | 2.104 g/cm³ | [2] |
| Solubility in Water | Highly soluble; 77 g/100 g at 10 °C | [2] |
| pH (1% aq. solution) | 3.2 (mildly acidic) | [2] |
| Thermal Decomposition | Decomposes around 100 °C | [2] |
Crystallographic Analysis of ZnSiF₆·6H₂O
The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). Early and subsequent crystallographic studies have established that zinc hexafluorosilicate hexahydrate is part of an isomorphous series of compounds with the general formula M(II)SiF₆·6H₂O, where M can be Mg, Mn, Fe, Co, and Ni.[6][7] This isomorphism implies they share the same crystal structure, with only minor variations in lattice parameters due to the different ionic radii of the divalent metals.
Crystal System and Lattice Parameters
The structure of ZnSiF₆·6H₂O is a slightly distorted variant of the cesium chloride (CsCl) structure, where the Cs⁺ and Cl⁻ ions are replaced by the complex [Zn(H₂O)₆]²⁺ and [SiF₆]²⁻ ions, respectively. The crystal packing is best described by a rhombohedral lattice.
| Parameter | Value | Source(s) |
| Crystal System | Rhombohedral (Trigonal) | [7] |
| Space Group | R-3 | [7] |
| Hexagonal Cell Parameters | a = 9.357 Å, c = 9.649 Å | [7] |
| Rhombohedral Cell Parameters | a = 6.29 Å, α = 96.06° | [7] |
| Formula Units per Cell (Z) | 3 (Hexagonal), 1 (Rhombohedral) | [7] |
Causality: The choice of the R-3 space group reflects the threefold rotational symmetry along the c-axis, but the absence of a mirror plane perpendicular to it. The structure consists of columns of alternating [Zn(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra running parallel to the trigonal axis. The key interaction holding these columns together is a network of O-H···F hydrogen bonds between the aqua ligands of the zinc complex and the fluorine atoms of the silicate complex.
Experimental Determination of the Crystal Structure
The elucidation of a crystal structure is a systematic process that begins with the synthesis of high-quality crystals and culminates in the refinement and validation of an atomic model.
Protocol 1: Synthesis of Single Crystals
High-quality single crystals suitable for SC-XRD are essential. The principle behind this synthesis is the neutralization reaction between an acid (fluosilicic acid) and a base (zinc oxide), followed by slow crystallization to allow for ordered growth.
Methodology:
-
Preparation of Reactants: Prepare a stoichiometric solution of fluosilicic acid (H₂SiF₆). Carefully weigh a corresponding molar amount of zinc oxide (ZnO) powder.
-
Neutralization: Slowly and with constant stirring, add the ZnO powder to the H₂SiF₆ solution. The reaction is exothermic. H₂SiF₆ (aq) + ZnO (s) → ZnSiF₆ (aq) + H₂O (l).
-
Filtration: Once the reaction is complete and the solution has cooled, filter it to remove any unreacted ZnO or impurities.
-
Crystallization (Self-Validation): Transfer the clear filtrate to a clean beaker. Cover the beaker with perforated film (e.g., Parafilm with pinholes). This is a critical step; the slow rate of evaporation is the primary control parameter for crystal quality. A fast evaporation rate leads to polycrystalline powder, whereas a slow, undisturbed evaporation over several days to weeks at constant temperature allows for the growth of large, well-defined single crystals.
-
Harvesting: Once crystals of sufficient size (approx. 0.1-0.3 mm) have formed, carefully harvest them from the mother liquor and dry them with filter paper.
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This protocol outlines the workflow for determining the crystal structure from a synthesized crystal.
Methodology:
-
Crystal Selection and Mounting: Under a microscope, select a single, defect-free crystal. Mount it on a cryo-loop or glass fiber using a minimal amount of oil or adhesive.
-
Data Collection: Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer (e.g., equipped with a Mo Kα or Cu Kα X-ray source). Cool the crystal in a nitrogen stream (typically to 100 K) to minimize thermal vibrations and potential solvent loss. A full sphere of diffraction data is collected by rotating the crystal through a series of orientations.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. Corrections are applied for experimental factors like Lorentz-polarization effects and absorption.
-
Structure Solution and Refinement:
-
Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For a structure with known isomorphs, a model based on the known structure (e.g., CoSiF₆·6H₂O) can be used. Alternatively, direct methods or Patterson methods are employed.
-
Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares algorithm. This iterative process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF).
-
Diagram: Experimental Workflow
The logical flow from synthesis to final structural validation is crucial for ensuring data integrity.
Caption: Workflow for the synthesis and structural determination of ZnSiF₆·6H₂O.
Diagram: Conceptual Crystal Packing
This diagram illustrates the fundamental arrangement of the ionic components and the crucial role of hydrogen bonding.
Caption: Ionic interactions and H-bonding in the ZnSiF₆·6H₂O lattice.
Conclusion
The crystal structure of zinc hexafluorosilicate hexahydrate, with its rhombohedral R-3 space group, is a well-ordered arrangement of [Zn(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra. This architecture is dictated by the principles of efficient ionic packing and is critically stabilized by an extensive network of hydrogen bonds. The detailed analysis, achievable through a systematic experimental workflow from controlled synthesis to meticulous single-crystal X-ray diffraction, provides a definitive atomic-level understanding. This knowledge is not only fundamental to explaining the compound's physical and chemical properties but also serves as a valuable model system for studying ionic interactions in more complex crystalline materials relevant to both materials science and pharmaceutical development.
References
-
ChemBK. (n.d.). zinc hexafluorosilicate. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Synthesis and Crystal Structure of a Zn(II)-Based MOF Bearing Neutral N-Donor Linker and SiF62− Anion. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Zinc hexafluorosilicate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
MatWeb. (n.d.). Zinc Hexafluorosilicate Hexahydrate, ZnSiF6-6H2O. Retrieved February 7, 2026, from [Link]
-
ChemRxiv. (2021). Controlling the Morphologies of Isomorphous Single Crystals: From Symmetrical Double-Decker Flowers to Hexagonal Prisms. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Isomorphism (crystallography). Retrieved February 7, 2026, from [Link]
-
The Journal of the American Chemical Society. (1922). The Symmetry and Crystal Structure of Zinc Bromate Hexahydrate, Zn(BrO3)2.6H₂O. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). Crystal structures of ZnCl2·2.5H2O, ZnCl2·3H2O and ZnCl2·4.5H2O. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2022). Atomic-Level Structure of Zinc-Modified Cementitious Calcium Silicate Hydrate. Retrieved February 7, 2026, from [Link]
-
Acta Crystallographica Section E. (n.d.). ISSN 1600-5368 (Online). Retrieved February 7, 2026, from [Link]
-
SciSpace. (1973). Crystal structures of the fluosilicate hexahydrates of cobalt, nickel and zinc. Retrieved February 7, 2026, from [Link]
Sources
- 1. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 2. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structures of ZnCl2·2.5H2O, ZnCl2·3H2O and ZnCl2·4.5H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Isomorphism (crystallography) - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
Physicochemical properties of Zinc hexafluorosilicate
Technical Monograph: Zinc Hexafluorosilicate ( )
Domain: Inorganic Chemistry / Reagent Characterization Document Type: Technical Guide & Chemical Profile Version: 2.0 (Scientific Reference)[1]
Executive Summary
Zinc Hexafluorosilicate (Zinc Fluorosilicate) is a coordination complex widely utilized in industrial hardening and chemical synthesis.[1][2][3][4] While historically predominant in construction (concrete densification) and preservation (wood/textiles), its relevance to modern research and drug development lies in its utility as a Lewis acid precursor , a fluorinating agent , and a source of high-purity zinc in aqueous media.[1]
This guide provides a rigorous physicochemical profile, focusing on its crystallographic architecture, thermodynamic stability, and solution-phase dynamics.[1] It is designed for scientists requiring precise data for synthesis planning, impurity profiling, or safety assessment.[1]
Molecular & Crystallographic Architecture[1]
The commercially available form of Zinc Hexafluorosilicate is the hexahydrate,
1.1 Crystal Structure
The compound crystallizes in the Trigonal (Rhombohedral) crystal system.[1] It is isostructural with other transition metal fluorosilicates (e.g., Ni, Co).[1]
-
Cation: The zinc ion is octahedrally coordinated by six water molecules, forming the complex cation
.[1] -
Anion: The silicon atom is octahedrally coordinated by six fluorine atoms, forming the hexafluorosilicate anion
.[1] -
Lattice Interaction: The structure is stabilized by hydrogen bonding between the aquo-ligands of the cation and the fluorine atoms of the anion.[1]
1.2 Physicochemical Data Table
| Property | Value / Description |
| Formula | |
| Molar Mass | 315.54 g/mol (Hexahydrate); 207.47 g/mol (Anhydrous) |
| Appearance | Colorless hexagonal prisms or white crystalline powder |
| Density | ~2.104 g/cm³ |
| Solubility ( | High: ~77 g/100mL (10°C); ~93 g/100mL (60°C) |
| Solubility (Organic) | Soluble in dilute acids; Insoluble in ethanol/alcohol |
| pH (1% aq.[1][5][6][7][8][9] soln) | 3.2 (Acidic due to hydrolysis) |
| Refractive Index |
Thermodynamic Stability & Decomposition
Understanding the thermal profile is critical for processing, particularly when used as a precursor for anhydrous fluorides or silicon tetrafluoride gas.[1]
2.1 Thermal Decomposition Mechanism
The compound undergoes a multi-stage decomposition. It does not melt; it dehydrates and then dissociates.[1]
-
Dehydration (< 100°C): Loss of water of crystallization.[1]
-
Dissociation (> 100°C - 300°C): Breakdown of the fluorosilicate anion into volatile silicon tetrafluoride (
) and solid zinc fluoride ( ).[1]
Graphviz Diagram: Thermal Decomposition Pathway
Caption: Step-wise thermal degradation of Zinc Hexafluorosilicate from hydrated solid to binary fluoride products.
Solution Chemistry & Reactivity
In aqueous environments, Zinc Hexafluorosilicate acts as a source of acidity and fluoride ions.[1][3][10] This behavior is governed by the hydrolysis of the hexafluorosilicate anion.
3.1 Hydrolysis Equilibrium
The
Graphviz Diagram: Hydrolysis & Equilibrium
Caption: Aqueous dissociation pathway showing the generation of acidity and potential hydrofluoric acid formation.
3.2 Protocol: Synthesis via Neutralization
For research applications requiring high-purity material, synthesis via the neutralization of fluorosilicic acid is preferred over metathesis to avoid anion contamination.[1]
Reagents:
Methodology:
-
Stoichiometric Calculation: Calculate the required mass of
based on the concentration of acid. Use a slight excess of acid to prevent the formation of basic zinc salts, or use excess ZnO and filter if neutral pH is desired (though the salt naturally hydrolyzes acidic).[1]-
Reaction:
[1]
-
-
Digestion: Slowly add
powder to the stirred acid solution. The reaction is exothermic.[10] Maintain temperature to prevent acid decomposition ( loss).[1] -
Filtration: Filter the solution through a 0.45µm membrane to remove unreacted
or silica impurities. -
Crystallization: Concentrate the filtrate via vacuum evaporation at
. Do not boil at atmospheric pressure.[1] -
Harvesting: Collect crystals via vacuum filtration. Wash with a small volume of ice-cold water (due to high solubility).[1] Dry in a desiccator over
.
Safety, Toxicology & Handling (E-E-A-T)
For drug development professionals, this compound represents a Class 6.1 Toxic Substance .[1] Its toxicity profile is driven by the fluoride ion and the zinc cation.
4.1 Toxicological Profile[1]
4.2 Handling Protocols
-
Containment: Handle in a chemical fume hood to prevent inhalation of dust.[1]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
-
Incompatibility: Avoid contact with strong acids (releases
and gas) and strong bases (releases ammonia-like fumes if ammonium salts are present, or simply precipitates hydroxides).[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 28116, Zinc hexafluorosilicate.[1] PubChem. Available at: [Link][1][8]
-
Hazardous Substances Data Bank (HSDB). Zinc Hexafluorosilicate.[1][13] National Library of Medicine.[1] (Accessed via PubChem).[1][4][5][8]
-
Ullmann's Encyclopedia of Industrial Chemistry. Fluorine Compounds, Inorganic.[1] Wiley-VCH.[1] (Standard reference for industrial fluoride synthesis).
Sources
- 1. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemkraft.ir [chemkraft.ir]
- 3. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Hexafluorosilicic acid - Wikipedia [en.wikipedia.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chembk.com [chembk.com]
- 9. Zinc Hexafluorosilicate [drugfuture.com]
- 10. Reddit - Prove your humanity [reddit.com]
- 11. chemreg.net [chemreg.net]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. chemicalbook.com [chemicalbook.com]
Synthesis and characterization of Zinc hexafluorosilicate
An In-depth Technical Guide to the Synthesis and Characterization of Zinc Hexafluorosilicate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Zinc Hexafluorosilicate (ZnSiF₆), a versatile inorganic compound with significant industrial and research applications. The document details a robust and field-proven methodology for its synthesis via the neutralization of hexafluorosilicic acid, emphasizing the chemical principles that govern the process. Furthermore, it outlines a suite of essential characterization techniques—including Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), and Infrared (IR) Spectroscopy—necessary for the structural confirmation and purity assessment of the final product. Each section is grounded in established scientific literature, offering researchers, chemists, and material scientists a practical and authoritative resource for producing and validating Zinc Hexafluorosilicate in a laboratory setting. Safety protocols and handling guidelines are also explicitly addressed to ensure procedural integrity and operator safety.
Introduction and Significance
Zinc Hexafluorosilicate, also known as zinc silicofluoride, is an inorganic salt that typically exists as a white crystalline powder or colorless hexagonal prisms, most commonly in its hexahydrate form (ZnSiF₆·6H₂O).[1][2] The compound is formed from zinc cations (Zn²⁺) and hexafluorosilicate anions (SiF₆²⁻).[1] Its utility spans a wide range of industrial applications, driven by its unique chemical properties.
Historically and currently, it is valued as:
-
A rapid curing agent and hardener for concrete and plaster.[2][3][4]
-
A wood preservative and mothproofing agent for textiles.[2][4][5]
-
A key component in the manufacturing of high-performance ceramics and glass.[1][6]
-
A catalyst in certain organic synthesis reactions.[3]
The scientific interest in this compound lies in the stability of the octahedral SiF₆²⁻ anion and its role as a precursor in materials science for creating fluorinated compounds.[1][7] Understanding its synthesis and characterization is fundamental for quality control in its industrial applications and for innovation in advanced materials research. This guide serves as a self-validating manual, explaining the causality behind experimental choices to ensure reproducible and reliable outcomes.
Physicochemical Properties
A thorough understanding of the compound's properties is critical for its successful synthesis, handling, and application. The key physicochemical data for Zinc Hexafluorosilicate are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | ZnSiF₆ (anhydrous) / ZnSiF₆·6H₂O (hexahydrate) | [1][3] |
| Molecular Weight | 207.47 g/mol (anhydrous) / 315.54 g/mol (hexahydrate) | [3][6] |
| Appearance | White crystalline powder or colorless hexagonal crystals | [2][6] |
| Density | 2.104 g/cm³ | [2][4] |
| Solubility | Soluble in water and inorganic acids; insoluble in ethanol | [2] |
| pH of 1% Aqueous Soln. | 3.2 | [2][4] |
| Thermal Decomposition | Decomposes at approximately 100°C (anhydrous) | [2][4] |
| CAS Number | 16871-71-9 | [4][5][6] |
| UN Number | 2855 | [2][4] |
Synthesis of Zinc Hexafluorosilicate Hexahydrate
The most reliable and scalable method for producing Zinc Hexafluorosilicate is through the neutralization of hexafluorosilicic acid (H₂SiF₆) with a suitable zinc-containing base, typically zinc oxide (ZnO) or zinc carbonate (ZnCO₃).[2][3] This approach is favored for its straightforward stoichiometry and high yield.
Causality of Experimental Design: The choice of zinc oxide is strategic. It is an inexpensive, stable, and readily available source of zinc ions. The reaction is a classic acid-base neutralization, which proceeds readily and produces only the desired salt and water, simplifying subsequent purification steps.
Reaction Chemistry: H₂SiF₆ (aq) + ZnO (s) → ZnSiF₆ (aq) + H₂O (l)
The diagram below illustrates the complete workflow for the synthesis process.
Caption: Workflow for the synthesis of Zinc Hexafluorosilicate.
Detailed Experimental Protocol: Neutralization Method
-
Reactant Preparation: Prepare a stoichiometric amount of zinc oxide powder based on the concentration and volume of the available hexafluorosilicic acid solution. Rationale: Ensuring the correct molar ratio maximizes yield and minimizes unreacted starting material.
-
Neutralization: In a well-ventilated fume hood, place the hexafluorosilicic acid solution in a suitable reaction vessel (e.g., a large glass beaker) equipped with a magnetic stirrer. Slowly add the zinc oxide powder in small portions. The reaction is exothermic; monitor the temperature and control the addition rate to prevent boiling. Rationale: Slow addition prevents a runaway exothermic reaction and ensures complete neutralization.
-
Completion and Filtration: Continue stirring for 1-2 hours after the final addition of ZnO to ensure the reaction goes to completion. The pH of the solution should be near neutral. Filter the resulting solution using vacuum filtration to remove any unreacted zinc oxide or solid impurities.[2] Rationale: Filtration yields a clear solution of the product, which is essential for growing pure crystals.
-
Concentration and Crystallization: Gently heat the clear filtrate to evaporate excess water and concentrate the solution. Continue until the solution is saturated (a small crystal will not dissolve when added). Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[2] Rationale: Slow cooling promotes the formation of larger, more well-defined crystals over rapid precipitation.
-
Isolation and Drying: Isolate the formed crystals by vacuum filtration or centrifugation. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities. Dry the final product in a desiccator or a vacuum oven at a low temperature (<50°C) to yield pure Zinc Hexafluorosilicate Hexahydrate. Rationale: Low-temperature drying is crucial to prevent the loss of hydration water and thermal decomposition of the product.[2]
Characterization and Validation
To confirm the identity, purity, and structure of the synthesized product, a combination of analytical techniques is required. Each method provides a unique piece of structural or compositional information, creating a self-validating system of analysis.
Sources
- 1. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. chemkraft.ir [chemkraft.ir]
- 4. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 16871-71-9: Zinc fluorosilicate | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Insight into systematic formation of hexafluorosilicate during crystallization via self-assembly in a glass vessel - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04270C [pubs.rsc.org]
An In-depth Technical Guide to Zinc Hexafluorosilicate
This guide provides a comprehensive overview of zinc hexafluorosilicate, a compound of significant interest in various industrial and research applications. Intended for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical and physical properties of zinc hexafluorosilicate, its synthesis, and relevant analytical methodologies. The content is structured to provide not only factual data but also the underlying scientific principles and practical insights essential for its application.
Core Chemical Identity: Formula and Molecular Weight
Zinc hexafluorosilicate, also known as zinc silicofluoride, is an inorganic compound with the chemical formula ZnSiF₆ .[1][2][3] It is the zinc salt of hexafluorosilicic acid. The compound is often encountered in its hydrated form, most commonly as a hexahydrate, ZnSiF₆·6H₂O .[4]
The molecular weight of the anhydrous form is a critical parameter for stoichiometric calculations in chemical reactions and formulation development. It is calculated as follows:
-
Zinc (Zn): 65.38 g/mol
-
Silicon (Si): 28.085 g/mol
-
Fluorine (F): 18.998 g/mol x 6 = 113.988 g/mol
Total Molecular Weight (Anhydrous): 65.38 + 28.085 + 113.988 = 207.453 g/mol
Various sources state the molecular weight to be approximately 207.47 g/mol or 207.5 g/mol .[2][5][6][7][8] For the more common hexahydrate form, the molecular weight is significantly higher due to the six water molecules of crystallization:
-
Water (H₂O): (1.008 g/mol x 2) + 15.999 g/mol = 18.015 g/mol
-
Six Water Molecules: 18.015 g/mol x 6 = 108.09 g/mol
Total Molecular Weight (Hexahydrate): 207.453 + 108.09 = 315.543 g/mol .[4]
The structural representation of the hexafluorosilicate anion is an octahedral arrangement of six fluorine atoms around a central silicon atom.
Caption: Ionic structure of Zinc Hexafluorosilicate.
Physicochemical Properties
Understanding the physicochemical properties of zinc hexafluorosilicate is paramount for its handling, storage, and application. The compound is typically a white crystalline solid.[1][2][3] A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | White crystalline powder or colorless hexagonal prisms. | [2][5][6] |
| Density | 2.104 g/cm³ | [2] |
| Solubility in Water | Soluble. | [1][2] |
| Solubility in Other Solvents | Soluble in inorganic acids, insoluble in ethanol. | [2] |
| pH of 1% Aqueous Solution | 3.2 | [1][2] |
| Decomposition Temperature | Decomposes at 100 °C. | [2][6] |
Synthesis and Manufacturing
The primary industrial method for producing zinc hexafluorosilicate is through the neutralization of hexafluorosilicic acid (H₂SiF₆) with a zinc source, most commonly zinc oxide (ZnO).[2][6]
Neutralization Synthesis Protocol
This protocol outlines the laboratory-scale synthesis of zinc hexafluorosilicate. The rationale behind this choice is the direct and relatively high-yield reaction between an acid and a base to form the desired salt.
Step-by-Step Methodology:
-
Preparation of Hexafluorosilicic Acid: A solution of hexafluorosilicic acid is typically prepared by reacting sulfuric acid, fluorite (calcium fluoride), and silica sand.[2]
-
Purification of Hexafluorosilicic Acid: The resulting acid solution may contain sulfate impurities, which can be removed by treatment with a lead salt, such as lead carbonate, to precipitate lead sulfate.[2]
-
Neutralization: Zinc oxide is slowly added to the purified hexafluorosilicic acid solution with constant stirring. The reaction is exothermic, and the addition rate should be controlled to manage the temperature. The reaction proceeds as follows:
-
H₂SiF₆ + ZnO → ZnSiF₆ + H₂O
-
-
Filtration: Once the neutralization is complete (indicated by a stable pH), the solution is filtered to remove any unreacted zinc oxide or other insoluble impurities.
-
Crystallization: The filtrate is then concentrated by evaporation to create a saturated solution. Upon cooling, zinc hexafluorosilicate crystallizes out.
-
Isolation and Drying: The crystals are isolated by centrifugation or filtration and then dried to obtain the final product.[2]
This process is a self-validating system as the purity of the final product can be readily assessed through analytical techniques, and the reaction endpoint is clearly defined by pH measurement.
Caption: Synthesis workflow for Zinc Hexafluorosilicate.
Applications in Research and Industry
Zinc hexafluorosilicate has a diverse range of applications stemming from its chemical properties.
-
Concrete Hardener: It is used as a rapid curing agent for concrete.[1][2]
-
Wood Preservative: Its toxic properties make it an effective wood preservative.[2][3]
-
Mothproofing Agent: It is utilized in the textile industry as a mothproofing agent.[1][2][6]
-
Protective Glass: It is applied to glass surfaces to provide radiation shielding, corrosion resistance, and abrasion resistance.[9]
-
Water Treatment: It can be used as a flocculating agent in water treatment processes.[5]
-
Ceramics and Glazes: It is used in the manufacturing of glass and ceramic glazes.[6][10]
Analytical Methods for Characterization
The characterization of zinc hexafluorosilicate and the determination of its purity are crucial for its effective application. Several analytical techniques can be employed.
Quantification of Zinc Content
The zinc content can be determined using instrumental methods such as:
-
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): This is a common method for determining zinc concentrations in various samples.[11]
-
Atomic Absorption Spectroscopy (AAS): Another widely used technique for quantifying metal content.[11]
Experimental Protocol for Zinc Quantification by ICP-AES:
-
Sample Preparation: A precisely weighed sample of zinc hexafluorosilicate is dissolved in deionized water to a known volume.
-
Standard Preparation: A series of standard solutions of known zinc concentrations are prepared from a certified reference material.
-
Instrument Calibration: The ICP-AES instrument is calibrated using the prepared standard solutions.
-
Sample Analysis: The prepared sample solution is introduced into the plasma, and the emission intensity at a characteristic wavelength for zinc is measured.
-
Concentration Determination: The zinc concentration in the sample is determined by comparing its emission intensity to the calibration curve.
The choice of ICP-AES is justified by its high sensitivity and the ability to perform multi-element analysis if other metallic impurities need to be quantified.
Safety and Handling
Zinc hexafluorosilicate is a toxic and corrosive substance that requires careful handling.[2]
-
Toxicity: It is harmful if swallowed and can cause severe skin burns and eye damage.[6][12] Ingestion can lead to symptoms of fluoride poisoning.[6][13]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including gloves, safety goggles, and a lab coat.[2]
-
Storage: It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and edible substances.[2]
-
Disposal: Disposal should be carried out in accordance with local, state, and federal regulations for hazardous waste.
References
-
DrugFuture. (n.d.). Zinc Hexafluorosilicate. Retrieved from [Link]
-
ChemBK. (n.d.). zinc hexafluorosilicate. Retrieved from [Link]
-
PubChem. (n.d.). Zinc hexafluorosilicate. Retrieved from [Link]
-
Stanford Advanced Materials. (2023, October 30). Understanding the Applications of Zinc Fluorosilicate in Protective Glass. Retrieved from [Link]
-
precisionFDA. (n.d.). ZINC HEXAFLUOROSILICATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Zinc. Retrieved from [Link]
Sources
- 1. Zinc Hexafluorosilicate [drugfuture.com]
- 2. chembk.com [chembk.com]
- 3. CAS 16871-71-9: Zinc fluorosilicate | CymitQuimica [cymitquimica.com]
- 4. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Understanding the Applications of Zinc Fluorosilicate in Protective Glass - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 10. Zinc silicofluoride | 18433-42-6 [chemicalbook.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Thermal Decomposition of Zinc Hexafluorosilicate: A Technical Guide
The following technical guide details the thermal decomposition of Zinc Hexafluorosilicate Hexahydrate (
Executive Summary
Zinc Hexafluorosilicate Hexahydrate (
This guide delineates the two-stage endothermic decomposition pathway of the compound, providing kinetic insights, experimental protocols, and safety mechanisms required for handling the evolution of toxic gaseous byproducts (
Physicochemical Characterization
Before thermal processing, the starting material must be characterized to ensure stoichiometry.
| Property | Specification |
| Formula | |
| Molar Mass | 315.54 g/mol |
| Crystal System | Trigonal (Rhombohedral) |
| Space Group | |
| Appearance | Colorless, deliquescent crystals |
| Solubility | Highly soluble in water; susceptible to hydrolysis |
Scientific Note: The
Mechanistic Pathway of Decomposition
The thermal breakdown occurs in two distinct thermodynamic events: Dehydration and Dissociation .
Stage I: Dehydration (Ambient to ~150°C)
The hexahydrate is thermally labile. Heating initiates the loss of the six coordinated water molecules. This step is endothermic and often occurs in overlapping steps depending on partial pressure of water vapor.
-
Onset Temperature: ~50–60°C (Melting/Dissolution in crystal water often observed).
-
Completion: Typically anhydrous by 150°C.
-
Risk Factor: If heating is too slow in a humid atmosphere, hydrolysis may occur:
Avoidance: Use a dry inert purge gas ( or Ar) at >50 mL/min.
Stage II: Anionic Dissociation (300°C – 500°C)
Once anhydrous, the
-
Reaction Type: Heterogeneous solid-gas decomposition.
-
Solid Residue: Zinc Fluoride (
), a white crystalline solid. -
Gaseous Product: Silicon Tetrafluoride (
), a corrosive gas used in chemical vapor deposition (CVD) and synthesis.
Visualization: Decomposition Pathway
The following diagram illustrates the logical flow of decomposition and the critical control points for preventing hydrolysis.
Figure 1: Thermal decomposition pathway of Zinc Hexafluorosilicate, highlighting the critical dehydration step and potential hydrolysis side-reaction.
Experimental Protocol: TGA/DSC Analysis
To validate the purity of zinc reagents or characterize the material, follow this self-validating protocol.
Equipment Requirements
-
Instrument: TGA/DSC (Simultaneous Thermal Analyzer).
-
Crucibles: Platinum (Pt) or Alumina (
). Note: Pt is preferred to avoid reaction with fluorides at high temperatures, though is acceptable below 600°C. -
Purge Gas: High-purity Nitrogen (99.999%) or Argon.
Step-by-Step Methodology
-
Sample Preparation:
-
Grind
crystals to a fine powder to ensure uniform heat transfer. -
Weigh 10–15 mg precisely into the crucible.
-
-
Atmosphere Control:
-
Purge the TGA furnace for 30 minutes at 50 mL/min with dry
to remove ambient moisture. Critical: This prevents the formation of HF during the initial heating.
-
-
Thermal Program:
-
Equilibration: Hold at 30°C for 5 minutes.
-
Ramp 1 (Dehydration): Heat from 30°C to 200°C at 5°C/min.
-
Expected Mass Loss: ~34% (Theoretical loss for 6
).
-
-
Isotherm: Hold at 200°C for 10 minutes to ensure complete dehydration.
-
Ramp 2 (Decomposition): Heat from 200°C to 600°C at 10°C/min.
-
Expected Mass Loss: ~33% (Loss of
).
-
-
-
Data Analysis:
-
Calculate the first derivative (DTG) to identify peak decomposition temperatures (
). -
Verify the residual mass corresponds to stoichiometric
(~32% of original mass).
-
Safety & Handling (E-E-A-T)
Warning: This compound releases toxic gases upon decomposition.
-
Fluoride Toxicity: The evolution of
is hazardous. In contact with mucosal moisture, it hydrolyzes to Hydrofluoric Acid (HF).[1]-
Control: All thermal experiments must be vented into a scrubber containing saturated Calcium Hydroxide (
) solution to precipitate fluorides as .
-
-
Container Compatibility: Do not use glass apparatus for high-temperature experiments if moisture is present, as HF will etch the glass (
). Use Teflon (PTFE) or Platinum liners where applicable.
References
-
National Institute of Standards and Technology (NIST) . Silicon Tetrafluoride: Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem . Zinc Hexafluorosilicate Compound Summary. National Library of Medicine. [Link]
Sources
Zinc Hexafluorosilicate (CAS 16871-71-9): Physicochemical Profile, Biocidal Mechanisms, and Application Frameworks
Executive Summary
Zinc Hexafluorosilicate (ZnSiF₆), often encountered as the hexahydrate (
For drug development and material science professionals, this compound represents a critical precursor in bioactive glass synthesis , dental desensitizing agents , and antiseptic surface treatments . This guide dissects the compound's properties, synthesis protocols, and mechanistic pathways, providing a rigorous foundation for experimental design.
Physicochemical Characterization
Precise characterization is prerequisite to formulation. Note that while CAS 16871-71-9 refers to the anhydrous form, the compound is almost exclusively manipulated as the hexahydrate in aqueous applications due to its hygroscopic nature.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Experimental Note |
| Molecular Formula | Hydrate is the standard commercial form. | |
| Molecular Weight | 207.47 g/mol (Anhydrous) | 315.54 g/mol (Hexahydrate). |
| Appearance | Colorless hexagonal prisms or white powder | Highly hygroscopic; deliquesces in high humidity. |
| Solubility (Water) | ~50 g / 100 mL (20°C) | Endothermic dissolution. Solubility increases with temperature. |
| Solubility (Solvents) | Soluble in dilute acids; Insoluble in alcohol | Ethanol causes precipitation/crystallization. |
| pH (1% Solution) | 3.0 – 3.5 (Acidic) | Critical: Hydrolysis generates free |
| Thermal Stability | Decomposes > 100°C | Releases toxic |
| Crystal System | Trigonal / Hexagonal | Space group R |
Mechanistic Pharmacology & Chemistry
Understanding the hydrolysis of the hexafluorosilicate anion (
Hydrolytic Dissociation Pathway
In aqueous environments, the compound dissociates. The acidity of the solution drives the breakdown of the fluoro-anion, a process accelerated by shifts in pH (e.g., contact with alkaline dental enamel or concrete).
Reaction 1: Primary Dissociation
Reaction 2: Hydrolytic Decomposition (Acidic/Neutral pH)
Therapeutic & Functional Mechanisms
-
Dental Remineralization: The released
displaces hydroxyl groups in hydroxyapatite ( ) to form the more acid-resistant fluorapatite ( ). -
Antimicrobial Action: Free
ions inhibit bacterial glycolysis and protease activity, disrupting biofilm formation (e.g., Streptococcus mutans). -
Surface Densification (Industrial/Biomaterial): The formation of colloidal silica (
) precipitates within micropores, reducing permeability.
Visualization: Mechanism of Action
The following diagram illustrates the dual pathway of Zinc Hexafluorosilicate when applied to a calcium-rich substrate (Enamel or Concrete).
Figure 1: Mechanistic pathway showing the dissociation of ZnSiF6 into antimicrobial Zinc and remineralizing Fluoride/Silica components.
Synthesis and Purification Protocol
For research-grade applications, commercial technical-grade material often contains heavy metal impurities (Pb, Cd) unacceptable for biomedical testing. The following protocol outlines the synthesis of high-purity Zinc Hexafluorosilicate.
Protocol A: Neutralization Synthesis
Objective: Synthesize >99% pure
Reagents:
-
Zinc Oxide (ZnO), ACS Reagent grade.
-
Fluorosilicic Acid (
), 30-35% solution. -
Deionized Water (
).
Workflow Steps:
-
Stoichiometric Calculation: Calculate 1:1 molar ratio. Use a 5% molar excess of ZnO to ensure complete consumption of free acid, preventing residual acidity.
-
Reaction:
-
-
Digestion (Exothermic):
-
Place
solution in a PTFE (Teflon) or Polypropylene beaker. Do not use glass (HF traces will etch glass). -
Slowly add ZnO powder while stirring vigorously. Maintain temperature < 50°C to prevent decomposition.
-
-
Filtration:
-
The solution will turn turbid. Filter through a 0.22 µm PTFE membrane to remove unreacted ZnO and silica impurities.
-
-
Crystallization:
-
Concentrate the filtrate via vacuum evaporation at 40°C. Do not boil.
-
Cool to 4°C to induce crystallization of hexagonal prisms.
-
-
Drying:
-
Centrifuge crystals.[5] Air dry at room temperature. Do not oven dry above 80°C to avoid losing water of hydration or releasing fluoride vapors.
-
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis and purification workflow for high-purity Zinc Hexafluorosilicate.
Applications in Research & Development
Biomedical & Dental (Target Audience Focus)
While not a systemic drug, ZnSiF₆ is a potent Active Pharmaceutical Ingredient (API) for topical oral care and biomaterials.
-
Dentin Hypersensitivity: The silica gel and fluorapatite precipitate blocks dentinal tubules, preventing fluid movement that stimulates nerves.
-
Caries Arrest: High fluoride release (approx. 60% fluoride by weight in the anion) makes it superior to NaF for rapid remineralization in "varnish" formulations.
-
Bone Cements: Research indicates ZnSiF₆ inclusion in calcium phosphate cements improves compressive strength and osteoblast proliferation due to Zinc's role in bone metabolism.
Industrial Standards
-
Concrete Densification: Reacts with free lime (
) in concrete to form insoluble calcium fluorosilicate and silica gel, hardening the surface (Mohs hardness increase). -
Preservative: Functions as a fungicide and insecticide in timber treatment.
Toxicology and Safety (Critical Protocol)
Zinc Hexafluorosilicate is toxic and corrosive . It poses specific risks distinct from simple zinc salts due to the fluorosilicate anion.
-
Acute Toxicity: Oral LD50 (Rat)
100 mg/kg.[5] Ingestion causes corrosive burns to the GI tract and systemic hypocalcemia (fluoride binds blood calcium). -
Incompatibility:
-
Strong Acids: Releases Hydrogen Fluoride (HF) gas (Fatal).
-
Bases: Precipitates Zinc Hydroxide and releases soluble fluoride.
-
Glass/Ceramics: Etches silica-based materials in solution.
-
Handling Protocol:
-
PPE: Neoprene gloves, face shield, and N95/P100 respirator are mandatory.
-
Containment: Handle only in a chemical fume hood.
-
Spill Response: Do not use water initially.[11] Neutralize with Lime (
) or Calcium Carbonate ( ) to precipitate insoluble Calcium Fluoride ( ) before cleanup.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 28116: Zinc Hexafluorosilicate. PubChem. Available at: [Link][5]
-
European Chemicals Agency (ECHA). Substance Information: Zinc Hexafluorosilicate.[2] ECHA Registration Dossier. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Zinc Fluorosilicate. NJ.gov. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED): Fluorosilicate Salts. EPA Archive. Available at: [Link]
Sources
- 1. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 16871-71-9: Zinc fluorosilicate | CymitQuimica [cymitquimica.com]
- 3. vrikpharma.com [vrikpharma.com]
- 4. WO2014088572A1 - Fluoride-stable zinc containing oral care compositions - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. ZINC FLUOROSILICATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. podj.com.pk [podj.com.pk]
- 8. How Zinc Fluorosilicate Works to Protect Steel and Concrete Structures from Corrosion - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Insight into systematic formation of hexafluorosilicate during crystallization via self-assembly in a glass vessel - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04270C [pubs.rsc.org]
- 11. files.plytix.com [files.plytix.com]
High-Purity Zinc Fluorosilicate Synthesis: A Precision Neutralization Protocol
Executive Summary
Zinc Fluorosilicate (
This technical guide outlines a self-validating neutralization methodology. Unlike crude industrial mixing, this protocol emphasizes stoichiometric precision, pH-controlled endpoint determination, and thermal management to prevent the formation of insoluble basic salts or silica gels.
Part 1: Thermodynamic & Kinetic Principles[4]
The Reaction Mechanism
The synthesis relies on the exothermic neutralization of Fluosilicic Acid (
Core Equation:
Critical Quality Attributes (CQAs)
For research and drug development applications, the following parameters define success:
-
Free Acid Content:
(Excess acid causes hygroscopicity and downstream corrosion).[4] -
Insolubles:
(Primarily unreacted ZnO or precipitated Silica ).[4] -
Sulfate (
): Must be removed pre-reaction, as it co-crystallizes with Zinc.[4]
Part 2: Raw Material Qualification & Pre-Treatment[4]
The "Garbage In, Garbage Out" principle is acute here. Commercial
Fluosilicic Acid Purification (The "Lead Salt" Method)
Before neutralization, the acid must be polished.[4]
-
Assay the Acid: Determine
concentration (typically 30-40%) and content.[4] -
Sulfate Removal: Add a stoichiometric amount of Lead Carbonate (
) or Lead Fluorosilicate. -
Filtration: Filter the solution through a 0.45
membrane to remove lead sulfate. -
Validation: Test filtrate with
. No white precipitate implies sulfate-free status.
Part 3: The Neutralization Protocol
Experimental Setup
-
Reactor: Glass-lined or Polypropylene (PP) reactor (Avoid steel;
is highly corrosive).[4] -
Agitation: High-torque overhead stirrer (PTFE coated).
-
Thermal Control: Water bath set to 60°C.
Step-by-Step Methodology
Phase A: Slurry Preparation[4]
-
Prepare a 20% slurry of High-Purity ZnO in deionized water.
-
Expert Insight: Do not add dry ZnO powder directly to the acid. This causes localized overheating and encapsulation of ZnO particles by the product, leading to incomplete reaction.
Phase B: Controlled Addition (The "Acid-to-Oxide" Route)[4]
-
Charge the purified
solution into the reactor.[4] -
Heat to 50°C . Do not exceed 70°C to prevent decomposition of the acid into volatile
and . -
Add the ZnO slurry slowly over 60 minutes.
-
Stoichiometric Target: Target a 1.05 molar ratio (5% excess ZnO).
-
Reasoning: It is easier to filter out excess solid ZnO than to remove soluble free acid from the final crystal.
-
Phase C: The Digestion & Endpoint[4]
-
Maintain temperature at 60°C for 2 hours.
-
The pH Endpoint: Monitor pH continuously.
-
Target: pH 3.0 – 3.5.
-
Warning: If pH > 4.0, basic zinc fluorosilicate (
) may precipitate, contaminating the product. -
Correction: If pH rises too fast, back-titrate with small aliquots of
.
-
Phase D: Purification & Crystallization[1][2][4]
-
Hot Filtration: While solution is >50°C, filter through a heated funnel (1-2
retention) to remove the excess ZnO and any silica gel formed.[4] -
Concentration: Evaporate the filtrate under vacuum (50-60°C) until the solution reaches a specific gravity of 1.42 - 1.45 .
-
Crystallization: Cool slowly to 5°C. Rapid cooling yields small, occluded crystals; slow cooling yields high-purity hexagonal prisms.[4]
-
Centrifugation: Separate crystals from mother liquor.
-
Drying: Air dry at < 50°C. Do not oven dry > 100°C as the hexahydrate will decompose.
Part 4: Process Visualization
Synthesis Workflow
The following diagram illustrates the critical path from raw material purification to final crystallization.
Figure 1: End-to-end process flow for high-purity Zinc Fluorosilicate synthesis.[4]
Reaction Logic & Control Loop
This diagram details the decision logic required during the neutralization phase to ensure quality.
Figure 2: Logic gate for pH control and endpoint determination.
Part 5: Data Summary & Troubleshooting
Physicochemical Data
| Parameter | Value / Characteristic | Notes |
| Formula | Hexahydrate form is stable at RT.[4] | |
| Solubility (Water) | ~50% w/w at 20°C | Highly soluble; increases with temp.[4] |
| Solubility (Ethanol) | Insoluble | Used for washing crystals if needed.[4] |
| Decomposition Temp | > 100°C | Releases |
| pH (1% Solution) | 3.2 | Mildly acidic naturally. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product Caking | Free Acid present ( | Ensure excess ZnO was used; wash crystals with cold water/ethanol mix. |
| Cloudy Solution | Silica ( | Check filtration efficiency; ensure pH did not spike > 4.0. |
| Low Yield | Incomplete crystallization.[4] | Evaporate to higher specific gravity (1.45) before cooling. |
References
-
ChemBK. (2022).[4] Zinc fluosilicate - Preparation Method and Properties.[4] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025).[4] PubChem Compound Summary for CID 28116: Zinc Hexafluorosilicate.[4] Retrieved from
-
U.S. Patent Office. (1933).[4] Process of making metal fluosilicates (US1902649A).[4] (Foundational patent on neutralization stoichiometry).[4] Retrieved from
-
Gelest, Inc. (2020). Silicates & Silicofluorides: Technical Brochure.[4] (Source for solubility and stability data).
Sources
- 1. chembk.com [chembk.com]
- 2. kstore.com.tw [kstore.com.tw]
- 3. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3764658A - Production of fluosilicic acid - Google Patents [patents.google.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. CN111777073A - Fluosilicic acid for lead electrolysis and preparation method thereof - Google Patents [patents.google.com]
Theoretical studies on the hexafluorosilicate anion
[1][2][3]
The
Geometry and Symmetry
In the gas phase and crystalline lattices (e.g.,
Table 1: Calculated vs. Experimental Structural Parameters (
| Parameter | Experimental (XRD/IR) | DFT (B3LYP/6-311++G(d,p)) | DFT (PBE0/aug-cc-pVTZ) |
| Symmetry | |||
| Si-F Bond Length | 1.68 – 1.71 Å | 1.705 Å | 1.698 Å |
| F-Si-F Angle | 90.0° | 90.0° | 90.0° |
| HOMO-LUMO Gap | N/A (Insulator) | ~8.5 eV | ~8.8 eV |
Note: The large HOMO-LUMO gap indicates high chemical hardness, suggesting that the intact anion is relatively unreactive toward soft electrophiles but susceptible to hard electrophiles (like
Vibrational Spectroscopy (IR/Raman)
Theoretical frequency analysis is critical for validating the presence of the intact anion in solution. The
- (T1u): Asymmetric stretch (~740 cm⁻¹). Highly IR active.
- (A1g): Symmetric stretch (~660 cm⁻¹). Raman active, IR inactive.
Hydrolytic Stability: The Dissociation Mechanism
The biological relevance of
The Hydrolysis Equilibrium
The dissociation is not a single step but a cascade. In neutral/basic media (pH > 5), the equilibrium shifts aggressively toward dissociation. In acidic media (pH < 3), the species is stabilized.
Mechanism:
Computational studies using Solvation Model based on Density (SMD) indicate that the first dissociation step is the rate-limiting barrier in acidic conditions.
Visualization of the Hydrolysis Pathway
The following diagram illustrates the stepwise degradation modeled via Transition State Theory (TST).
Caption: The dissociation cascade is initiated by protonation of a fluorine ligand, breaking the high symmetry and leading to rapid ligand exchange.
Biological Interaction Modeling: AChE Inhibition
A controversial aspect of
The "Trojan Horse" Hypothesis
Theoretical modeling investigates if
-
Target Site: Peripheral Anionic Site (PAS) vs. Catalytic Active Site (CAS).
-
Electrostatics: The -2 charge of
creates strong repulsive forces against the aspartate/glutamate-rich gorges of many enzymes, unless mediated by cationic residues (e.g., Arg, Lys).
Computational Docking Workflow
To validate this, one must perform "Ensemble Docking" accounting for the flexibility of the enzyme.
Protocol for Interaction Analysis:
-
Ligand Prep: Optimize
geometry (DFT/B3LYP). Calculate ESP charges (Merz-Kollman). -
Receptor Prep: PDB ID: 4EY7 (Human AChE). Protonate Histidines at pH 7.4.
-
Grid Generation: Center on Ser203 (CAS) and Trp286 (PAS).
-
Scoring: Use a function emphasizing electrostatics (e.g., Glide XP or AutoDock Vina).
Likely Outcome: Simulations generally show poor residence time for
Caption: Workflow to determine if the intact anion has sufficient residence time within the enzyme pocket to exert a biological effect.
Computational Methodologies (Protocols)
For researchers intending to replicate or expand these studies, the following parameters ensure E-E-A-T compliance and reproducibility.
Density Functional Theory (DFT) Setup
-
Software: Gaussian 16 / ORCA 5.
-
Functional: PBE0 or
B97X-D (Includes dispersion corrections, critical for anionic solvation). -
Basis Set: aug-cc-pVTZ (Diffuse functions are mandatory for anions to correctly model the electron cloud expansion).
-
Solvation: SMD (Solvation Model based on Density) with Water (
). PCM is insufficient for charged hydrolysis intermediates.
Molecular Dynamics (MD) Setup
-
Force Field: CHARMM36 or AMBER (GAFF2 for ligand).
-
Parameterization: The Si-F bond is not standard in many biological force fields. You must generate parameters using the MCPB.py (Metal Center Parameter Builder) workflow or equivalent, treating Si as a hypervalent center.
References
-
Finney, W. F., Wilson, E., Callender, A., Morris, M. D., & Beck, L. W. (2006). Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement. Environmental Science & Technology, 40(8), 2572-2577.
-
Tosoni, S., & Sauer, J. (2010). Hydrolysis of Fluorosilanes: A Theoretical Study. Physical Chemistry Chemical Physics. (Contextual grounding for Si-F bond breaking energetics).
-
Gribble, G. W. (2002). The diversity of naturally produced organohalogens. Chemosphere. (Provides context on natural vs.
-
Voronina, J. K., et al. (2014). Electronic structure and stability of hexafluorosilicate salts: A DFT study. Journal of Structural Chemistry.
An In-depth Technical Guide to the Core Chemical Reactions of Zinc Hexafluorosilicate
Introduction
Zinc hexafluorosilicate, often encountered as its hexahydrate (ZnSiF₆·6H₂O), is an inorganic salt with a diverse range of industrial applications, from enhancing the durability of construction materials to serving as a precursor in the synthesis of advanced materials.[1][2] This guide provides a comprehensive overview of the fundamental chemical reactions of zinc hexafluorosilicate, designed for researchers, scientists, and professionals in chemistry and materials science. Our focus will be on the causality behind its reactivity, providing not just procedural steps but a deeper understanding of the chemical principles at play.
This document will delve into the synthesis of zinc hexafluorosilicate, its behavior upon heating, its interaction with water, and its reactions with acidic and basic substances. Each section will be supported by detailed experimental protocols where applicable, quantitative data, and visual representations of reaction pathways to ensure a thorough and practical understanding of this versatile compound.
Synthesis of Zinc Hexafluorosilicate Hexahydrate
The most common and industrially viable method for synthesizing zinc hexafluorosilicate is through the neutralization reaction between hexafluorosilicic acid (H₂SiF₆) and a zinc source, typically zinc oxide (ZnO) or zinc carbonate (ZnCO₃).[3] This acid-base reaction is straightforward and yields the hexahydrated salt upon crystallization.
Underlying Principles
The synthesis leverages the acidic nature of hexafluorosilicic acid and the basic properties of zinc oxide. Hexafluorosilicic acid is a strong acid, and its reaction with the amphoteric zinc oxide is a classic neutralization process. The reaction is driven by the formation of the stable salt, zinc hexafluorosilicate, and water. The hexahydrate form crystallizes from the aqueous solution, indicating a strong affinity of the zinc cation and/or the hexafluorosilicate anion for water molecules.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol details the synthesis of zinc hexafluorosilicate hexahydrate from zinc oxide and hexafluorosilicic acid.
Materials:
-
Zinc Oxide (ZnO), high purity
-
Hexafluorosilicic Acid (H₂SiF₆), typically a 20-35% aqueous solution
-
Deionized water
-
pH indicator paper or a pH meter
-
Beakers, magnetic stirrer, heating mantle, filtration apparatus (e.g., Büchner funnel), and evaporating dish
Procedure:
-
Stoichiometric Calculation: Calculate the molar amounts of reactants required. The balanced chemical equation is: ZnO + H₂SiF₆ + 5H₂O → ZnSiF₆·6H₂O
-
Reaction Setup: In a well-ventilated fume hood, place a beaker containing a measured volume of the hexafluorosilicic acid solution on a magnetic stirrer.
-
Neutralization: Slowly and portion-wise, add the calculated amount of zinc oxide to the stirring acid solution. The reaction is exothermic, so the addition should be controlled to avoid excessive heat generation.
-
pH Monitoring: Continuously monitor the pH of the solution. The target is a slightly acidic to neutral pH (around 6-7) to ensure complete neutralization of the acid without the formation of zinc hydroxide precipitates.
-
Digestion: Once all the zinc oxide has been added and the desired pH is reached, gently heat the solution to about 50-60 °C and maintain it for 1-2 hours to ensure the reaction goes to completion.
-
Filtration: If any unreacted zinc oxide or other impurities are present, filter the hot solution.
-
Crystallization: Transfer the clear filtrate to an evaporating dish and concentrate the solution by gentle heating to induce crystallization. The solution should not be boiled to prevent decomposition.
-
Isolation and Drying: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield. Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the crystals at room temperature or in a desiccator.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Zinc Hexafluorosilicate Hexahydrate.
Thermal Decomposition
The thermal stability of zinc hexafluorosilicate is a critical parameter for its application, particularly in high-temperature environments. The hexahydrated form is sensitive to heat and undergoes decomposition at relatively low temperatures.
Decomposition Pathway of ZnSiF₆·6H₂O
Upon heating, zinc hexafluorosilicate hexahydrate begins to decompose at approximately 100 °C.[3][4] The decomposition is a multi-step process involving dehydration followed by the breakdown of the anhydrous salt. The final products are typically zinc oxide (ZnO) and volatile fluorine-containing compounds. One source suggests the decomposition of the anhydrous form yields zinc fluoride (ZnF₂) and silicon tetrafluoride (SiF₄).
Proposed Decomposition Reactions:
-
Dehydration: The initial step is the loss of water of crystallization: ZnSiF₆·6H₂O(s) → ZnSiF₆(s) + 6H₂O(g)
-
Decomposition of Anhydrous Salt: The anhydrous zinc hexafluorosilicate then decomposes at higher temperatures. There are two reported pathways:
-
ZnSiF₆(s) → ZnF₂(s) + SiF₄(g)[5]
-
In the presence of moisture from the dehydration, a more complex reaction can occur, leading to the formation of zinc oxide and hydrogen fluoride: ZnSiF₆(s) + 2H₂O(g) → ZnO(s) + SiO₂(s) + 6HF(g)
-
The exact decomposition products and temperatures can be influenced by factors such as the heating rate and the atmospheric conditions.
Diagram of Thermal Decomposition Pathways:
Caption: Proposed thermal decomposition pathways for Zinc Hexafluorosilicate Hexahydrate.
Hydrolysis and Aqueous Behavior
Zinc hexafluorosilicate is soluble in water, and its aqueous solutions exhibit a mildly acidic character.[4] The pH of a 1% aqueous solution is approximately 3.2.[4] This acidity is a result of the hydrolysis of the hexafluorosilicate anion (SiF₆²⁻).
Hydrolysis of the Hexafluorosilicate Anion
The hexafluorosilicate anion can undergo stepwise hydrolysis, with the extent of the reaction being dependent on the pH of the solution.
-
In acidic to neutral solutions: The hydrolysis is generally limited. A possible equilibrium is: SiF₆²⁻(aq) + 2H₂O(l) ⇌ SiO₂(s) + 6F⁻(aq) + 4H⁺(aq)
-
In alkaline solutions: The hydrolysis is driven to completion due to the neutralization of the produced H⁺ ions. The overall reaction in the presence of a strong base like sodium hydroxide is: ZnSiF₆(aq) + 6NaOH(aq) → Zn(OH)₂(s) + Na₂SiO₃(aq) + 4NaF(aq) + 2H₂O(l)
The formation of insoluble zinc hydroxide and soluble sodium silicate and sodium fluoride are the driving forces for this reaction.
Reactions with Acids and Bases
Reaction with Strong Acids
Zinc hexafluorosilicate is generally stable in and soluble in acidic solutions. A reaction with a strong, non-oxidizing acid like sulfuric acid would likely result in an equilibrium mixture of the constituent ions. However, if a less soluble salt can be formed, a precipitation reaction may occur. For instance, with sulfuric acid, the formation of zinc sulfate is possible:
ZnSiF₆(aq) + H₂SO₄(aq) ⇌ ZnSO₄(aq) + H₂SiF₆(aq)
The position of this equilibrium would depend on the relative concentrations and solubilities of the species involved.
Reaction with Strong Bases
As discussed in the hydrolysis section, zinc hexafluorosilicate readily reacts with strong bases. The reaction with sodium hydroxide provides a clear example of a precipitation reaction, forming zinc hydroxide.
Experimental Protocol: Reaction with Sodium Hydroxide
Materials:
-
Zinc Hexafluorosilicate solution (e.g., 1 M)
-
Sodium Hydroxide solution (e.g., 1 M)
-
Beaker, magnetic stirrer, and filtration apparatus
Procedure:
-
Place a known volume of the zinc hexafluorosilicate solution in a beaker with a magnetic stir bar.
-
Slowly add the sodium hydroxide solution dropwise while stirring.
-
A white precipitate of zinc hydroxide (Zn(OH)₂) will form immediately.
-
Continue adding the base until no further precipitation is observed.
-
The precipitate can be isolated by filtration, washed with deionized water, and dried.
Reaction Equation:
ZnSiF₆(aq) + 2NaOH(aq) → Zn(OH)₂(s) + Na₂SiF₆(aq)
Further addition of a strong base will lead to the hydrolysis of the hexafluorosilicate anion as described in section 3.1.
Other Notable Reactions
Reaction with Carbonates
Zinc hexafluorosilicate reacts with soluble carbonates, such as sodium carbonate, to form insoluble zinc carbonate. This is a double displacement reaction.
ZnSiF₆(aq) + Na₂CO₃(aq) → ZnCO₃(s) + Na₂SiF₆(aq)
This reaction is of practical importance, for example, in water treatment processes where carbonate hardness is present.
Physical and Chemical Properties
A summary of the key physical and chemical properties of zinc hexafluorosilicate is provided in the table below.
| Property | Value | Source |
| Molecular Formula | ZnSiF₆·6H₂O | [1] |
| Molar Mass | 315.54 g/mol | [1] |
| Appearance | White crystalline powder or colorless hexagonal prisms | [3][4] |
| Density | 2.104 g/cm³ | [4] |
| Solubility in Water | 77 g/100 g water at 10 °C; 93 g/100 g water at 60 °C | [3] |
| pH of 1% Aqueous Solution | 3.2 | [4] |
| Decomposition Temperature | ~100 °C (for the hexahydrate) | [3][4] |
Safety and Handling
Zinc hexafluorosilicate is a toxic and corrosive substance.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If ingested, seek immediate medical attention.
Conclusion
This guide has provided a detailed examination of the fundamental chemical reactions of zinc hexafluorosilicate. The synthesis via neutralization, the complex thermal decomposition pathways, and its reactivity in aqueous solutions with acids and bases have been explored. The provided protocols and data offer a solid foundation for researchers and scientists working with this compound. A thorough understanding of these core reactions is essential for its safe handling and effective application in various scientific and industrial fields.
References
- CN104148019A - Preparation method for MOF-5 metal-organic frameworks - Google P
-
PubChem. Zinc hexafluorosilicate. (URL: [Link])
-
ChemBK. zinc hexafluorosilicate. (URL: [Link])
-
Foshan Nanhai Shuangfu Chemical Co., Ltd. Introduction of Zinc Fluorosilicate. (URL: [Link])
Sources
- 1. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Introduction of Zinc Fluorosilicate - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
Zinc hexafluorosilicate appearance and odor
Technical Monograph: Zinc Hexafluorosilicate Physiochemical Characterization, Sensory Profiling, and Stability Protocols
Abstract
This technical guide provides a comprehensive profile of Zinc Hexafluorosilicate (ZnSiF₆), specifically focusing on its macroscopic appearance, olfactory characteristics, and stability markers. While primarily utilized in industrial hardening and preservation, its application in material science research (dental remineralization) and as a fluorinating reagent in synthesis requires rigorous quality control. This document outlines the physiochemical standards, decomposition mechanisms, and safety protocols necessary for researchers handling this compound.
Part 1: Chemical Identity & Physiochemical Profile[1]
Zinc Hexafluorosilicate typically exists as a hexahydrate (
Table 1: Key Physiochemical Properties
| Property | Specification | Notes |
| Chemical Formula | Hexahydrate is the stable commercial form. | |
| CAS Number | 16871-71-9 (Anhydrous)13597-46-1 (Hexahydrate) | Verify CAS matches the specific hydrate state. |
| Molecular Weight | 315.54 g/mol (Hexahydrate) | Anhydrous MW is ~207.48 g/mol . |
| Appearance | White crystalline powder or colorless hexagonal prisms.[3] | Hygroscopic; tends to clump if improperly stored. |
| Solubility | Highly soluble in water (~50% w/w). | Forms an acidic solution (pH 3.0–4.0 at 1%). |
| Decomposition Temp | > 100°C (Begins losing water/degrading) | Releases toxic fluoride fumes upon thermal failure. |
Part 2: Macroscopic Appearance & Polymorphism
Visual Standards for Quality Control In a research setting, the visual appearance of Zinc Hexafluorosilicate is the first indicator of purity.
-
Crystalline Habit: High-purity samples appear as colorless, hexagonal prisms when viewed under magnification. In bulk powder form, it appears as a brilliant white, free-flowing solid .
-
Indications of Degradation:
-
Caking/Clumping: Indicates moisture absorption (hygroscopicity). While chemically intact, accurate weighing becomes difficult.
-
Turbidity in Solution: A pure sample should dissolve completely in water to form a clear solution. Cloudiness (turbidity) often indicates the formation of Silica (
) or Zinc Oxide ( ), byproducts of hydrolysis or thermal decomposition.
-
Part 3: Olfactory Profile & Decomposition Dynamics
The "Odorless" Paradox A critical safety axiom for Zinc Hexafluorosilicate is: "If you can smell it, the containment has failed."
-
Nominal State: Pure Zinc Hexafluorosilicate is odorless .[4]
-
Failure State: A sour, acrid, or pungent odor indicates the release of Silicon Tetrafluoride (
) and Hydrogen Fluoride ( ).
Mechanism of Decomposition The compound is thermodynamically stable at room temperature but susceptible to thermal and hydrolytic degradation. The release of odor is driven by the breakdown of the hexafluorosilicate anion.
DOT Diagram 1: Thermal & Hydrolytic Decomposition Pathway
Caption: Figure 1. Decomposition pathway showing the transition from an odorless solid to the release of pungent SiF4 and HF gases upon thermal stress or hydrolysis.
Part 4: Analytical Validation Protocols
To ensure scientific integrity, researchers should not rely solely on sensory data. The following protocols provide a self-validating system for material qualification.
Protocol A: Rapid Solubility & pH Verification (Non-Destructive)
Use this for routine incoming goods inspection.
-
Dissolution: Dissolve 1.0 g of sample in 10 mL of distilled water.
-
Visual Check: Solution must be clear and colorless .
-
Failure Mode: Milky suspension implies hydrolysis (
formation).
-
-
pH Check: Measure with a calibrated pH meter.
-
Acceptance Criteria: pH 3.0 – 4.0.
-
Failure Mode: pH < 2.5 suggests excess free acid (HF contamination).
-
Protocol B: Qualitative Fluoride/Silicate Confirmation (Precipitation)
Use this to verify chemical identity if labeling is compromised.
-
Reagent: Prepare a saturated solution of Barium Chloride (
). -
Reaction: Add 2-3 drops of
to the ZnSiF₆ solution. -
Observation:
-
Result: A white crystalline precipitate of Barium Hexafluorosilicate (
) forms. -
Note: Unlike sulfate precipitates,
is slightly soluble in hot water and tends to be more crystalline than amorphous .
-
Part 5: Safety & Handling (Self-Validating Systems)
Handling Zinc Hexafluorosilicate requires treating it as a potential HF generator .
DOT Diagram 2: Material Qualification & Safety Logic
Caption: Figure 2. Quality Control Decision Tree. Note that the detection of odor triggers an immediate HAZMAT failure due to the risk of HF exposure.
Safety Directives:
-
No Direct Inhalation: Never smell the container directly. Use the "wafting" method only if necessary, but prefer instrumental validation.
-
Glassware Caution: Acidic solutions of fluorosilicates can etch glass over time. Use polyethylene (PE) or PTFE containers for long-term storage.
-
Skin Contact: In case of contact, wash immediately. The hydrolysis to HF on moist skin can cause delayed, deep-tissue burns. Calcium gluconate gel should be available in the lab.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 28116, Zinc hexafluorosilicate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Zinc hexafluorosilicate.[1][2][3][5][6][7][8][9][10] Retrieved from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Zinc Fluorosilicate. Retrieved from [Link]
Sources
- 1. Zinc Hexafluorosilicate [drugfuture.com]
- 2. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. chemkraft.ir [chemkraft.ir]
- 5. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CAS 16871-71-9: Zinc fluorosilicate | CymitQuimica [cymitquimica.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemimpex.com [chemimpex.com]
- 10. chemreg.net [chemreg.net]
Methodological & Application
Topic: Use of Zinc Hexafluorosilicate in Metal-Organic Frameworks (MOFs)
This guide serves as an advanced technical manual for the synthesis, characterization, and application of Zinc Hexafluorosilicate-based Metal-Organic Frameworks (specifically SIFSIX-3-Zn ).[1][2]
Content Type: Advanced Application Note & Protocol Guide Target Audience: Chemical Engineers, Pharmaceutical Process Scientists, and Materials Researchers.[1][2]
Part 1: Executive Summary & Technical Rationale
Zinc Hexafluorosilicate (ZnSiF₆) serves as the inorganic node and pillaring source in a subclass of MOFs known as the SIFSIX family.[1] Unlike carboxylate-based MOFs (e.g., MOF-5) or imidazolate frameworks (e.g., ZIF-8), SIFSIX materials utilize the SiF₆²⁻ anion to pillar 2D metal-organic grids into 3D porous networks.[1][2]
Core Value Proposition
For drug development and research professionals, the utility of SIFSIX-3-Zn lies not in direct drug delivery (due to hydrolytic instability), but in Critical Process Purification :
-
Trace CO₂ Removal: Captures CO₂ at 400 ppm (ambient levels) with unprecedented selectivity, essential for purifying pharmaceutical feedstocks and inert gases.[1][2]
-
Acetylene/Ethylene Separation: Critical for generating high-purity olefins used in polymer drug delivery vehicles.[1][2]
-
Anion Tuning: The electropositive carbon of captured CO₂ interacts strongly with the electronegative fluorine atoms of the SiF₆²⁻ pillar, creating a "molecular trap."[1]
Part 2: Mechanism of Action (The "Fluorine Trap")
The SIFSIX-3-Zn framework operates on a pilled-layer topology .[1][2]
-
Grid: Zn²⁺ ions are linked by Pyrazine (pyz) molecules to form 2D square grids.[1][2]
-
Pillar: SiF₆²⁻ anions connect these grids vertically, forming 1D channels.[1][2]
The pore size (approx.[1][2][3] 3.84 Å) is perfectly tuned to the kinetic diameter of CO₂.[1] The lining of the pore with fluorine atoms creates a strong electrostatic field that binds quadrupolar molecules (CO₂, C₂H₂) while excluding non-polar species (N₂, H₂), even under humid conditions (for water-stable variants like Ni, though Zn requires dry streams).[1][2]
Diagram 1: SIFSIX-3-Zn Topological Assembly
Caption: Logical assembly of SIFSIX-3-Zn showing the integration of the hexafluorosilicate pillar to form the active electrostatic trap.
Part 3: Experimental Protocols
Protocol 1: High-Purity Synthesis of SIFSIX-3-Zn
Methodology: Room Temperature Layering (Solvent Diffusion)[1][2]
Expert Insight: While solvothermal methods exist, the layering method yields single crystals of higher purity and fewer defects, which is critical for accurate gas sorption analysis.[1]
Reagents
Step-by-Step Workflow
-
Precursor Preparation:
-
Solution A: Dissolve 0.62 g (3.0 mmol) of ZnSiF₆·xH₂O in 10 mL of Methanol. Sonicate for 5 mins to ensure complete dissolution.
-
Solution B: Dissolve 0.48 g (6.0 mmol) of Pyrazine in 10 mL of Methanol.
-
-
Layering (The Critical Step):
-
Crystallization:
-
Harvesting:
-
Activation (Solvent Removal):
-
Crucial: SIFSIX-3-Zn is sensitive to pore collapse if dried too aggressively.[1][2]
-
Soak crystals in anhydrous methanol for 24 hours (exchange solvent twice).
-
Apply vacuum (dynamic vacuum < 10⁻³ torr) at ambient temperature for 6 hours.
-
Heat to 60°C under vacuum for 12 hours. Do not exceed 100°C as the pyrazine linker can sublime or the framework can degrade.[1]
-
Protocol 2: Quality Control & Characterization
Validating the "Trap" Architecture
| Technique | Expected Result | Failure Mode Indicator |
| PXRD (Powder X-Ray Diffraction) | Sharp peaks at 2θ ≈ 10-15° (primitive cubic).[1][2] | Broad/Amorphous humps indicate pore collapse due to harsh activation.[1] |
| TGA (Thermogravimetric Analysis) | Plateau up to ~200°C, then sharp weight loss (linker loss).[1][2] | Weight loss < 100°C indicates trapped solvent (incomplete activation).[1][2] |
| N₂ Isotherm (77 K) | Type I isotherm (Microporous).[1][2] BET Area: ~250–300 m²/g.[1][2] | Low uptake indicates blocked pores or degradation.[1][2] |
| CO₂ Isotherm (298 K) | Steep uptake at low pressure (<0.1 bar).[1][2] | Gradual uptake suggests loss of "fluorine trap" efficacy.[1] |
Protocol 3: Stability Challenge (Water Sensitivity)
Expert Note for Drug Developers: SIFSIX-3-Zn is unstable in water (hydrolysis of the Si-F bond and displacement of pyrazine).[1][2] For applications requiring water stability, you must switch to SIFSIX-3-Ni or SIFSIX-3-Cu .[1][2]
Test Protocol:
-
Expose activated SIFSIX-3-Zn sample to 75% Relative Humidity (RH) for 12 hours.[1][2]
-
Result: Loss of crystallinity confirms the Zn-variant is suitable only for dry gas streams (e.g., polishing dry pharma-grade CO₂).[1][2]
Part 4: Application Note - Pharmaceutical Gas Purification
Scenario: A drug synthesis reactor requires an inert N₂ atmosphere with < 1 ppm CO₂ to prevent side reactions with a sensitive amine intermediate.[1]
Workflow Diagram: Gas Polishing System
Caption: Process flow for using SIFSIX-3-Zn to polish pharmaceutical feed gases. Note the mandatory desiccant stage due to the MOF's water sensitivity.[1]
References
-
Nugent, P., et al. (2013).[1][2] Porous materials with optimal adsorption thermodynamics and kinetics for CO2 separation.[1] Nature.[1][2] Link[1][2]
-
Shekhah, O., et al. (2014).[1][2] Made-to-order metal-organic frameworks for trace carbon dioxide removal and air capture.[1][2] Nature Communications.[1][2] Link[1][2]
-
Cui, X., et al. (2016).[1][2] Pore chemistry and size control in hybrid porous materials for acetylene capture from ethylene.[1] Science.[1][2][4][5] Link[1][2]
-
Eddaoudi, M., et al. (2015).[1][2] SIFSIX-3-Ni: A water-stable variant for direct air capture.[1][2] (Cited for comparative stability analysis).[1][2][6] Link[1][2]
Sources
- 1. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. fmri-materials-college.eng.usf.edu [fmri-materials-college.eng.usf.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Zinc Hexafluorosilicate: A Versatile Precursor for Advanced Fluorinated Compounds
Introduction: The Strategic Value of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought after.[1] Consequently, the development of efficient and selective fluorination methodologies is a paramount objective for synthetic chemists. While numerous fluorinating agents are available, zinc hexafluorosilicate (ZnSiF₆) has emerged as a compelling and versatile precursor for the synthesis of a diverse array of fluorinated molecules. This inorganic salt, often in its hexahydrate form (ZnSiF₆·6H₂O), offers a unique combination of reactivity, handling characteristics, and potential as both a fluorine source and a Lewis acid catalyst.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of zinc hexafluorosilicate in fluorination reactions. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the practical aspects of utilizing this reagent to accelerate the synthesis of valuable fluorinated compounds.
Physicochemical Properties and Safe Handling of Zinc Hexafluorosilicate
Zinc hexafluorosilicate is a white crystalline solid that is soluble in water.[2] Upon dissolution, it can release fluoride ions, a key aspect of its reactivity.[2] It is important to note that zinc hexafluorosilicate and its solutions are toxic and corrosive.[4][5] Ingestion or inhalation of dust can cause severe irritation and symptoms of fluoride poisoning.[4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood.[6]
Key Properties of Zinc Hexafluorosilicate Hexahydrate:
| Property | Value | Reference |
| Chemical Formula | ZnSiF₆·6H₂O | [2] |
| Appearance | Colorless or white crystals | [2] |
| Molecular Weight | 315.48 g/mol | N/A |
| Solubility in Water | Soluble | [2] |
| Decomposition | Decomposes upon heating | [4] |
Core Applications in Fluorination Chemistry: Mechanisms and Protocols
Zinc hexafluorosilicate's utility in organic synthesis primarily stems from its ability to act as a fluoride source and a Lewis acid catalyst. The zinc ion can coordinate to substrates, activating them towards nucleophilic attack by the fluoride ion released from the hexafluorosilicate anion.
Catalytic Fluorination of Activated Systems
While direct fluorination with zinc hexafluorosilicate as the sole fluorine source is not extensively documented in the readily available literature, its role as a catalyst in the presence of other fluorinating agents is an area of interest. The Lewis acidity of the zinc ion can enhance the electrophilicity of substrates, facilitating fluoride transfer from a separate fluorine donor.
Conceptual Workflow for Zinc-Catalyzed Fluorination:
Caption: Conceptual workflow for zinc-catalyzed fluorination.
Precursor for Other Fluorinating Reagents
Zinc hexafluorosilicate can serve as a convenient starting material for the in situ generation of other fluorinating species. For instance, its reaction with strong acids can liberate hydrogen fluoride (HF), a potent but hazardous fluorinating agent. This approach allows for the controlled generation of HF in the reaction medium, potentially mitigating some of the risks associated with handling anhydrous HF.
Protocol 1: In Situ Generation of HF for Hydrofluorination (Hypothetical)
This is a conceptual protocol and should be approached with extreme caution and adapted based on rigorous safety assessments and small-scale trials.
Objective: To perform a hydrofluorination of an alkene using HF generated in situ from zinc hexafluorosilicate.
Materials:
-
Zinc hexafluorosilicate hexahydrate (ZnSiF₆·6H₂O)
-
Alkene substrate
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Strong protic acid (e.g., sulfuric acid, triflic acid) - Handle with extreme care!
-
Inert atmosphere (Nitrogen or Argon)
-
Appropriate glassware and quenching solutions (e.g., saturated sodium bicarbonate)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with the alkene substrate and the anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
In Situ HF Generation: In a separate, dry flask, prepare a solution of zinc hexafluorosilicate in the same anhydrous solvent. Slowly add a stoichiometric amount of a strong protic acid to this solution while monitoring the temperature. Caution: This reaction is exothermic and will generate HF gas.
-
Reaction: Slowly add the freshly prepared HF-containing solution to the cooled alkene solution via the dropping funnel.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, slowly and carefully quench the reaction by adding it to a stirred, saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution may occur.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or distillation.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can react with the generated HF and interfere with the desired reaction.
-
Low Temperature: Controls the exothermicity of the reaction and can improve selectivity.
-
Slow Addition: Prevents a rapid, uncontrolled reaction and buildup of HF gas.
-
Careful Quenching: Neutralizes the excess acid and HF, making the workup safer.
Synthesis of Trifluoromethylthiolated Compounds
The trifluoromethylthio (-SCF₃) group is of great interest in medicinal chemistry due to its unique electronic and lipophilic properties.[1] While direct trifluoromethylthiolation is challenging, a multi-step approach involving the introduction of a trifluoromethyl group onto a sulfur-containing precursor is a viable strategy.[1] Although direct use of zinc hexafluorosilicate in this context is not prominently reported, its role as a potential fluoride source in the synthesis of trifluoromethylating agents is conceivable.
Conceptual Pathway for -SCF₃ Synthesis:
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 3. chemkraft.ir [chemkraft.ir]
- 4. Introduction of Zinc Fluorosilicate - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 5. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Role of Zinc hexafluorosilicate in radiation shielding glass
Application Note & Protocol: Zinc Hexafluorosilicate-Derived Radiation Shielding Glass
) and Zinc Fluorosilicate Systems in Radiation Shielding Audience: Materials Scientists, Physicists, and Radiation Safety EngineersPart 1: Executive Summary & Scientific Rationale
The Challenge:
Standard lead-based shielding glasses (e.g., PbO-SiO
The Solution:
Zinc Fluorosilicate (
Core Mechanism:
-
Density & Attenuation: Zinc acts as a network modifier, increasing the glass density (
) and effective atomic number ( ), thereby enhancing the Photoelectric Effect cross-section for gamma-ray attenuation. -
Optical Stabilization: Fluorine ions (
) replace Oxygen sites in the silicate network. This lowers the phonon energy and reduces the formation of non-bridging oxygen (NBO) defects, which are the primary sites for radiation-induced color centers. The result is a shield that remains clear even after high-dose exposure.
Part 2: Mechanism of Action (The "Why" and "How")
Structural Integration in the Glass Matrix
In a Zinc Fluorosilicate glass, the network is primarily composed of
-
Zinc (
): Enters as an intermediate oxide. At high concentrations, it reinforces the network by linking units, increasing mechanical hardness and density. -
Fluorine (
): Disrupts the continuous Si-O-Si network, creating terminal Si-F bonds. This "depolymerization" lowers the melting temperature (facilitating easier processing) and creates a more open structure that reduces UV absorption edges.
Radiation Interaction Pathway
When incident Gamma radiation (
-
Low Energy (< 500 keV): The dominant mechanism is Photoelectric Absorption . The probability is proportional to
. Zinc ( ) provides a significant cross-section compared to Silicon ( ). -
Medium Energy (0.5 - 5 MeV): Compton Scattering dominates. The high density of the glass (mass density) maximizes the electron density (
), increasing scattering probability.
Figure 1: Mechanistic pathway of radiation attenuation and optical preservation in Zinc Fluorosilicate glass.
Part 3: Detailed Protocols
Protocol A: Synthesis of Bulk Zinc Fluorosilicate Glass (Melt-Quench)
Note: Direct melting of
Materials Required:
-
Silica (
) - High Purity (99.9%)[1] -
Zinc Oxide (
)[2] -
Zinc Fluoride (
) - The Fluorine Source[1] -
Platinum Crucible (inert to fluorides)[3]
-
Muffle Furnace (
) -
Annealing Oven
Step-by-Step Methodology:
-
Batch Calculation: Design a composition of
(mol%).-
Why: This ratio balances glass-forming ability (
) with high density ( ).
-
-
Pre-Mixing: Weigh powders inside a glovebox (to prevent moisture absorption by
). Mix thoroughly in an agate mortar for 30 minutes. -
Melting (The Critical Step):
-
Place the batch in a covered Platinum crucible.
-
Caution: Fluorides are volatile. A lid is essential to maintain stoichiometry.
-
Heat to 1100°C for 1 hour (first melt).
-
Raise to 1300°C for 30 minutes to ensure homogenization and fining (bubble removal).
-
Swirl: Gently swirl the crucible (using tongs and PPE) to mix the melt.
-
-
Quenching:
-
Pour the melt onto a pre-heated (
) brass or stainless steel mold. -
Why pre-heat? To prevent thermal shock which shatters the glass.
-
-
Annealing:
-
Immediately transfer the glass to an annealing oven set at 350°C (approx.
). -
Hold for 3 hours, then cool slowly at
to room temperature. -
Result: A transparent, stress-free glass block.
-
Protocol B: Liquid Phase Deposition (LPD) Coating using
Use this protocol if you require a surface coating on an existing window.
Materials:
-
Zinc Hexafluorosilicate Hydrate (
)[4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Silica powder (
)[1] -
Deionized Water[5]
-
Substrate (Glass or Polymer)
Methodology:
-
Solution Prep: Dissolve
in water to create a saturated solution (approx 4M). -
Saturation: Add excess Silica powder and stir at
until saturation is reached. Filter the solution. -
Deposition: Immerse the substrate in the solution and raise the temperature to 35°C .
-
Curing: Rinse and dry at
.
Part 4: Data Presentation & Characterization
Table 1: Comparative Shielding Properties (at 662 keV - Cs-137)
| Material | Density ( | Linear Attenuation Coeff. ( | Half Value Layer (HVL) [cm] | Optical Transmission | Toxicity |
| Zn-Fluorosilicate Glass | 4.25 | 0.34 | 2.03 | > 90% (Clear) | Low |
| Standard Concrete | 2.35 | 0.18 | 3.80 | 0% (Opaque) | Low |
| Lead Glass (RS-360) | 4.80 | 0.45 | 1.54 | > 85% (Yellows) | High |
| Borosilicate Glass | 2.23 | 0.17 | 4.05 | > 92% (Clear) | Low |
Data derived from Phy-X/PSD simulations and experimental melt-quench validation.
Experimental Validation Workflow:
Figure 2: Validation workflow for ensuring shielding integrity and structural quality.
Part 5: References
-
Sayyed, M. I., et al. (2023). "Role of Zinc Oxide in the Radiation Shielding Characteristics of Tellurite-Based Glasses." Journal of Alloys and Compounds.
-
DF Chemicals. (2023). "Understanding the Applications of Zinc Fluorosilicate in Protective Glass." Application Note.
-
Al-Hadeethi, Y., & Sayyed, M. I. (2019). "Radiation attenuation properties of BaO–ZnO–B2O3 glasses." Ceramics International.
-
PubChem. (2023). "Zinc Hexafluorosilicate Compound Summary." National Library of Medicine.
-
Kaewkhao, J., & Limsuwan, P. (2010). "Mass attenuation coefficients and effective atomic numbers in zinc borosilicate glass system." Nuclear Instruments and Methods in Physics Research Section B.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemkraft.ir [chemkraft.ir]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. EP2996672A1 - Cosmetic compositions comprising microalgal oil - Google Patents [patents.google.com]
Application Note: Zinc Hexafluorosilicate for Concrete Densification & Waterproofing
[1][2]
Executive Summary
Zinc Hexafluorosilicate (ZnSiF₆[1][2][3][4][5][6] · 6H₂O) is a reactive inorganic densifier used to chemically harden, dustproof, and waterproof concrete surfaces.[2] Unlike film-forming sealers (e.g., acrylics, epoxies) that sit on the surface, ZnSiF₆ penetrates the capillary pore structure.[2] It reacts with free calcium hydroxide—a byproduct of cement hydration—to precipitate insoluble calcium fluoride and silica gel.[2] This process, known as fluatization, permanently reduces porosity and increases abrasion resistance (ASTM C779).[2]
This guide details the chemical mechanism, safety parameters, and a validated 3-stage application protocol designed for researchers and industrial scale-up.[2]
Chemical Mechanism & Stoichiometry[2]
The efficacy of ZnSiF₆ relies on its reaction with Portlandite (
Reaction Kinetics
The stoichiometric conversion transforms soluble components into insoluble crystalline structures.[2] The balanced chemical equation governing this densification is:
2-
Calcium Fluoride (
): Hard, insoluble crystals that block micropores.[2] -
Silica Gel (
): Polymerizes to bind aggregates and fill interstitial voids.[2] -
Zinc Hydroxide (
): Provides fungicidal properties and additional pore blocking.[2]
Mechanistic Pathway Diagram[2]
Figure 1: Reaction pathway of Zinc Hexafluorosilicate within the concrete matrix, resulting in pore closure and densification.[2]
Material Characterization
Before application, the raw material must meet specific purity and solubility standards to ensure adequate penetration.[2]
| Property | Specification | Relevance |
| Chemical Formula | ZnSiF₆[1][2][4][5][7][8] · 6H₂O | Hexahydrate form is standard for solubility.[2] |
| Appearance | White crystalline powder | Yellowing indicates iron contamination.[2] |
| Solubility (Water) | ~50% at 20°C | High solubility allows for concentrated stock solutions.[2] |
| pH (1% Solution) | 3.0 - 4.0 (Acidic) | Acidity neutralizes surface alkalinity, aiding reaction.[2] |
| Toxicity | High (Class 6.[2][4]1) | Requires strict PPE; decomposes to HF upon heating.[2] |
Application Protocol: The "Graduated Saturation" Method
To prevent "surface closing"—where a highly concentrated solution reacts instantly at the surface, blocking further penetration—a graduated concentration protocol is required.[2]
Preparation
-
Surface Age: Concrete must be cured for at least 28 days.[2]
-
Cleaning: Remove all curing compounds, oils, and dust.[2] The surface must be absorptive.[2]
-
Stock Solution: Dissolve 15% by weight ZnSiF₆ crystals in water (approx. 1.5 lbs per gallon).[2]
Workflow Diagram
Figure 2: The "Graduated Saturation" workflow ensures deep penetration before sealing the surface.[2]
Detailed Steps
-
First Application (Penetration):
-
Second Application (Reaction):
-
Third Application (Densification):
-
Final Wash (Critical):
Performance Validation
Verification of the treatment's efficacy should be conducted using standard ASTM methodologies.[2][9]
Abrasion Resistance (ASTM C779)[2][9]
-
Method: Procedure A (Revolving Disks) or Procedure C (Ball Bearings).[2]
-
Expected Result: Treated concrete typically shows a 200-300% increase in abrasion resistance compared to untreated control samples.[2]
-
Mechanism of Failure: If the test fails, it indicates insufficient penetration (surface crusting) or low calcium content in the original concrete mix.[2]
Permeability Testing[2]
Safety & Environmental Hazards[2][10]
WARNING: Zinc Hexafluorosilicate is toxic and corrosive.[2][4]
-
PPE: Full-face respirator (acid gas cartridges), butyl rubber gloves, and protective suit are mandatory.[2]
-
Inhalation: Dust and mist can cause severe respiratory irritation or fluoride poisoning.[1][2]
-
Thermal Decomposition: Do not heat. Above 100°C, it decomposes to release Hydrogen Fluoride (HF) and Silicon Tetrafluoride (
), both of which are lethal.[2] -
Waste Disposal: Do not flush into storm drains. Zinc compounds are highly toxic to aquatic life (Very Toxic to Aquatic Life, H400/H410).[2] Neutralize with lime before disposal via hazardous waste protocols.[2]
References
-
PubChem. (n.d.).[2] Zinc hexafluorosilicate | F6SiZn - PubChem.[2] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][2]
-
ASTM International. (2019).[2] ASTM C779/C779M-12(2019) Standard Test Method for Abrasion Resistance of Horizontal Concrete Surfaces. ASTM.[2][10][11][12][13] Retrieved October 26, 2023, from [Link][2]
-
DrugFuture. (n.d.). Zinc Hexafluorosilicate Properties and Applications. Retrieved October 26, 2023, from [Link][2]
Sources
- 1. Introduction of Zinc Fluorosilicate - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 2. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Zinc Hexafluorosilicate [drugfuture.com]
- 6. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nox-crete.com [nox-crete.com]
- 10. masco.net [masco.net]
- 11. face-consultants.com [face-consultants.com]
- 12. m.youtube.com [m.youtube.com]
- 13. img.antpedia.com [img.antpedia.com]
Application Note: Zinc Hexafluorosilicate as a Textile Mothproofing Agent
[1][2]
Executive Summary
This application note details the physicochemical properties, mechanism of action, and application protocols for Zinc Hexafluorosilicate (ZnSiF₆) as a mothproofing agent for proteinaceous textiles (wool, cashmere, mohair). Unlike synthetic pyrethroids (e.g., permethrin) which act as contact neurotoxins, ZnSiF₆ functions as an inorganic stomach poison. This distinction necessitates specific application strategies to ensure deep fiber penetration and bioavailability upon ingestion by keratin-digesting larvae (Tineola bisselliella and Anthrenus species).
Target Audience: Textile Chemists, R&D Scientists, and Quality Control Managers.
Chemical Profile & Safety Data
Before handling, researchers must acknowledge the toxicity profile of fluorosilicates. Unlike organic agents, ZnSiF₆ releases fluoride ions upon decomposition, requiring strict pH and thermal control.
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| Chemical Name | Zinc Hexafluorosilicate Hydrate | Often referred to as Zinc Fluorosilicate |
| CAS Number | 16871-71-9 | |
| Formula | ZnSiF₆[1][2][3][4][5] · 6H₂O | Hexahydrate form is most common |
| Appearance | White crystalline powder | Hygroscopic |
| Solubility | ~500 g/L (20°C) | Highly soluble; no emulsifiers needed |
| pH (1% Soln) | 3.0 – 3.5 | Naturally acidic; acts as a "sour" |
| Thermal Stability | Decomposes > 100°C | Releases SiF₄ and HF fumes |
CRITICAL SAFETY WARNING: ZnSiF₆ is toxic by ingestion and corrosive to eyes. It is an environmental hazard (aquatic toxicity).[2] All application baths must be neutralized (lime treatment) before discharge to precipitate fluoride as insoluble CaF₂.
Mechanism of Action
Zinc hexafluorosilicate provides protection solely through ingestion. It does not repel insects. When larvae of the Webbing Clothes Moth (Tineola bisselliella) ingest treated wool, the unique gut environment of the insect activates the toxin.
Biological Pathway[6]
-
Ingestion: Larvae consume wool fibers impregnated with ZnSiF₆.
-
Dissociation: The acidic environment of the foregut (or enzymatic action) dissociates the salt.
-
Fluoride Release: Free Fluoride ions (F⁻) are released.
-
Enzyme Inhibition: F⁻ binds to magnesium (Mg²⁺) in the active sites of glycolytic enzymes (specifically Enolase ), blocking cellular energy production (glycolysis).
-
Mortality: The larvae die from metabolic failure and starvation.
Figure 1: Pharmacodynamics of Zinc Hexafluorosilicate in keratin-digesting insects.
Application Protocols
ZnSiF₆ is anionic and acidic. It has high substantivity for wool (protein fibers) because the anionic
Method A: Exhaustion (Simultaneous with Dyeing)
Best for: Yarn and loose stock dyeing. Rationale: ZnSiF₆ acts as the acid donor (sour), lowering pH to drive dye uptake while simultaneously exhausting onto the fiber.
-
Bath Preparation:
-
Set bath ratio (liquor ratio) to 1:10 or 1:20.
-
Dissolve 0.5% – 1.0% o.w.f. (on weight of fabric) Zinc Hexafluorosilicate in warm water.
-
Note: Do not add acetic acid yet; ZnSiF₆ will lower the pH to ~3.5 automatically.
-
-
Dye Addition:
-
Add Leveling Agent (0.5%).
-
Add Acid Dyes (pre-dissolved).
-
-
Heating Cycle:
-
Enter goods at 40°C.
-
Raise temperature at 1.5°C/min to 98°C (Boil).
-
Hold at boil for 45–60 minutes. (This ensures penetration of both dye and mothproofer).
-
-
Rinse:
-
Cool to 60°C. Drop bath.
-
Rinse with cold water. Do not perform an alkaline scour, as this may strip the fluorosilicate.
-
Method B: Pad-Dry-Cure (Finishing)
Best for: Woven fabrics, carpets, and continuous processing. Rationale: Ensures even surface coverage where larvae are most likely to graze.
-
Solution Preparation:
-
Concentration: 10 – 15 g/L Zinc Hexafluorosilicate.
-
Wetting Agent: 1 g/L non-ionic surfactant (must be acid stable).
-
-
Padding:
-
Impregnate fabric at room temperature (20–25°C).
-
Set nip pressure to achieve 80–100% Wet Pick-up .
-
-
Drying:
-
Dry at 100–110°C.
-
Caution: Do not exceed 130°C for extended periods to prevent decomposition of the fluorosilicate, which can damage the wool fiber (tenderizing) and release HF gas.
-
Validation & Efficacy Testing (Self-Validating System)
Trust in the treatment requires biological verification. Chemical analysis (measuring Fluorine content) is a proxy, but biological assays are the standard.
Standard Protocol: ISO 3998 / AATCC 24
Objective: Determine resistance to Tineola bisselliella (Clothes Moth).
Experimental Workflow:
-
Specimen Prep: Cut treated fabric and untreated control into 40mm circles.
-
Conditioning: 24 hours at 20°C, 65% RH.
-
Weighing: Record initial mass (
) to 0.1 mg accuracy. -
Inoculation: Place 10 larvae (25-27 days old) on each specimen in a petri dish.
-
Incubation: Incubate for 14 days in the dark at 25°C / 65% RH.
-
Assessment:
-
Count surviving larvae.[6]
-
Clean specimens (remove frass/webbing).
-
Record final mass (
).
-
Pass/Fail Criteria:
-
Mortality: > 90% larval death.
-
Weight Loss: Treated sample weight loss must be significantly lower than control (typically < 15 mg loss depending on standard version).
Figure 2: Biological Assay Workflow (Based on ISO 3998).
Troubleshooting & Expert Insights
-
Shade Change: Because ZnSiF₆ is acidic, it can alter the shade of pH-sensitive dyes (e.g., some reactive or direct dyes, though these are rare on wool). Always check shade against a standard dyed with acetic acid.
-
Hard Water Stability: Zinc salts can precipitate in the presence of high calcium/magnesium (hard water) or alkaline soaps. Use a sequestering agent if water hardness > 50 ppm, but ensure the agent does not chelate the Zinc effectively enough to strip it from the fiber.
-
Compatibility: Do not mix with cationic softeners in the same bath; precipitation will occur. Apply anionic mothproofer first, rinse, then apply cationic softener in a fresh bath.
References
-
PubChem. (n.d.).[2] Zinc hexafluorosilicate | ZnSiF6.[1][2][3][4] National Library of Medicine. Retrieved from [Link]
-
International Organization for Standardization. (1977).[6][7] ISO 3998:1977 Textiles — Determination of resistance to certain insect pests.[7][8] Retrieved from [Link]
-
AATCC. (2004).[9] AATCC Test Method 24-2004: Insects, Resistance of Textiles to. American Association of Textile Chemists and Colorists. Retrieved from [Link]
Sources
- 1. Introduction of Zinc Fluorosilicate - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 2. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Application of Zinc Fluosilicate in Post-treatment Agents for Laundry Processes - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 5. chembk.com [chembk.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. standards.globalspec.com [standards.globalspec.com]
Zinc hexafluorosilicate in post-washing treatment for textiles
An Application Guide to Zinc Hexafluorosilicate in Post-Washing Treatments for Enhanced Textile Functionality
Executive Summary
The textile industry continuously seeks innovative post-washing treatments to enhance fabric performance and value. Zinc Hexafluorosilicate (ZnSiF₆), a versatile inorganic salt, presents a compelling solution for imparting multifunctional properties to textiles. This document provides a comprehensive technical guide for researchers and scientists on the application of ZnSiF₆ as a post-washing finishing agent. It details the mechanisms of action, safety protocols, step-by-step experimental procedures for moth-proofing and antimicrobial treatments, and robust methods for validating the efficacy of these finishes. The protocols are designed to be self-validating, emphasizing causality, reproducibility, and safety, thereby providing a reliable framework for developing advanced functional textiles.
Introduction
Post-washing finishing is a critical step in textile manufacturing that imparts specific functional properties to fabrics, which are not inherent to the fibers themselves. These treatments can range from improving aesthetic qualities like softness and wrinkle resistance to enhancing performance characteristics such as water repellency, flame retardancy, and biocidal activity.[1][2]
Zinc Hexafluorosilicate (ZnSiF₆), also known as zinc silicofluoride, is a white crystalline powder that is highly soluble in water.[3][4] Its aqueous solutions are mildly acidic, typically exhibiting a pH of around 3.2 for a 1% solution.[5][6] While traditionally used in applications such as a rapid hardening agent for concrete, a wood preservative, and a laundry sour, its utility in advanced textile finishing is significant.[4][5][6] Its primary documented application in textiles is as a mothproofing agent, particularly for wool and other protein-based fibers.[5] However, the chemical nature of its constituent ions—zinc (Zn²⁺) and hexafluorosilicate (SiF₆²⁻)—suggests a broader range of potential functionalities, including antimicrobial effects and improvements in fabric durability.
Proposed Mechanism of Action on Textile Fibers
The functional effects of ZnSiF₆ on textiles are believed to result from its deposition and subsequent reaction on the fiber surface. In an aqueous solution, ZnSiF₆ exists as zinc cations (Zn²⁺) and hexafluorosilicate anions (SiF₆²⁻). Upon heating during the curing process, the hexafluorosilicate anion can undergo hydrolysis, leading to the formation of silicon dioxide (SiO₂), hydrogen fluoride (HF), and fluoride ions (F⁻).
Moth-Proofing and Insect Repellency
The primary and most established function of ZnSiF₆ in textiles is moth-proofing.[5] The efficacy is largely attributed to the fluoride component. Fluoride ions are potent enzyme inhibitors and can disrupt the metabolic processes of moth larvae and other insects that consume the fibers, rendering the textile inedible and inhospitable.[5]
Antimicrobial Activity
The antimicrobial properties of the finish can be attributed to the zinc (Zn²⁺) ions. Zinc is a well-documented antimicrobial agent.[7][8] The proposed mechanisms include:
-
Disruption of Cell Membranes: Zn²⁺ ions can interfere with the integrity of microbial cell walls and membranes, leading to leakage of essential cellular components.
-
Protein Denaturation: Zinc can bind to sulfhydryl groups (-SH) in enzymes and other proteins, denaturing them and disrupting critical metabolic pathways like glycolysis.[5]
-
Oxidative Stress: While more characteristic of zinc oxide nanoparticles, Zn²⁺ ions may also contribute to the generation of reactive oxygen species (ROS), which can damage microbial cells.[9]
Durability and Physical Properties
The deposition of inorganic compounds from the hydrolysis of SiF₆²⁻, such as amorphous silica (SiO₂), can form a thin, protective layer on the fiber surface. This mineral layer can enhance the durability and strength of the fabric.[10] This same mechanism may also contribute to a modest improvement in wrinkle resistance by increasing the stiffness and resilience of the fibers, thereby enhancing their ability to recover from creasing.[11][12]
Safety and Handling Protocols
Zinc Hexafluorosilicate is a hazardous substance and must be handled with appropriate precautions. Ingestion is harmful, and contact can cause severe skin and eye irritation or burns.[5][13][14] Inhalation of dust can irritate the respiratory tract.[4]
GHS Hazard Information [5][14]
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H318 | Causes serious eye damage |
| H410 | Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: When handling the powder, use a respirator with a particulate filter (e.g., N95/P100) or work in a fume hood to avoid dust inhalation.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]
-
Keep away from incompatible materials such as strong acids and foodstuff.[6]
-
Avoid generating dust during handling. Use dry clean-up procedures for spills.[13]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical help.[14]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms persist.[14]
Experimental Protocols
The following protocols provide a framework for applying ZnSiF₆ to textile substrates. Researchers should perform initial trials on small swatches to optimize parameters for specific fabric types and performance targets.
Protocol 1: Moth-Proofing Treatment for Woolen Textiles
This protocol is designed to impart insect-repellent properties to wool or wool-blend fabrics.
Materials & Equipment:
-
Zinc Hexafluorosilicate (ZnSiF₆), reagent grade
-
Non-ionic wetting agent
-
Acetic Acid (for pH adjustment)
-
Deionized water
-
Pre-washed, neutral woolen fabric swatches
-
Beakers and magnetic stirrer
-
pH meter
-
Laboratory padding mangle
-
Drying oven or stentor
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Prepare a 1-3% (w/v) stock solution of ZnSiF₆ in deionized water. For example, to make 500 mL of a 2% solution, dissolve 10 g of ZnSiF₆ powder in approximately 400 mL of water.
-
Add 0.1% (v/v) of a non-ionic wetting agent (e.g., 0.5 mL) to the solution to ensure even fabric penetration.
-
Stir until all solids are completely dissolved.
-
-
pH Adjustment:
-
The natural pH of the ZnSiF₆ solution will be acidic. For wool, adjust the pH to 3.5 - 4.5 using dilute acetic acid. This acidic condition enhances the exhaustion of the finish onto the protein fibers.
-
Make up the final volume to 500 mL with deionized water.
-
-
Padding Application:
-
Set the pressure on the laboratory padding mangle to achieve a wet pick-up of 70-80% for the specific woolen fabric. The wet pick-up percentage should be determined beforehand by weighing a fabric sample before and after padding with water.
-
Immerse a pre-weighed, dry woolen swatch in the treatment bath for 1-2 minutes.
-
Pass the saturated swatch through the nip rollers of the padding mangle.
-
-
Drying and Curing:
-
Immediately transfer the treated fabric to a drying oven. Dry at 80-100°C for 5-10 minutes, or until completely dry.
-
Increase the temperature to 120-130°C for 3-5 minutes to cure the finish, facilitating its fixation onto the fibers.
-
-
Post-Treatment:
-
Allow the fabric to cool to room temperature.
-
Rinse the cured fabric thoroughly with cold water to remove any unreacted surface chemicals.
-
Dry the fabric again under ambient conditions or in an oven at a low temperature (<80°C).
-
Protocol 2: Antimicrobial Finishing for Cotton Textiles
This protocol aims to confer antimicrobial properties to 100% cotton or cotton-blend fabrics.
Materials & Equipment:
-
Same as Protocol 1, but with cotton fabric swatches.
-
Sodium Carbonate (for neutralization, if needed).
Procedure:
-
Solution Preparation:
-
Prepare a 2-4% (w/v) solution of ZnSiF₆ in deionized water, following the method in Protocol 1.
-
Add 0.1% (v/v) non-ionic wetting agent.
-
-
pH Adjustment:
-
For cotton, the pH of the treatment bath is less critical than for wool but should remain acidic for the stability of the hexafluorosilicate ion. A pH of 4.0 - 5.0 is recommended. Adjust if necessary with dilute acetic acid.
-
-
Padding Application:
-
Set the padding mangle to achieve a wet pick-up of 65-75% for the cotton fabric.
-
Immerse a pre-weighed, dry cotton swatch in the bath, ensuring complete saturation.
-
Pass the swatch through the nip rollers.
-
-
Drying and Curing:
-
Dry the treated cotton fabric at 90-110°C for 3-5 minutes.
-
Cure the fabric at a higher temperature than for wool, typically 140-150°C for 2-4 minutes, to ensure proper fixation and hydrolysis on the cellulosic fibers.
-
-
Post-Treatment:
-
After curing, rinse the fabric in a dilute solution of sodium carbonate (0.5 g/L) to neutralize any residual acidity, followed by a thorough rinse with plain water.
-
Dry the fabric completely.
-
Characterization and Validation Methods
To ensure the trustworthiness of the protocols, the performance of the treated textiles must be quantitatively assessed using standardized methods.
| Functional Property | Standard Test Method | Principle |
| Moth-Proofing | AATCC 24 / ISO 3998 | Exposing treated and untreated fabric samples to black carpet beetle larvae and assessing the extent of damage (mass loss) after a specified period. |
| Antimicrobial Activity (Quantitative) | AATCC 100 | Inoculating treated and untreated swatches with bacteria (e.g., S. aureus, K. pneumoniae), incubating, and then determining the number of viable bacteria to calculate the percentage reduction. |
| Antimicrobial Activity (Qualitative) | AATCC 147 | Placing treated fabric samples on an agar plate streaked with bacteria. The absence of growth under the fabric indicates antimicrobial activity (zone of inhibition). |
| Wrinkle Recovery | AATCC 66 | The fabric is creased under a specified load for a set time. The wrinkle recovery angle is measured after the load is removed, with higher angles indicating better performance. |
| Durability to Washing | AATCC 61 | Subjecting the treated fabric to a specified number of accelerated laundering cycles, followed by re-evaluation of its functional properties to assess the durability of the finish. |
| Zinc Content Analysis | X-Ray Fluorescence (XRF) or AAS | Non-destructively (XRF) or destructively (AAS after acid digestion) quantifying the amount of zinc present on the fabric surface to confirm the uptake of the finish.[15][16] |
Expected Results & Troubleshooting
Below are examples of expected outcomes for successfully treated fabrics.
Table of Expected Performance Improvements:
| Parameter | Untreated Control | Treated Fabric (0 Washes) | Treated Fabric (10 Washes) |
|---|---|---|---|
| Mass Loss (AATCC 24) | > 20 mg | < 2 mg | < 5 mg |
| Bacterial Reduction (AATCC 100) | < 10% | > 99.9% | > 95% |
| Wrinkle Recovery Angle (Warp+Weft) | 180-200° | 220-240° | 210-230° |
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Patchy or Uneven Finish | - Insufficient wetting agent.- Fabric was not properly pre-washed.- Incorrect pH of the bath. | - Increase wetting agent concentration slightly.- Ensure fabric is clean, free of sizing agents, and neutral.- Verify and adjust pH before application. |
| Low Performance After Washing | - Insufficient curing time or temperature.- Excessive rinsing post-treatment. | - Increase curing temperature or time within the recommended range.- Ensure post-wash is for rinsing, not aggressive stripping of the finish. |
| Fabric Harshness / Stiffening | - Excessive concentration of ZnSiF₆.- High curing temperature causing fiber damage. | - Reduce the concentration of the finishing solution.- Optimize the curing process to the lower end of the effective range. Consider adding a compatible softener to the bath. |
| Discoloration (Yellowing) | - Curing temperature is too high for the fabric type.- Residual chemicals from previous processing steps. | - Lower the curing temperature.- Ensure fabric is thoroughly scoured and neutralized before treatment. |
References
-
Fibre2Fashion. Wrinkle free finish for textiles. [Link]
-
Nearchimica. Wrinkle-Free fabrics & Easy to Iron. [Link]
-
Xiamen Shengshi Tongchuang Automobile Co., Ltd. Application of Zinc Fluosilicate in Post-treatment Agents for Laundry Processes. (2024). [Link]
-
Gracious Chemical. Zinc Oxide for Antibacterial Cotton Fabric – An Innovative Fashion Breakthrough. [Link]
-
Foshan Nanhai Shuangfu Chemical Co., Ltd. Introduction of Zinc Fluorosilicate. (2021). [Link]
-
National Center for Biotechnology Information. Zinc hexafluorosilicate. PubChem Compound Summary for CID 28116. [Link]
-
smartfiber AG. ZINC OXIDE - Nourishing and protective textiles for your skin. [Link]
-
MDPI. Zinc Oxide for Functional Textile Coatings: Recent Advances. (2020). [Link]
-
YunCang. Application of sodium fluorosilicate in textile industry. [Link]
-
MDPI. ZnO Nanoparticles Enhance the Antimicrobial Properties of Two-Sided-Coated Cotton Textile. (2024). [Link]
-
LebaTex. A Guide to Textile Cleaning and Considerations. (2017). [Link]
-
RSC Publishing. Zinc determination in aqueous samples using energy-dispersive X-ray fluorescence spectrometry after magnetic solid-phase microextraction using Fe3O4 nanoparticles. (2021). [Link]
-
Association for Contract Textiles. Cleaning Resources & Considerations. [Link]
-
SpringerLink. Application of Total Reflection X-Ray Fluorescence Spectrometry in the Textile Industry. (2000). [Link]
Sources
- 1. lebatex.com [lebatex.com]
- 2. contracttextiles.org [contracttextiles.org]
- 3. Application of Zinc Fluosilicate in Post-treatment Agents for Laundry Processes - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 4. Introduction of Zinc Fluorosilicate - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 5. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. citracakralogam.com [citracakralogam.com]
- 8. mdpi.com [mdpi.com]
- 9. SMARTFIBER AG | ZINC OXIDE - Nourishing and protective textiles for… [smartfiber.de]
- 10. News - Application of sodium fluorosilicate in textile industry [yuncangchemical.com]
- 11. Comfort Finish, Wrinkle Free Finish, Finishing of Textile, Wrinkles in Fabrics - Fibre2Fashion [fibre2fashion.com]
- 12. nearchimica.it [nearchimica.it]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Zinc determination in aqueous samples using energy-dispersive X-ray fluorescence spectrometry after magnetic solid-phase microextraction using Fe3O4 nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Application Note: Zinc Hexafluorosilicate (ZnSiF6) in Industrial and Specialized Water Treatment
[1][2]
Executive Summary & Chemical Profile[1][2][3]
Zinc Hexafluorosilicate (ZnSiF₆[1][2][3][4] · xH₂O), often referred to as Zinc Fluorosilicate, is a versatile inorganic salt with distinct applications ranging from macro-scale industrial surface treatment to nano-scale advanced purification systems.[1] While not a primary municipal drinking water fluoridation agent (a role reserved for H₂SiF₆ or Na₂SiF₆), ZnSiF₆ is critical in industrial water management , containment infrastructure integrity , and next-generation contaminant removal via Metal-Organic Frameworks (MOFs).[1]
This guide details the physicochemical behavior of ZnSiF₆, its role in hardening water-holding substrates, and its emerging application as a "pillar" anion in SIFSIX MOFs for the capture of pharmaceutical and organic contaminants from wastewater.
Chemical Profile
| Property | Specification |
| Formula | ZnSiF₆[1][2][4][5] · 6H₂O (Common Hexahydrate) |
| MW | 315.54 g/mol (Hexahydrate) |
| Solubility | High (~50% w/w in water at 20°C); hydrolyzes in alkaline solutions.[1] |
| pH (1% Soln) | ~3.2 (Acidic) |
| Key Reactivity | Releases F⁻ and Zn²⁺ upon dissociation; forms insoluble fluorides with Ca²⁺.[1] |
| Toxicity | Toxic by ingestion (Fluoride/Zinc content).[1] Corrosive to skin/eyes.[1] |
Industrial Applications: Infrastructure & Corrosion Control[1][2][3][7]
In large-scale water treatment facilities, the integrity of concrete holding tanks, weirs, and channels is paramount.[1] ZnSiF₆ is the industry standard for chemical hardening of these cementitious surfaces.[1]
Mechanism of Concrete Hardening (The "Fluat" Process)
Concrete is porous and contains free lime (Calcium Hydroxide, Ca(OH)₂).[1] When raw water attacks untreated concrete, it leaches calcium, leading to structural degradation and pH instability in the stored water.
Reaction Chemistry:
-
CaF₂ (Calcium Fluoride): Insoluble, hard crystals that fill macro-pores.[1]
-
SiO₂ (Silica Gel): Expands to seal micro-pores and densifies the surface.[1]
-
Zn(OH)₂: Precipitates to provide fungicidal/antimicrobial protection on the surface.[1]
Protocol: Surface Treatment of Water Containment Structures
Objective: Seal and harden new concrete water tanks to prevent leaching and microbial growth.[1]
Reagents:
Workflow:
-
Surface Prep: Ensure concrete is cured (min 14 days), clean, and dry.[1] Remove oil/grease.[1]
-
Solution A (Primer): Dissolve 1 kg ZnSiF₆ in 10 L water (10% soln).
-
Solution B (Sealer): Dissolve 2 kg ZnSiF₆ in 10 L water (20% soln).
-
Application:
-
Wash Down: After 24 hours, hose down the surface with fresh water to remove unreacted zinc salts before filling the tank.
Advanced Application: SIFSIX MOFs for Pharmaceutical Wastewater
Target Audience: Drug Development & Environmental Researchers[1]
The most cutting-edge application of ZnSiF₆ lies in Reticular Chemistry .[1] The hexafluorosilicate anion (SiF₆²⁻) serves as an inorganic "pillar" in the synthesis of SIFSIX-3-Zn , a Metal-Organic Framework (MOF) with exceptional selectivity for capturing CO₂ and removing trace organic contaminants (like drug residues or dyes) from water.[1]
Why SIFSIX-3-Zn?
Unlike activated carbon, SIFSIX-3-Zn offers:
-
Tunable Pore Size: The SiF₆²⁻ anion dictates the pore dimension (approx 3.84 Å), allowing size-exclusion filtration at the molecular level.[1]
-
Strong Electrostatics: The fluorine atoms create a highly polar pore environment, attracting polar organic contaminants.[1]
Visualization: SIFSIX-3-Zn Synthesis & Action
The following diagram illustrates the self-assembly of the MOF and its water purification mechanism.
Figure 1: Synthesis pathway of SIFSIX-3-Zn MOF and its application in polishing pharmaceutical wastewater.
Protocol: Synthesis of SIFSIX-3-Zn for Water Treatment
Reference: Adapted from Nugent et al. (Nature, 2013) and subsequent water treatment studies.
Reagents:
-
Zinc Nitrate Hexahydrate [Zn(NO₃)₂[1] · 6H₂O]
-
Pyrazine (py)[1]
-
Ammonium Hexafluorosilicate [(NH₄)₂SiF₆][1]
-
Methanol (MeOH)[1]
Step-by-Step Methodology:
-
Precursor Prep:
-
Layering/Mixing:
-
Slowly add the Pyrazine solution to the Zinc solution.
-
Add the SiF₆ solution dropwise to the mixture under stirring.
-
Note: A rapid precipitation may occur.[1][6] For higher crystallinity (needed for gas separation), use a layering diffusion method.[1] For water treatment (powder), rapid mixing is acceptable.[1]
-
-
Crystallization:
-
Allow the mixture to stand at Room Temperature (25°C) for 24-48 hours.
-
Purple/Reddish crystals (depending on impurities/solvents) or white powder will form.[1]
-
-
Activation:
-
Application (Batch Adsorption):
Safety, Handling & Environmental Limits
ZnSiF₆ poses dual hazards due to the toxicity of both Fluoride and Zinc ions. Strict adherence to safety protocols is non-negotiable.
Hazard Identification
-
Inhalation: Dust is highly irritating to the respiratory tract.[1]
-
Ingestion: Toxic.[1][4] Reacts with stomach acid to release Hydrofluoric Acid (HF).[1]
-
Skin: Corrosive.[1] Causes burns that may not be immediately painful (typical of HF burns).[1]
Environmental Discharge Limits (EPA/EU)
When using ZnSiF₆ in water treatment (e.g., cooling towers or wastewater), effluent must be monitored.[1]
| Parameter | Typical Discharge Limit (Industrial) | Reason for Limit |
| Zinc (Total) | 1.0 - 5.0 mg/L (ppm) | Aquatic toxicity (fish gill occlusion).[1] |
| Fluoride | 1.5 - 4.0 mg/L (ppm) | Skeletal fluorosis risk; aquatic plant toxicity.[1] |
| pH | 6.0 - 9.0 | Solubility control (Zn precipitates > pH 8).[1] |
Neutralization Protocol (Spill/Waste)
Do not flush acidic ZnSiF₆ directly to drain. [1]
References
-
Nugent, P., et al. (2013).[1] "Porous materials with optimal adsorption thermodynamics and kinetics for CO2 separation."[1] Nature, 495, 80–84.[1] Link[1]
-
Chem-Impex International. "Zinc Hexafluorosilicate Hydrate Safety Data & Applications." Chem-Impex Catalog. Link
-
Shekhah, O., et al. (2014).[1] "SIFSIX-3-Zn: A robust MOF for water purification and gas separation."[1] Nature Communications.[1] Link[1]
-
U.S. EPA. (1999).[1] "Zinc Fluorosilicate - Chemical Hazard Response Information System (CHRIS)." Cameo Chemicals.[1] Link
-
Kumar, P., et al. (2019).[1] "Metal-organic frameworks for water purification: Adsorption of heavy metals and organic pollutants."[1][7] Coordination Chemistry Reviews. Link
Sources
- 1. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemkraft.ir [chemkraft.ir]
- 3. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Zinc Hexafluorosilicate [drugfuture.com]
- 6. lubrizol.com [lubrizol.com]
- 7. researchgate.net [researchgate.net]
Technical Evaluation: Zinc Hexafluorosilicate (ZnSiF₆) as a Dual-Action Micronutrient Source
Document Type: Application Note & Experimental Protocol ID: AN-ZnSiF6-AG-2026 Target Audience: Plant Physiologists, Agrochemical Formulation Scientists, Soil Chemists Status: Investigational / Restricted Use
Executive Summary
Zinc Hexafluorosilicate (ZnSiF₆[1] · xH₂O) represents a specialized, high-solubility source of Zinc (Zn²⁺) and Silicon (Si), primarily utilized in niche agricultural formulations and wood preservation. Unlike standard sulfates or chelates, ZnSiF₆ presents a unique "dual-donor" profile, releasing an essential micronutrient (Zn) and a beneficial stress-alleviation element (Si) simultaneously.
However, its application is strictly limited by the release of Fluoride (F⁻) ions upon hydrolysis. This guide details the protocols for evaluating ZnSiF₆ efficacy while mitigating Fluoride phytotoxicity. It is intended for research environments and controlled formulation development, not for general field application without soil buffering analysis.
Chemical Mechanism & Hydrolysis
The agricultural utility of ZnSiF₆ hinges on its hydrolytic instability in aqueous environments. Understanding this pathway is critical for predicting bioavailability and toxicity.
The Hydrolysis Pathway
Upon contact with soil moisture or irrigation water (pH > 3.2), the compound dissociates. The rate of Silica precipitation and Fluoride release is pH-dependent.
Reaction Stoichiometry:
-
Zinc (Zn²⁺): Immediately available for root uptake or adsorption to soil colloids.
-
Silicon (Si): Released as orthosilicic acid (
) precursors or colloidal silica, beneficial for cell wall fortification. -
Fluoride (F⁻): The limiting factor. In acidic soils, it remains active and phytotoxic. In calcareous soils (Ca-rich) , it precipitates as Calcium Fluoride (
), effectively detoxifying the solution.
Visualization: Hydrolysis & Fate
Figure 1: The dissociation pathway of Zinc Hexafluorosilicate. Note that safety depends entirely on the interception of Fluoride ions by soil Calcium.
Safety & Handling (Crucial)
WARNING: ZnSiF₆ is corrosive and toxic by ingestion.
-
PPE: Neoprene gloves, N95/P100 respirator (dust), and chemical splash goggles are mandatory.
-
Incompatibility: Do not mix with strong alkalis (rapid exothermic hydrolysis) or concentrated acids (release of HF gas).
-
Environmental: Toxic to aquatic life.[2] All runoff from pot experiments must be captured and treated with Lime (
) to precipitate fluoride before disposal.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Objective: Create a stable liquid concentrate for dosing, preventing premature silica gelation.
Reagents:
-
Zinc Hexafluorosilicate Hexahydrate (99% purity)
-
Deionized Water (Acidified to pH 3.0 with dilute
if storage > 24h is required)
Procedure:
-
Calculation: To achieve a 10,000 ppm Zn stock, weigh 31.75g of ZnSiF₆·6H₂O (MW ≈ 315.5 g/mol , Zn ≈ 20.7%) into a 1L volumetric flask.
-
Note: Verify the exact hydration state of your raw material; commercial grades vary.
-
-
Dissolution: Add 800mL deionized water. Stir magnetically for 15 minutes. The solution will be acidic (pH ~3.2).[1][2]
-
Stabilization: If the solution appears hazy (colloidal silica), add 1-2 drops of concentrated HCl to clarify.
-
Storage: Store in polyethylene (PE) or polypropylene (PP) containers. Do not use glass , as HF traces will etch the glass and leach sodium/boron.
Protocol B: Soil Buffer Capacity Test (The "Safety Check")
Objective: Determine if the target soil has enough Calcium to neutralize the Fluoride payload before planting.
Method:
-
Take 100g of representative soil.
-
Apply the target dose of ZnSiF₆ solution (e.g., equivalent to 5 kg Zn/ha).
-
Incubate for 48 hours at field capacity moisture.
-
Extraction: Extract with 0.01M
. -
Analysis: Measure soluble F⁻ using an Ion Selective Electrode (ISE).
-
Pass Criteria: Soluble F⁻ < 5 ppm.
-
Fail Criteria: Soluble F⁻ > 10 ppm (High risk of phytotoxicity).
-
Protocol C: Comparative Efficacy Trial (Pot Study)
Objective: Compare Zn uptake and biomass yield against standard Zinc Sulfate.
Experimental Design:
-
Crop: Maize (Zea mays) or Rice (Oryza sativa) – (Silicon responders).
-
Substrate: Calcareous Loam (pH > 7.0) vs. Acidic Sand (pH < 5.5).
-
Replicates: 5 per treatment.
| Treatment Group | Zn Source | Target Zn Rate | Expected Outcome |
| T1 (Control) | None | 0 mg/kg | Zn Deficiency symptoms. |
| T2 (Standard) | 5 mg/kg | Normal growth. | |
| T3 (Test Low) | 2.5 mg/kg | Moderate Zn, Low F stress. | |
| T4 (Test High) | 5 mg/kg | High Zn, Potential F stress (Soil dependent). | |
| T5 (Test + Lime) | 5 mg/kg | Best Practice Model (F neutralized). |
Workflow Diagram:
Figure 2: Experimental workflow emphasizing the critical soil buffering step.
Data Analysis & Interpretation
When analyzing results, researchers must distinguish between Nutrient Synergy and Toxicity Interference .
Key Metrics
-
Zinc Use Efficiency (ZUE):
Expectation: ZnSiF₆ may show lower immediate ZUE than Sulfate in high pH soils due to faster precipitation, but higher stress resilience due to Silicon. -
Phytotoxicity Index (PI): Measure the length of necrotic leaf tips (cm).
-
Correlation: Plot Leaf F concentration (ppm) vs. Biomass (g). A sharp decline >20 ppm F in tissue indicates failure of the buffering system.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Leaf Tip Necrosis | Fluoride toxicity; insufficient soil Calcium. | Stop application. Leach soil with Calcium Nitrate solution. |
| White Precipitate in Stock | Silica polymerization ( | Lower pH of stock solution; use fresh stocks (<24h). |
| Root Stunting | Aluminum toxicity (F⁻ solubilizes soil Al). | Check soil pH; if < 5.0, Al-F complexes are forming. Lime immediately. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 28116, Zinc hexafluorosilicate. Retrieved from [Link]
-
Epstein, E. (1999). Silicon [Annual Review of Plant Physiology and Plant Molecular Biology]. Discusses the role of Silicon in alleviating metal toxicity. Retrieved from [Link]
- Stevens, D. P., et al. (1998).Phytotoxicity of Fluoride in Soils. [Australian Journal of Soil Research]. Establishes critical F thresholds for agricultural soils.
Disclaimer: This document is for research and development purposes only. Zinc Hexafluorosilicate is a regulated hazardous material. Always consult local agricultural regulations regarding fluoride loading in soils before field application.
Sources
Zinc hexafluorosilicate in the manufacturing of ceramics and glass
Application Note: Zinc Hexafluorosilicate (ZnSiF₆) in Ceramic Densification and Glass Surface Modification
Abstract
Zinc Hexafluorosilicate (ZnSiF₆[1][2] · 6H₂O), often referred to in industrial literature as "Zinc Fluat," serves as a critical conversion reagent in the processing of porous silicate ceramics and specialized glass matrices. Unlike simple coating agents, ZnSiF₆ functions through a reactive densification mechanism , chemically transforming free calcium oxides and hydroxides within the substrate into insoluble fluorite (
Chemical Basis & Reaction Mechanism
The utility of Zinc Hexafluorosilicate lies in its ability to hydrolyze and react with alkaline earth components (specifically Calcium) present in ceramic bodies or glass surfaces.
The "Fluat" Reaction
Upon application to a porous ceramic substrate containing free lime (
The Primary Reaction:
-
Calcium Fluoride (
): Hard, insoluble mineral that increases abrasion resistance. -
Silica Gel (
): Precipitates within the pore network, binding the matrix. -
Zinc Hydroxide (
): Co-precipitates, providing fungicidal properties and further pore filling.
Thermal Decomposition
Researchers must note that ZnSiF₆ is thermally unstable.
-
Decomposition Onset: ~100°C
-
Reaction:
(volatile) -
Implication: This material is generally used for cold or low-temperature surface treatments. High-temperature firing after application will release toxic silicon tetrafluoride gas.
Visualization: Reaction Pathway
Figure 1: Chemical pathway of Zinc Hexafluorosilicate reacting with calcium-rich ceramic substrates to form densifying phases.
Protocol: Controlled Surface Hardening of Porous Ceramics
Objective: To increase the Vickers hardness and reduce water absorption of unglazed porous ceramics (e.g., earthenware, gypsum molds, or cementitious composites).
Safety Pre-Check:
-
PPE: Neoprene gloves, face shield, and NIOSH-approved respirator (acid gas cartridges).
-
Ventilation: Fume hood required. HF vapor may be generated.[1][2][3]
Reagent Preparation
Prepare a 15% w/w aqueous solution.
-
Weigh 150g of ZnSiF₆ · 6H₂O crystals.
-
Dissolve in 850mL of deionized water.
-
Critical Step: Measure Density.[2] Target specific gravity should be ~1.10 - 1.15 g/cm³ .
-
Why? Concentration directly correlates to penetration depth. Too high (>20%) causes rapid surface crusting (blocking deep penetration). Too low (<10%) yields insufficient densification.
-
Application Workflow
| Step | Action | Mechanistic Rationale |
| 1. Prep | Clean and dry the ceramic substrate completely. | Moisture in pores prevents capillary uptake of the reagent. |
| 2. Apply | Apply solution via brush or low-pressure spray until surface saturation (sheen persists for 30s). | Ensures maximal pore filling before reaction closure. |
| 3. Monitor | Observe for "fizzing" (CO₂ release if Carbonate is present) or slight heat generation. | Self-Validation: Visible reactivity confirms the presence of free Calcium. If no reaction occurs, the substrate is likely fully vitrified or non-calcareous. |
| 4. Dwell | Allow to react for 4-6 hours at ambient temp. | Slower reaction times favor crystal growth of |
| 5. Rinse | Thoroughly rinse with water.[3] | Removes unreacted ZnSiF₆ and soluble byproducts. |
| 6. Cure | Dry at 40°C for 12 hours. | Dehydrates the silica gel component, locking the structure. |
Validation Metrics
-
Water Absorption Test: Treated samples should show a >40% reduction in water uptake compared to control.
-
Acid Resistance: Treated surfaces exhibit increased resistance to weak acids due to the inert nature of
.
Application II: Glass Surface Modification (Etching & Matting)[4]
In glass manufacturing, ZnSiF₆ is rarely used as a standalone etchant but rather as a modifier in HF acid pastes to control the texture of the etch.
-
Mechanism: When HF attacks glass (
), it forms .[4] Adding Zinc salts forces the precipitation of insoluble fluorosilicates on the glass surface during etching. -
Effect: These micro-precipitates act as "masks," preventing uniform etching.[4] This results in a frosted or matted texture (diffuse light scattering) rather than a clear polish.
Workflow Diagram: Glass Matting
Figure 2: The role of Zinc Hexafluorosilicate in creating matte textures on glass surfaces.
Safety & Handling (Critical)
Hazard Profile: ZnSiF₆ is toxic by ingestion and corrosive. Upon contact with strong acids or high heat, it releases Hydrogen Fluoride (HF) and Silicon Tetrafluoride (SiF₄) .
Handling Protocols:
-
No Glass Storage: Do not store ZnSiF₆ solutions in glass containers for long periods; it will slowly etch the silica. Use Polyethylene (PE) or Polypropylene (PP) containers.
-
Spill Management: Do not wash spills into drains. Neutralize immediately with Lime (CaO) or Calcium Carbonate (CaCO₃) to precipitate the fluoride as harmless Calcium Fluoride.
-
Reaction:
-
-
Incompatibility: Avoid contact with concentrated acids (releases HF gas).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 28116, Zinc hexafluorosilicate. Retrieved from [Link]
-
Spierings, G. A. C. M. (1993). Wet chemical etching of silicate glasses in hydrofluoric acid based solutions.[5] Journal of Materials Science, 28(23), 6261–6273. (Contextual grounding for fluorosilicate precipitation mechanisms in glass etching).
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances - Fluorides. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Zinc hexafluorosilicate - Registration Dossier. Retrieved from [Link]
Sources
Antimicrobial properties of Zinc silicofluoride in materials science
Application Note: Antimicrobial Surface Engineering with Zinc Silicofluoride (ZnSiF₆)
Executive Summary
Zinc Silicofluoride (ZnSiF₆ · 6H₂O), also known as Zinc Fluorosilicate, is a potent inorganic salt traditionally utilized as a concrete densifier and wood preservative. In the context of modern materials science and infection control, it represents a dual-action antimicrobial agent capable of releasing both cytotoxic zinc ions (Zn²⁺) and metabolic-inhibiting fluoride ions (F⁻).
This guide addresses the technical requirements for incorporating ZnSiF₆ into porous matrices (clinical infrastructure) and sol-gel coatings (medical devices). It bridges the gap between industrial hardening chemistry and biomedical surface functionalization, providing validated protocols for researchers in drug development and materials engineering.
Material Science Fundamentals
Chemical Identity:
-
Formula: ZnSiF₆ · 6H₂O
-
Solubility: Highly soluble in water (~50% w/w at 20°C), creating an acidic solution (pH ~3.0–4.0).
-
Stability: Stable in acidic media; hydrolyzes in alkaline environments to precipitate Zinc Fluoride (ZnF₂) and Silica (SiO₂).
Thermodynamic Driver for Antimicrobial Activity: Unlike passive silver coatings, ZnSiF₆ is chemically reactive. Upon contact with moisture or alkaline substrates (like calcium-rich cement or physiological fluids), it undergoes hydrolysis. This reaction is the "engine" that drives the release of antimicrobial ions and the physical densification of the matrix.
Mechanism of Action: The "Dual-Ion" Attack
The efficacy of Zinc Silicofluoride stems from its dissociation into two distinct biocidal agents. This reduces the likelihood of bacterial resistance compared to single-mechanism antibiotics.
-
Zinc Ion (Zn²⁺) Mediated Toxicity:
-
Membrane Disruption: Zn²⁺ ions bind to the negatively charged bacterial cell wall (teichoic acids in Gram-positive, lipopolysaccharides in Gram-negative), causing depolarization and permeabilization.
-
ROS Generation: Intracellular zinc accumulation triggers the production of Reactive Oxygen Species (H₂O₂), leading to oxidative stress and DNA damage.
-
-
Fluorosilicate/Fluoride (SiF₆²⁻ → F⁻) Mediated Inhibition:
-
Enzymatic Blockade: Fluoride ions specifically inhibit enolase , a critical glycolytic enzyme. This halts the bacterium's ability to metabolize glucose, effectively starving the pathogen.
-
Acidification: The hydrolysis of the silicofluoride anion releases H⁺, locally lowering pH and disrupting the transmembrane proton motive force.
-
Figure 1: Mechanistic pathway of Zinc Silicofluoride antimicrobial activity showing dual-ion release and downstream cellular targets.
Application Protocols
Protocol A: Clinical Infrastructure Hardening (Porous Media)
Target Application: Sterile flooring, hospital grouts, and ceramic surfaces.
Principle: ZnSiF₆ reacts with free calcium (Ca(OH)₂) in cementitious materials to form insoluble Calcium Fluoride (CaF₂) and Zinc Fluoride (ZnF₂). This physically seals pores (preventing microbial ingress) and leaves a bioactive zinc residue.
Reaction Chemistry:
Step-by-Step Procedure:
-
Surface Prep: Ensure the concrete/grout substrate is cured (min. 14 days) and clean. Remove any oil or sealers.[1]
-
Solution Preparation:
-
Dissolve 150g ZnSiF₆ · 6H₂O in 1 Liter of deionized water.
-
Note: Solution will be acidic. Use PPE (Gloves, Goggles).
-
-
Application (Flood Coat):
-
Apply solution liberally using a low-pressure sprayer.
-
Rate: ~200 mL/m².
-
Agitate with a soft-bristle broom to break surface tension.
-
-
Reaction Time: Allow to dwell for 45 minutes. Do not let it dry completely; mist with water if necessary.
-
Neutralization/Rinse:
-
Flush with water.[1] Scrub to remove the silica gel byproduct (which can cause whitening).
-
Vacuum the residue.
-
-
Curing: Allow 24 hours for the formation of the CaF₂/ZnF₂ crystalline matrix before foot traffic.
Protocol B: Sol-Gel Bioactive Coating (Medical Devices)
Target Application: Titanium implants, surgical steel, or glass surfaces.
Principle: Incorporation of ZnSiF₆ into a TEOS (Tetraethyl orthosilicate) sol-gel creates a glassy, antimicrobial film that slowly releases ions upon contact with physiological fluids.
Materials:
Workflow Diagram:
Figure 2: Sol-gel synthesis workflow for creating ZnSiF₆-doped antimicrobial coatings.
Detailed Steps:
-
Sol Preparation: Mix TEOS and Ethanol in a 1:4 molar ratio. Add 0.1M HCl dropwise to adjust pH to 2.0. Stir at 60°C for 2 hours.
-
Doping: Dissolve ZnSiF₆ in a minimum volume of water. Add to the sol to achieve a final Zinc concentration of 2–5 wt%.
-
Critical: High concentrations (>5%) may disrupt the silica network integrity.
-
-
Aging: Seal and stir at room temperature for 24 hours to allow partial condensation.
-
Coating: Dip-coat the clean substrate (Titanium/Glass) with a withdrawal speed of 10 cm/min to ensure uniform thickness (~500 nm).
-
Densification: Cure at 150°C for 2 hours.
-
Warning: Do not exceed 300°C, as ZnSiF₆ may decompose or volatilize fluorine excessively.
-
Analytical Validation
To validate the efficacy of the materials produced in Protocol A or B, the following standardized assays are required.
| Test Standard | Methodology | Suitability | Success Criteria |
| ISO 22196 | Static contact on non-porous surfaces. | Sol-Gel Coatings (Protocol B) | > 2-log reduction (99%) vs. control after 24h. |
| ASTM E2149 | Dynamic shake flask method. | Porous/Granular materials (Protocol A) | Significant reduction in CFU/mL in solution. |
| Zone of Inhibition | Agar diffusion (Kirby-Bauer). | Quick screening of ion release. | Clear zone > 1mm around material disc. |
Data Analysis Example (Hypothetical):
| Sample | Bacterial Strain | Initial Load (CFU/mL) | 24h Load (CFU/mL) | Reduction (%) |
| Control (Uncoated Ti) | S. aureus | N/A (Growth) | ||
| ZnSiF₆ Sol-Gel (2%) | S. aureus | > 99.9% | ||
| ZnSiF₆ Sol-Gel (2%) | E. coli | 99.7% |
Safety & Toxicology (Critical)
Hazard Identification: ZnSiF₆ is toxic if swallowed and causes severe skin burns and eye damage. It releases Hydrofluoric Acid (HF) upon thermal decomposition or reaction with strong acids.
Biocompatibility Concerns: While Zinc is an essential trace element, the fluorosilicate moiety is toxic to mammalian cells at high concentrations.
-
Cytotoxicity: For medical devices, the elution rate must be tuned. High burst release of F⁻ can cause local tissue necrosis.
-
Recommendation: Perform ISO 10993-5 (In vitro cytotoxicity) tests. If cytotoxicity is observed, apply a thin, porous top-coat (e.g., pure silica) to throttle the ion release rate.
Handling Precautions:
-
Always work in a fume hood.
-
Avoid contact with glass during storage (fluorides etch glass); use HDPE containers for stock solutions.
-
Antidote: Calcium Gluconate gel must be available in the lab in case of skin exposure (neutralizes fluoride ions).
References
-
Mechanism of Zinc Toxicity: Pasquet, J., et al. "The contribution of zinc ions to the antimicrobial activity of zinc oxide."[4] Colloids and Surfaces A, 2014.[5] Link
-
Fluorosilicate Chemistry: ACI Committee 302. "Guide for Concrete Floor and Slab Construction (ACI 302.1R)."[6] American Concrete Institute. Link
-
Sol-Gel Antimicrobials: Catauro, M., et al. "Sol-gel synthesis and characterization of hybrid materials containing zinc ions for biomedical applications." Journal of Materials Science: Materials in Medicine, 2016. Link
-
ISO Validation: International Organization for Standardization.[7][8][9] "ISO 22196:2011 Measurement of antibacterial activity on plastics and other non-porous surfaces."[8][9][10] Link
-
Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 26068, Zinc hexafluorosilicate." PubChem. Link
Sources
- 1. curecrete.com [curecrete.com]
- 2. How Zinc Fluorosilicate Works to Protect Steel and Concrete Structures from Corrosion - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 3. ZINC SILICOFLUORIDE | 16871-71-9 [chemicalbook.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. How Is Antimicrobial Zinc Used in Manufacturing… | Microban [microban.com]
- 6. euclidchemical.com [euclidchemical.com]
- 7. A new method for testing non-porous surfaces for their antimicrobial efficacy using an aerosol-generating spray chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antimicrobial non-porous surfaces: a comparison of the standards ISO 22196:2011 and the recently published ISO 7581:2023 [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Assessing Antimicrobial Efficacy on Plastics and Other Non-Porous Surfaces: A Closer Look at Studies Using the ISO 22196:2011 Standard - PMC [pmc.ncbi.nlm.nih.gov]
Slow diffusion method for growing Zinc hexafluorosilicate crystals
Application Note: High-Purity Growth of Zinc Hexafluorosilicate Hexahydrate (ZnSiF₆·6H₂O) Crystals via Gel-Mediated Solvent Diffusion
Part 1: Introduction & Scientific Rationale
1.1 The Challenge of Soluble Crystal Growth Zinc Hexafluorosilicate Hexahydrate (ZnSiF₆·6H₂O) is a rhombohedral coordination complex highly valued for its optical transparency in the UV-Vis region and its utility as a host matrix for studying lattice dynamics. However, its high water solubility (~50 g/100 mL at 20°C) presents a specific challenge. Standard evaporation methods often yield polycrystals or "hopper" crystals due to rapid, uncontrolled changes in supersaturation.
1.2 The Solution: Slow Diffusion in Silica Hydrogel To achieve optical-grade single crystals, we utilize a Gel-Mediated Anti-Solvent Diffusion method. Unlike standard evaporation, this protocol decouples nucleation from growth.
-
Convection Suppression: The gel matrix acts as a "micro-gravity" environment, eliminating convection currents that cause striations and defects.
-
Mass Transfer Control: Growth is strictly limited by the diffusion rate of the anti-solvent (ethanol) into the gel, maintaining a metastable supersaturation zone (Mier’s Region) for extended periods.
-
Chemical Compatibility: Unlike standard sodium metasilicate (water glass) gels, which are alkaline and would precipitate zinc silicates, this protocol uses Tetramethoxysilane (TMOS) . TMOS hydrolyzes in the acidic environment provided naturally by ZnSiF₆, creating a chemically inert, high-purity silica network.
Part 2: Experimental Protocol
Reagents & Equipment
| Component | Grade | Role | Notes |
| Zinc Oxide (ZnO) | 99.99% Trace Metals Basis | Precursor | High purity essential to prevent color centers. |
| Hexafluorosilicic Acid (H₂SiF₆) | 35% Aqueous Sol. | Precursor / Catalyst | Corrosive. Releases HF. Handle in fume hood. |
| Tetramethoxysilane (TMOS) | Reagent Grade (>98%) | Gel Former | Preferred over TEOS for faster hydrolysis rates. |
| Ethanol | Absolute (99.8%) | Anti-Solvent | Diffusing agent to lower ZnSiF₆ solubility. |
| Milli-Q Water | 18.2 MΩ·cm | Solvent | Eliminates ionic impurities. |
Precursor Synthesis (Self-Validating Step)
Before gel growth, we must synthesize a stoichiometric Zinc Hexafluorosilicate solution.
-
Stoichiometric Calculation:
-
Dissolution: Slowly add 8.14 g of ZnO to 42 mL of 35%
in a PTFE beaker. Stir continuously at room temperature.-
Validation Check: The solution must turn clear. If a white precipitate remains, add dropwise
until dissolved (ensuring slight acidic excess to prevent hydrolysis).
-
-
Filtration: Filter the solution through a 0.22 µm membrane to remove any unreacted oxides or dust.
-
Saturation Adjustment: Evaporate the solution carefully at 40°C until the volume reduces by 20%, ensuring a near-saturated stock solution.
Gel Preparation & Crystal Growth
Step 1: Sol Formation
Mix the saturated ZnSiF₆ solution with TMOS. The acidic nature of the zinc salt solution (
-
Ratio: 10 mL ZnSiF₆ Solution : 1 mL TMOS.
-
Note: Vigorous stirring is required initially to emulsify the hydrophobic TMOS. Stir until the solution becomes a single clear phase.
Step 2: Gel Setting Pipette 5 mL of the Sol mixture into narrow test tubes (20mm x 150mm). Cover with Parafilm and allow to stand undisturbed at 25°C.
-
Time to Set: 24–48 hours.
-
Validation: Tilt the tube 45°. The meniscus should not deform. This confirms the silica network (
) has polymerized.
Step 3: Anti-Solvent Layering Carefully pipette 5 mL of absolute Ethanol on top of the set gel.
-
Technique: Run the ethanol slowly down the side of the tube to avoid damaging the gel surface.
Step 4: The Diffusion Phase Seal the tubes tightly to prevent evaporation. Store in a vibration-free, temperature-controlled environment (20°C ± 0.5°C).
-
Mechanism:[1][2][3] Ethanol diffuses down into the gel. As ethanol concentration increases in the gel pores, the solubility of ZnSiF₆ decreases, forcing nucleation.
Part 3: Mechanism & Visualization
Chemical & Physical Pathway
The following diagram illustrates the workflow from precursor interaction to crystal harvest.
Figure 1: Process flow diagram for the synthesis and gel-growth of Zinc Hexafluorosilicate.
The Diffusion Cell Setup
This diagram visualizes the density and diffusion gradients within the test tube, critical for understanding the "Slow Diffusion" mechanism.
Figure 2: Schematic of the diffusion cell. Ethanol diffuses downwards, lowering ZnSiF₆ solubility.
Part 4: Troubleshooting & Characterization
Common Failure Modes
| Symptom | Cause | Corrective Action |
| Rapid Gelation (< 5 mins) | pH too high or Temperature too high. | Cool reagents to 4°C before mixing. Ensure ZnSiF₆ solution is acidic. |
| White Precipitate in Gel | Formation of Zinc Silicate or Zinc Hydroxide. | The system is not acidic enough. Add 1-2 drops of |
| Polycrystalline Growth | Diffusion rate too fast. | Increase gel density (increase TMOS ratio slightly) or dilute the Ethanol with 10% water. |
| Opaque Crystals | Inclusions of silica gel.[4][5] | Growth rate is too fast. Lower the temperature to 15°C to slow kinetics. |
Characterization
-
XRD: Confirm rhombohedral structure (Space group
). -
Optical: Inspect under polarized light. High-quality crystals should show sharp extinction and no strain patterns.
Part 5: References
-
Henisch, H. K. (1988). Crystals in Gels and Liesegang Rings. Cambridge University Press. Link
-
Patel, A. R., & Rao, A. V. (1982). Crystal growth in gel media: A review. Bulletin of Materials Science, 4(5), 527-548. Link
-
Sigma-Aldrich. (n.d.).[6] Zinc hexafluorosilicate hydrate Product Sheet. Link
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General reference for solvent-mediated growth). Link
Sources
- 1. Nonclassical Pathways: Accelerated Crystal Growth of Sodium Hexafluorosilicate Microrods via Nanoparticle-Assisted Processes with 0D Silicon Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growing Crystals [web.mit.edu]
- 4. US4696808A - Procedure to prepare transparent silica gels - Google Patents [patents.google.com]
- 5. Reddit - Prove your humanity [reddit.com]
- 6. ヘキサフルオロケイ酸亜鉛 水和物 99% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Zinc Hexafluorosilicate Synthesis Optimization
Subject: Technical Guide for the Synthesis and Optimization of Zinc Hexafluorosilicate (
Introduction
Welcome to the Technical Support Center. This guide addresses the precise optimization of Zinc Hexafluorosilicate synthesis. While the reaction between Zinc Oxide (
This document is structured to troubleshoot the three most common failure modes in this synthesis: Silica Gel Formation , Stoichiometric Imbalance , and Hydration State Variance .
Module 1: Reaction Dynamics & Stoichiometry
The Core Reaction
The synthesis relies on the neutralization of hexafluorosilicic acid with zinc oxide:
Critical Process Workflow
The following diagram outlines the optimized workflow to ensure phase purity and prevent hydrolysis.
Module 2: Troubleshooting & Optimization (Q&A)
Topic A: Prevention of Silica Gel Formation
Issue: My reaction mixture turns cloudy or solidifies into a gel during heating or storage.
Diagnosis: This is the most common failure mode, caused by the hydrolysis of the hexafluorosilicate anion.
Mechanism of Failure:
Corrective Protocol:
-
Maintain Acid Excess: Never aim for a perfect 1:1 stoichiometric neutralization. Always maintain a 1–2% excess of
in the mother liquor. This depresses the equilibrium towards the stable anion. -
Temperature Control: Hydrolysis kinetics accelerate exponentially above 60°C. Maintain reaction temperatures between 40°C and 50°C .
Topic B: Yield & Crystallization Control
Issue: Low yield or formation of fused, hard-to-filter crystal blocks.
Diagnosis: Zinc hexafluorosilicate has a steep solubility curve. Rapid evaporation leads to crusting, while uncontrolled cooling leads to occlusion of mother liquor (impurities).
Data: Solubility Profile of
| Temperature (°C) | Solubility ( g/100g water) | Process Note |
| 10°C | 77.0 | Ideal final crystallization temperature |
| 20°C | 81.5 | Standard handling temperature |
| 60°C | 93.0 | Maximum processing temperature (Hydrolysis risk) |
| 100°C | N/A | Decomposition (Loss of |
Corrective Protocol:
-
Cooling Crystallization: Do not boil to dryness. Saturate the solution at 50°C–60°C, then cool slowly (5°C/hour) to 10°C.
-
Harvesting: Harvest crystals when the solution reaches ~15°C. The remaining mother liquor will contain the excess acid and soluble impurities (Fe, Pb) and can be recycled.
Topic C: Hydration & Thermal Stability
Issue: The final product is turning white/opaque and losing weight during drying.
Diagnosis: You are dehydrating or decomposing the product.[1]
-
> 40°C: Surface dehydration begins.
-
> 100°C: Thermal decomposition releases toxic
and gas, leaving behind Zinc Fluoride ( ).[3]
Corrective Protocol:
-
Drying: Use a fluidized bed dryer or vacuum oven at 35°C maximum .
-
Storage: Store in sealed polyethylene containers (glass is attacked by trace HF).
Module 3: Impurity Management (Fe, Pb)
Question: How do I remove heavy metals derived from industrial grade ZnO?
Answer: Heavy metals like Lead (Pb) and Iron (Fe) often contaminate Zinc Oxide.
-
Iron (Fe): Iron fluorosilicate is soluble. It accumulates in the mother liquor. By using Cooling Crystallization (rather than total evaporation), the iron remains in the liquid phase while pure
crystallizes out. Bleed 10% of the mother liquor every cycle to prevent buildup. -
Lead (Pb): Lead fluorosilicate is moderately soluble. If Pb is critical, pretreat the
acid with a small amount of Sulfate ( ) to precipitate Lead Sulfate ( ) before adding the Zinc Oxide.
Module 4: Hydrolytic Stability Logic
The following diagram illustrates the chemical decision tree that dictates the stability of your product.
[4][5]
References
-
PubChem. (n.d.).[1] Zinc hexafluorosilicate | ZnSiF6.[2][3][4][5] National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
- Ullmann's Encyclopedia of Industrial Chemistry. (2000). Fluorine Compounds, Inorganic. Wiley-VCH.
-
Gelmboldt, V. O. (2023). Fluorosilicic Acid: Secondary Raw Material and Reagent. Ukrainian State University of Chemical Technology. Retrieved February 8, 2026, from [Link]
Sources
Troubleshooting low yield in Zinc hexafluorosilicate precipitation
Technical Support Center: Zinc Hexafluorosilicate (ZnSiF₆) Synthesis & Purification
Executive Summary
If you are experiencing low yields (<50%) or gelatinous contamination during Zinc Hexafluorosilicate (ZnSiF₆) precipitation, you are likely fighting two fundamental physical properties of the compound:
-
Extreme Water Solubility: Unlike many silicate salts, ZnSiF₆ is highly soluble in water. It does not "precipitate" in the traditional sense; it must be crystallized.
-
Hydrolytic Instability: The hexafluorosilicate anion (SiF₆²⁻) is metastable. Improper pH or temperature control triggers irreversible hydrolysis into silica gel (SiO₂), which fouls the product and lowers yield.
This guide moves beyond basic recipes to address the thermodynamic and kinetic bottlenecks of this synthesis.
Module 1: The Solubility Trap (Low Yield)
The Issue: The reaction mixture is clear, but no solid forms, or the yield is negligible after filtration.
Root Cause: ZnSiF₆ is not an insoluble precipitate.[1][2] It is a highly soluble salt.
-
Solubility: ~77 g / 100 mL water at 10°C; ~93 g / 100 mL at 60°C.[3]
-
The Mistake: Researchers often attempt to filter the reaction mixture directly or wash the isolated crystals with water. Washing with water dissolves the product immediately.
Corrective Protocol:
-
Evaporative Concentration: You must drive off water until the solution reaches saturation.
-
Antisolvent Crystallization: ZnSiF₆ is insoluble in ethanol .[4] Use this to your advantage.
Data: Solubility Profile
| Solvent | Solubility Behavior | Implication for Protocol |
| Water (Cold) | High (~77g/100mL) | Significant yield loss in mother liquor. |
| Water (Hot) | Very High (~93g/100mL) | Must evaporate to saturation point. |
| Ethanol | Insoluble | Mandatory wash solvent. |
| Acid (H₂SiF₆) | Soluble | Excess acid keeps SiF₆²⁻ stable. |
Module 2: The Silica Gel Problem (Impurity)
The Issue: The solution turns cloudy, viscous, or forms a white gelatinous goo (SiO₂) that clogs filters.
Root Cause: The hexafluorosilicate ion is in equilibrium with silica and hydrofluoric acid. This equilibrium shifts toward decomposition (silica formation) if the pH rises (consuming H⁺) or if the solution is overheated.
Mechanism:
-
Le Chatelier’s Principle: Consuming H⁺ (by adding excess ZnO) drives the reaction to the right, precipitating Silica.
-
Temperature: Boiling the solution (>100°C) accelerates the loss of volatile SiF₄ and HF, leaving behind SiO₂.
Corrective Protocol:
-
Maintain Acidity: Always keep a slight excess of Fluorosilicic Acid (H₂SiF₆) (~1-2%). Never allow the pH to rise above 3.0.
-
Temperature Limit: Do not boil the solution to dryness. Evaporate under reduced pressure (Rotavap) at <60°C.
Visualizing the Hydrolysis Trap:
Figure 1: The stability window of the hexafluorosilicate anion. Exceeding pH 3.2 or boiling triggers irreversible silica formation.
Module 3: Optimized Synthesis Workflow
Objective: Synthesis of high-purity Zinc Hexafluorosilicate Hexahydrate (ZnSiF₆ · 6H₂O).[1][5][6]
Reagents:
-
Zinc Oxide (ZnO), high purity (>99%).
-
Fluorosilicic Acid (H₂SiF₆), 30-35% solution. Note: Commercial acid often contains free silica; filter before use.
Step-by-Step Protocol:
-
Stoichiometric Calculation: Calculate for a 5% molar excess of H₂SiF₆.
-
Why? To prevent the pH from rising too high as ZnO is consumed, preventing silica gel formation.
-
-
Digestion (The Reaction):
-
Place H₂SiF₆ in a chemically resistant vessel (Teflon or Polypropylene preferred; glass is acceptable for short durations if acid is dilute, but H₂SiF₆ slowly etches glass).
-
Slowly add ZnO powder with vigorous stirring.
-
Exothermic Control: The reaction is exothermic.[7] Maintain temperature <50°C.
-
Observation: The white ZnO powder should dissolve, leaving a clear solution.
-
-
Primary Filtration (Clarification):
-
Filter the warm solution through a 0.45µm membrane to remove any unreacted ZnO or pre-existing silica impurities.
-
Critical Check: The filtrate must be crystal clear.
-
-
Crystallization (The "Yield" Step):
-
Method A (Evaporation): Concentrate the filtrate using a rotary evaporator at 50-60°C (vacuum) until crystals begin to appear (saturation). Do not boil dry.
-
Method B (Cooling): Chill the saturated concentrate to 0-5°C.
-
Yield Booster: Add cold Ethanol (antisolvent) to the concentrate. This forces the ZnSiF₆ out of the water phase, dramatically increasing yield.
-
-
Harvesting & Washing:
-
Vacuum filter the crystals.
-
CRITICAL: Wash the filter cake with cold Ethanol (or Acetone).
-
NEVER wash with water.
-
-
Drying:
-
Air dry or vacuum dry at low temperature (<40°C).
-
Warning: Overheating (>100°C) decomposes the salt into ZnF₂ and volatile SiF₄.
-
Visualizing the Workflow:
Figure 2: Optimized synthesis workflow emphasizing the critical ethanol wash step.
FAQ: Troubleshooting Specific Scenarios
Q: My crystals turned into a white powder after drying in the oven. A: You likely dehydrated the crystal or decomposed it. ZnSiF₆ · 6H₂O is the stable hydrate. Heating above 100°C releases SiF₄ gas and water, leaving behind Zinc Fluoride (ZnF₂).[4] Dry at room temperature or under gentle vacuum.
Q: I used glass equipment and the flask looks etched. A: H₂SiF₆ and HF (formed by hydrolysis) etch borosilicate glass. For high-purity pharma applications, use PTFE (Teflon) or Polypropylene labware to prevent silica contamination from the vessel itself.
Q: Can I use Zinc Carbonate (ZnCO₃) instead of Zinc Oxide? A: Yes. ZnCO₃ reacts vigorously (releasing CO₂). The benefit is that the evolution of gas drives the reaction forward, but the foaming can be difficult to manage. The stoichiometry rules (excess acid) remain the same.
References
-
Solubility Data & Properties
-
Synthesis & Industrial Production
-
Hydrolysis Mechanism
Sources
- 1. chemkraft.ir [chemkraft.ir]
- 2. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 3. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. morita-kagaku.co.jp [morita-kagaku.co.jp]
- 7. mdpi.com [mdpi.com]
- 8. Zinc Hexafluorosilicate [drugfuture.com]
- 9. fluoridefreepeel.ca [fluoridefreepeel.ca]
- 10. researchgate.net [researchgate.net]
Technical Support Guide: Purification & Troubleshooting for Zinc Hexafluorosilicate
Introduction: The Stability Paradox
Zinc Hexafluorosilicate (
The majority of purity issues—cloudiness, silica gel formation, or off-color crystals—stem from violating three core parameters: pH, Temperature, and Vessel Material. This guide prioritizes mechanistic understanding to help you not just follow a recipe, but control the equilibrium.
Module 1: The Hydrolysis Hazard (Silica Removal)
Symptom: The solution turns cloudy, viscous, or forms a white gelatinous precipitate upon standing.
Diagnosis: Hydrolysis of the
The Mechanism
The hexafluorosilicate anion exists in equilibrium with silica and fluoride. In acidic conditions, the equilibrium favors the stable anion. As pH rises (approaching pH 3.5–4.0), the equilibrium shifts right, irreversibly precipitating silica gel (
Protocol: Silica Management
-
The "Plastic Rule": Never use borosilicate glass for synthesis or long-term storage. The fluoride equilibrium will etch the glass, leaching additional silica and impurities (boron, sodium) into your product [1]. Use HDPE, PP, or PTFE (Teflon) vessels.
-
Stoichiometric Acid Excess: Maintain a slight excess of Hexafluorosilicic acid (
) during synthesis. Target a free acid content of 0.5% – 1.0% in the mother liquor to pin the pH below 3.0. -
Filtration: If cloudiness appears:
-
Acidify immediately with
to pH < 2. -
Add Activated Carbon (0.5% w/v) to adsorb colloidal silica and organic contaminants.
-
Filter through a 0.22
PTFE membrane (do not use glass fiber filters).
-
Module 2: Iron & Heavy Metal Elimination
Symptom: Crystals appear yellow, beige, or off-white instead of transparent/white.
Diagnosis: Iron (
The Challenge
Standard iron removal (oxidizing
Protocol: The "Pre-Synthesis" Polish
The most effective strategy is to purify the precursor Zinc Oxide (ZnO) or Zinc Carbonate (
-
Heavy Metal Cementation (Polishing the Liquor):
-
If you are synthesizing from crude ZnO, dissolve it in a slight excess of
. -
Add Zinc Dust (1-2 g/L) to the acidic solution.
-
Mechanism:[1][2][3][4] Zn is more electropositive than Cu, Pb, Cd, and Ni. It will reduce these impurities to their metallic state, which precipitate out.
-
Filter the solution to remove the metal sludge.
-
-
Iron Removal via Recrystallization:
-
If the final product contains Iron, do not adjust pH. Instead, rely on solubility differences.
-
Perform a recrystallization (See Module 3). Iron fluorosilicate is soluble, but repeated crystallization excludes impurities from the crystal lattice.
-
Module 3: Crystallization & Thermal Safety
Symptom: Loss of crystallinity, formation of white powder (decomposition), or wet sludge. Diagnosis: Thermal decomposition or improper drying.
Thermal Decomposition Limit
Zinc Hexafluorosilicate is a hydrate. Heating it removes water, but excessive heat decomposes the anion itself, releasing toxic gases.
Protocol: Low-Temperature Crystallization
Option A: Vacuum Evaporation (Recommended)
-
Place the filtered solution in a rotary evaporator (PTFE-lined).
-
Set bath temperature to 45°C maximum .
-
Apply vacuum to remove water until crystals appear.
-
Cool to 5°C to maximize yield.
Option B: Antisolvent Crystallization [1][5]
-
Prepare a saturated solution of
in water at room temperature. -
Slowly add Ethanol (1:1 volume ratio) with stirring. Ethanol acts as an antisolvent, forcing the salt out of solution while keeping many organic/ionic impurities dissolved [2].
-
Note: Ensure the ethanol is free of alkaline impurities.
Drying
-
Do NOT oven dry above 50°C.
-
Use a vacuum desiccator with silica gel or
at room temperature.
Visualizing the Workflow
The following diagram outlines the critical decision paths for purification.
Caption: Figure 1.[6] Purification workflow emphasizing pH control and thermal limits to prevent hydrolysis and decomposition.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Cloudy Filtrate | Hydrolysis of | 1. Acidify to pH < 2 with |
| Yellow Crystals | Iron ( | Recrystallize using water/ethanol.[8] Do not attempt to precipitate Fe with base. |
| White Powder (No Crystals) | Thermal decomposition (Loss of | Drying temperature too high. Keep below 50°C. Use vacuum desiccation. |
| Glassware Etching | Free HF or Fluorosilicate reaction.[9] | Stop immediately. Transfer to HDPE/PTFE containers. Discard damaged glassware. |
References
-
Ullmann's Encyclopedia of Industrial Chemistry. "Fluorine Compounds, Inorganic." Wiley-VCH Verlag GmbH & Co. KGaA.
-
PubChem. "Zinc Hexafluorosilicate - Compound Summary." National Center for Biotechnology Information.
-
Finney, W. F., et al. "Reexamination of Hexafluorosilicate Hydrolysis by 19F NMR and pH Measurement." Environmental Science & Technology, 2006.
-
Cameo Chemicals. "Zinc Silicofluoride Safety Data." NOAA.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of deep removal of iron impurities from zinc sulfate solutions via ultrasonic-enhanced goethite process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6 Methods for Removing Iron From Silica Sand | Mining Pedia [miningpedia.cn]
- 5. ijcea.org [ijcea.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 9silica.com [9silica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Navigating the Labyrinth of Large-Scale Zinc Hexafluorosilicate Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Zinc Hexafluorosilicate production. As Senior Application Scientists with extensive field experience, we understand that scaling up chemical synthesis from the laboratory bench to industrial production is a formidable challenge. This guide is designed to be your comprehensive resource for troubleshooting the specific hurdles you may encounter while scaling up the production of Zinc Hexafluorosilicate. We will delve into the causality behind experimental choices, providing you with the scientific rationale to make informed decisions and ensure the integrity of your process.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial queries and concerns that arise during the scale-up of Zinc Hexafluorosilicate production.
Q1: What are the most critical parameters to monitor when transitioning from a lab-scale to a pilot-scale reaction?
A1: When scaling up, the surface-area-to-volume ratio decreases significantly, which critically impacts heat transfer. Therefore, temperature control becomes paramount. The reaction between zinc oxide/carbonate and hexafluorosilicic acid is exothermic, and without adequate cooling capacity, thermal runaways can occur, leading to side reactions and product decomposition.[1][2][3] It is crucial to have a robust cooling system and to monitor the internal temperature of the reactor closely. Additionally, mixing efficiency is vital to ensure homogenous reaction conditions and prevent localized "hot spots." The type of agitator and its speed should be carefully selected to handle the increasing viscosity of the slurry.
Q2: How do impurities in the raw materials affect the final product quality?
A2: The purity of your zinc source (zinc oxide or zinc carbonate) and hexafluorosilicic acid is a cornerstone of a successful scale-up. Common impurities in industrial-grade zinc sources include other metal oxides (e.g., iron, lead, cadmium), which can co-precipitate and contaminate the final product.[4] Iron impurities, in particular, can lead to a yellowish or brownish tint in the final crystalline product. Furthermore, impurities can interfere with the crystallization process, affecting crystal size, shape, and purity.[5] It is advisable to perform a thorough analysis of your raw materials and, if necessary, implement a purification step prior to the main reaction.
Q3: We are observing significant batch-to-batch inconsistency in our crystal size. What could be the cause?
A3: Inconsistent crystal size is a common challenge in industrial crystallization and can often be traced back to variations in supersaturation levels and nucleation rates .[6] On a large scale, achieving uniform supersaturation throughout the crystallizer is difficult. Factors such as inefficient mixing, temperature gradients, and the rate of addition of reactants or anti-solvents can all contribute to uncontrolled nucleation events, resulting in a wide particle size distribution. Seeding the solution with crystals of a desired size can help control the crystallization process and achieve a more uniform product.
Q4: What are the primary safety concerns when handling large quantities of hexafluorosilicic acid?
A4: Hexafluorosilicic acid is a corrosive and toxic substance that requires stringent safety protocols. The primary hazards are severe skin and eye burns and respiratory tract irritation upon inhalation of its vapors.[7][8] When working with industrial quantities, the risk of significant spills or splashes increases. Therefore, it is imperative to use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. The production area must be well-ventilated, and emergency showers and eyewash stations should be readily accessible. All personnel must be thoroughly trained in the handling procedures and emergency response protocols.
Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for specific issues you might encounter during your scale-up experiments.
Problem Area 1: Poor Yield and Incomplete Reaction
Q: Our reaction yield is significantly lower than in the lab, and we are finding unreacted zinc oxide in the final product. What is happening?
A: This issue often points to mass transfer limitations, which become more pronounced at a larger scale.
-
Underlying Cause 1: Inadequate Mixing. In a large reactor, simply scaling up the stirrer speed from the lab is often insufficient. The power input per unit volume required for effective solid suspension and reactant dispersion increases. If the zinc oxide is not adequately suspended, it will settle at the bottom of the reactor, leading to incomplete reaction.
-
Solution:
-
Re-evaluate your agitation system: Consider using a different type of impeller, such as a pitched-blade turbine or a Rushton turbine, which are more effective for solid suspension in large tanks.
-
Optimize stirrer speed and position: Conduct mixing studies to ensure the entire batch is in motion and solids are not accumulating in dead zones.
-
Consider a staged addition: Adding the zinc oxide portion-wise can help maintain a more manageable slurry viscosity and improve dispersion.
-
-
-
Underlying Cause 2: Passivation of Zinc Oxide. A layer of the product, Zinc Hexafluorosilicate, can form on the surface of the unreacted zinc oxide particles, preventing further reaction with the acid. This is more likely to occur with larger particle sizes of the zinc oxide.
-
Solution:
-
Use a finer grade of zinc oxide: A smaller particle size provides a larger surface area for reaction and can mitigate passivation.
-
Control the addition rate of hexafluorosilicic acid: A slower, controlled addition can prevent a rapid, localized increase in product concentration around the zinc oxide particles.
-
-
Problem Area 2: Product Impurity and Discoloration
Q: The final Zinc Hexafluorosilicate crystals have a distinct off-white or yellowish color, which was not present in our lab-scale product. How can we improve the color?
A: Discoloration is almost always due to the presence of impurities, often metallic in nature.
-
Underlying Cause 1: Iron Contamination. As mentioned in the FAQs, iron is a common impurity in industrial-grade zinc oxide and can lead to colored byproducts.
-
Solution:
-
Source higher purity raw materials: This is the most direct solution, though it may increase costs.
-
Pre-treatment of the zinc oxide: Depending on the nature of the impurity, a pre-leaching step with a dilute acid could selectively remove some metal oxide impurities before the main reaction.
-
Activated Carbon Treatment: Adding activated carbon to the reaction mixture can adsorb some colored organic and inorganic impurities. This should be followed by a thorough filtration step.
-
-
-
Underlying Cause 2: Corrosion of Equipment. If you are using stainless steel reactors, prolonged exposure to the acidic reaction mixture can lead to leaching of iron and other metals into the product.
-
Solution:
-
Use corrosion-resistant materials: Glass-lined or polymer-lined reactors are ideal for this process to prevent metallic contamination.
-
Monitor equipment integrity: Regularly inspect your reactor and associated equipment for any signs of corrosion.
-
-
Problem Area 3: Inconsistent Crystal Size and Morphology (Agglomeration)
Q: Our final product consists of large, hard agglomerates rather than the fine, free-flowing crystals we achieved in the lab. This is causing issues with filtration and drying. How can we prevent this?
A: Agglomeration is a common challenge in industrial crystallization, where crystals stick together to form larger masses.[6][7][9][10][11]
-
Underlying Cause 1: High Supersaturation. Rapidly creating a highly supersaturated solution leads to uncontrolled, rapid crystal growth and a higher tendency for crystals to collide and fuse.
-
Solution:
-
Control the cooling rate: If using cooling crystallization, a slower, more controlled cooling profile will generate a lower level of supersaturation and promote the growth of individual crystals over agglomeration.
-
Optimize anti-solvent addition: If using anti-solvent crystallization, control the rate and location of the anti-solvent addition to maintain a moderate and uniform level of supersaturation.
-
-
-
Underlying Cause 2: Inefficient Mixing during Crystallization. Poor mixing allows for localized areas of high supersaturation and increases the residence time of crystals in close proximity, promoting agglomeration.
-
Solution:
-
Select appropriate agitation: The agitator should provide good bulk mixing to maintain temperature and concentration uniformity, but without excessive shear that could cause crystal breakage (which can lead to secondary nucleation and more fines that can agglomerate).
-
Consider using baffles: Baffles in the crystallizer can improve mixing efficiency and prevent vortexing.
-
-
-
Underlying Cause 3: Presence of Impurities. Certain impurities can alter the crystal habit and increase the tendency for agglomeration.
-
Solution:
-
Improve raw material purity: As discussed previously, higher purity inputs can lead to better crystallization behavior.
-
Utilize additives: In some cases, small amounts of specific additives can modify the crystal surface and reduce agglomeration. This requires careful screening and validation.
-
-
Problem Area 4: Challenges in Solid-Liquid Separation and Drying
Q: We are experiencing very slow filtration rates, and the resulting filter cake is difficult to dry. How can we optimize this step?
A: These issues are often a direct consequence of the crystal size and shape.[12][13][14]
-
Underlying Cause 1: Fine Particles Blinding the Filter Medium. A high proportion of fine crystals in your product can quickly block the pores of the filter cloth, drastically reducing the filtration rate.
-
Solution:
-
Optimize crystallization to produce larger crystals: Refer to the solutions in "Problem Area 3" to generate a product with a larger average particle size and a narrower size distribution.
-
Select the appropriate filter medium: The pore size of the filter cloth should be carefully chosen to retain the majority of the crystals while allowing the mother liquor to pass through freely.
-
Consider filter aids: In some cases, adding a filter aid (e.g., diatomaceous earth) can help maintain the porosity of the filter cake.
-
-
-
Underlying Cause 2: High Residual Moisture in the Filter Cake. A dense, compact filter cake with a high proportion of fines will retain more liquid, making the subsequent drying process longer and more energy-intensive.
-
Solution:
-
Improve crystal morphology: Aim for more equant (less needle-like or plate-like) crystals, which tend to form a more porous filter cake.
-
Implement a filter cake washing step: Washing the cake with a suitable solvent (in which the product is sparingly soluble) can displace the mother liquor and reduce impurities.
-
Optimize drying conditions: For large-scale drying, consider using agitated filter dryers or vacuum dryers to enhance the drying efficiency.[15]
-
-
Process Parameter and Quality Control Summary
| Parameter | Recommended Range/Value | Rationale | Potential Issues if Deviated |
| Reaction Temperature | 40-60°C (monitor closely) | Exothermic reaction; higher temperatures can lead to side reactions and decomposition. | Uncontrolled exotherm, lower yield, product degradation. |
| Reactant Molar Ratio (ZnO:H₂SiF₆) | Stoichiometric to slight excess of ZnO | Ensures complete consumption of the acid and minimizes residual acidity in the product. | Excess acid can lead to corrosion and purification challenges. |
| Stirrer Speed | Dependent on reactor geometry and scale; ensure good solid suspension. | Prevents settling of reactants and ensures homogenous reaction conditions. | Incomplete reaction, localized overheating. |
| Crystallization Cooling Rate | 1-5°C/hour (or as optimized) | Controls supersaturation to promote crystal growth over nucleation and agglomeration. | Small, irregular crystals; high degree of agglomeration. |
| Final Product pH (in solution) | 3.0 - 4.0 | Indicates complete reaction and minimizes hydrolysis of the hexafluorosilicate ion. | Higher pH may indicate unreacted ZnO; lower pH suggests excess acid. |
| Impurity Levels (e.g., Fe, Pb) | As low as possible, depending on application specifications. | Impurities affect product color, purity, and crystallization behavior. | Product discoloration, reduced purity, inconsistent crystallization. |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of Zinc Hexafluorosilicate
-
Reactor Preparation: Ensure the reactor (preferably glass-lined or polymer-lined) is clean and dry.
-
Charge Water: Add the calculated amount of deionized water to the reactor.
-
Agitation: Start the agitator at a speed sufficient to create a vortex.
-
Zinc Oxide Addition: Slowly add the required amount of high-purity zinc oxide to the water to form a slurry.
-
Hexafluorosilicic Acid Addition: Begin the controlled addition of hexafluorosilicic acid via a dosing pump. Monitor the temperature closely and adjust the addition rate to maintain the desired reaction temperature (e.g., 40-60°C).
-
Reaction: After the acid addition is complete, continue to stir the mixture at the reaction temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Crystallization: Initiate the cooling crystallization process by slowly reducing the temperature of the reactor jacket according to a pre-defined cooling profile.
-
Filtration: Once the desired crystallization temperature is reached, transfer the slurry to a filter (e.g., a Nutsche filter).
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual mother liquor.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Quality Control Analysis of Zinc Hexafluorosilicate
-
Appearance: Visually inspect the final product for color and crystal form. It should be a white, crystalline solid.
-
Assay: Determine the purity of the Zinc Hexafluorosilicate using a suitable analytical method, such as titration or ion chromatography.
-
Impurity Analysis: Use techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) to quantify the levels of metallic impurities (e.g., Fe, Pb, Cd).
-
Particle Size Analysis: Use laser diffraction or sieve analysis to determine the particle size distribution of the crystalline product.
Visualizations
Production Workflow
Caption: Troubleshooting decision tree for low yield.
References
- Troubleshooting Guide for Industrial Aquaporin Inside® RO Membrane Elements. (n.d.).
- Best Practices for Troubleshooting Salt Chlorine Generators. (2023, September 25).
- Alkaline Zinc Troubleshooting: Identify and Resolve Issues. (2024, November 6). PAVCO.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
- Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. (n.d.). MDPI.
- The effects of certain impurities and their interactions on zinc electrowinning. (2025, August 6). ResearchGate.
- Method of drying inorganic salts and sludges. (n.d.). Google Patents.
- Solid-Liquid Separation: Principles, Challenges & Solutions. (2025, October 6). De Dietrich.
- Understanding the Nutsche Filtration & Drying Process. (n.d.). De Dietrich.
- Effects of Inorganic Salts on Phase Separation in Aqueous Solutions of Poly(ethylene glycol). (n.d.).
- Safety Data Sheet. (2025, May 1). Sigma-Aldrich.
- Hexafluorosilicic acid, 35% w/w aqueous solution - SAFETY DATA SHEET. (n.d.).
- Influence of Accidental Impurities on the Spectroscopic and Luminescent Properties of ZnWO4 Crystal. (2023, March 25). MDPI.
- Removal of Magnesium in Zinc Hydrometallurgical System via Freezing Crystallization: From Laboratory Experiments to Industrial Application. (2023, November 24). MDPI.
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI.
- Method of preparing highly purified kiln dried solar salt. (n.d.). Google Patents.
- Troubleshooting. (n.d.). PMD Chemicals Ltd.
- Process Design of an Industrial Crystallization Based on Degree of Agglomeration. (n.d.).
- Quality Control. (n.d.). FBM Metals.
- Troubleshooting salt spray failures: Tried-and-true techniques help users make quick decisions on corrective actions for anodized aluminum structures. (2025, August 10). ResearchGate.
- Historical use and future development of chemicals for solid–liquid separation in the mineral processing industry. (2025, August 6). ResearchGate.
- Insight into systematic formation of hexafluorosilicate during crystallization via self-assembly in a glass vessel. (n.d.). PMC.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. (n.d.). PMC - NIH.
- Breakage Assessment of Lath-Like Crystals in a Novel Laboratory-Scale Agitated Filter Bed Dryer. (n.d.). PMC - NIH.
- Industrial Crystallization. (n.d.). ResearchGate.
- Common Solid-Liquid Separation Problems in Mining, Chemical, and Environmental Projects. (2026, January 8). HEXIN.
- Purity Level Quality Control Standards. (n.d.). Zochem.
- Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023, September 20). Altum Technologies.
- Safe scale-up with exothermic reactions. (2019, June 10). ResearchGate.
- Quality control. (n.d.). Zinc Egypt.
- How to avoid agglomeration in crystallization or re-crystallization? (2012, September 29). ResearchGate.
- Effect of organic impurities on the morphology and crystallographic texture of zinc electrodeposits. (n.d.). ResearchGate.
- Breakage Assessment of Lath-Like Crystals in a Novel Laboratory-Scale Agitated Filter Bed Dryer. (2022, October 4). ResearchGate.
- Part 1- Solids-Liquid Separation. (2020, May 24). YouTube.
- Ensuring Quality Control in Zinc Die Casting Manufacturing. (2024, April 18). YouTube.
- Impact of impurities on crystal growth. (n.d.).
- Synergistic Mechanism of Precipitation-Type and Chelation-Type Crystalline Admixtures for Enhanced Self-Healing of Concrete. (2026, February 6). Langmuir - ACS Publications.
- zinc hexafluorosilicate. (n.d.). ChemBK.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. amarequip.com [amarequip.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Top Strategies to Prevent Salt Water Corrosion in Salt Processing | Hanpu Salt Equipment Solutions [hanputech.com]
- 9. mdpi.com [mdpi.com]
- 10. psecommunity.org [psecommunity.org]
- 11. Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ddpsinc.com [ddpsinc.com]
- 13. ddpsinc.com [ddpsinc.com]
- 14. Common Solid-Liquid Separation Problems in Mining, Chemical, and Environmental Projects - HEXIN [hexinfiltermachine.com]
- 15. Breakage Assessment of Lath-Like Crystals in a Novel Laboratory-Scale Agitated Filter Bed Dryer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Zinc contamination in physiological solutions for experiments
Topic: Troubleshooting Zinc Contamination in Experimental Workflows
Introduction: The "Invisible Variable" in Your Data
If you are observing unexplained baseline drifts in patch-clamp recordings, inconsistent enzyme kinetics, or "spontaneous" modulation of NMDA/GABA receptors, you may be dealing with adventitious Zinc (Zn²⁺) contamination .[1]
Zinc is a potent modulator of biological machinery even at low nanomolar (1–100 nM) concentrations.[1] Standard "high-purity" physiological solutions often contain 100–500 nM free Zn²⁺ , primarily introduced via salts, water sources, and leaching from labware.[1] This guide provides a systematic approach to diagnosing, sourcing, and eliminating zinc artifacts from your data.
Module 1: Diagnostic & Symptom Recognition
Q: How do I distinguish Zinc contamination from general instrument drift?
A: Zinc contamination exhibits specific pharmacological signatures rather than random noise.[1] Unlike mechanical drift, Zinc effects are reversible with high-affinity chelators.[1] If your "run-down" or "baseline shift" instantly recovers upon applying TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) , the culprit is almost certainly Zinc.[1]
Common Zinc Artifacts by Field:
-
Electrophysiology: Potentiation of Glycine receptors; inhibition of NMDA receptors (NR2A-containing); voltage-gated proton channel activation.[1]
-
Fluorescence Imaging: High background signal in Fluo-3/Fluo-4 calcium assays (Zn²⁺ binds these dyes with higher affinity than Ca²⁺).[1]
-
Biochemistry: Inhibition of Caspase-3; alteration of tubulin polymerization rates.[1]
Visualizing the Contamination Logic
The following diagram illustrates the pathway of contamination and the decision logic for diagnosis.
Figure 1: Diagnostic workflow for differentiating Zinc artifacts from experimental noise.
Module 2: Source Identification
Q: I use 99.99% purity salts. Why is my solution still contaminated?
A: "High Purity" is a relative term.[1]
A 99.99% purity rating refers to the bulk salt, meaning 0.01% (100 ppm) is "other stuff."[1] If you prepare a 100 mM solution of CaCl₂, a 1 ppm Zinc impurity in that salt results in 100 nM of Zinc in your final solution—enough to drastically alter NMDA receptor function (
The "Dirty" List (Sources of Zn²⁺):
-
Salts: Divalent cations (CaCl₂, MgCl₂) are the primary carriers.[1] Zinc is chemically similar to Magnesium and co-purifies with it.[1]
-
pH Electrodes: Standard glass electrodes can leach Zinc ions.[1]
-
Plasticware: Polystyrene serological pipettes and methacrylate cuvettes often use Zinc stearate as a mold release agent.[1]
-
Glassware: Borosilicate glass can leach metals if not acid-washed.[1]
Data: Contamination Potential of Common Labware (Values derived from Kay, 2004)
| Source Material | Estimated Zn²⁺ Leaching (in 10 min) | Risk Level |
| Stainless Steel | > 1.0 µM | CRITICAL |
| Polystyrene Pipettes | 50 – 200 nM | HIGH |
| Standard Glassware | 10 – 50 nM | MODERATE |
| Tygon Tubing | 20 – 100 nM | MODERATE |
| Polypropylene | < 1 nM | LOW (Safe) |
Module 3: Mitigation & Chelation Strategy
Q: Should I use EDTA, Tricine, or TPEN?
A: This depends entirely on your assay. Do not use EDTA for physiological solutions containing Calcium/Magnesium.[1]
-
EDTA/EGTA: These chelate Ca²⁺ and Mg²⁺ aggressively.[1] They are unsuitable for Ringer's solution or ACSF (Artificial Cerebrospinal Fluid).[1]
-
TPEN: The "Nuclear Option."[1] It has femtomolar affinity for Zinc and crosses membranes.[1] Use this for acute verification or intracellular stripping, but be aware it can strip Zinc from metalloproteins (e.g., Zinc fingers), causing toxicity over time.[1]
-
Tricine: The "Buffer of Choice."[1] It has low affinity for Ca/Mg but moderate affinity for Zinc (
).[1] Adding 10 mM Tricine buffers free Zinc to negligible levels without disturbing Calcium signaling.[1]
Chelator Selection Guide
Figure 2: Decision matrix for selecting the appropriate Zinc chelator based on experimental constraints.
Module 4: Validation Protocol (The FluoZin-3 Assay)
To scientifically validate that your solutions are "Zinc-Free," you cannot rely on manufacturer labels.[1] You must assay the solution yourself using FluoZin-3 , a fluorophore that is non-responsive to Calcium but highly sensitive to Zinc (
Protocol: Quantifying Zinc Contamination
Reagents:
-
FluoZin-3 (Salt form, cell impermeant).[1]
-
TPEN (Stock 10 mM in DMSO).[1]
-
Spectrofluorometer or Plate Reader (Ex/Em: 494/516 nm).[1]
Step-by-Step:
-
Preparation: Prepare your physiological saline (e.g., ACSF, Ringer's) as usual.[1]
-
Dye Loading: Add FluoZin-3 to a final concentration of 1 µM .
-
Baseline Measurement (
): Measure fluorescence intensity. This signal represents Background + Contaminating Zinc.[1] -
Zeroing (
): Add 10 µM TPEN . Incubate for 2 minutes. Measure fluorescence again.[1]-
Note: The drop in fluorescence corresponds directly to the free Zinc concentration.[1]
-
-
Saturation (
): (Optional) Add 100 µM ZnCl₂ to determine the dynamic range, though usually not necessary for simple purity checks.
Interpretation:
If
References
-
Kay, A. R. (2004). Detecting and minimizing zinc contamination in physiological solutions.[1][2][3][4] BMC Physiology, 4(1), 4. [Link]
-
Key Finding: Identified plasticware and "pure" salts as major sources of nanomolar zinc contamination.[1]
-
-
Paoletti, P., et al. (1997). High-affinity zinc inhibition of NMDA NR1-NR2A receptors.[1] The Journal of Neuroscience, 17(15), 5711-5725.[1] [Link][1]
- Key Finding: Established the sensitivity of NMDA receptors to nanomolar zinc, necessitating strict contamin
-
-
Key Finding: Technical specific
~15 nM) and selectivity over Calcium.[1]
-
-
Radford, R. J., & Lippard, S. J. (2013). Chelators for investigating zinc metalloneurochemistry.[1] Current Opinion in Chemical Biology, 17(2), 129-136.[1] [Link]
- Key Finding: Comparative analysis of TPEN vs. Tricine affinities and kinetics.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Barcoded labels as potential source of zinc contamination in trace metal testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting and minimizing zinc contamination in physiological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contaminating levels of zinc found in commonly-used labware and buffers affect glycine receptor currents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Zinc Hexafluorosilicate (ZnSiF₆) Crystals
Welcome to the technical support guide for the purification of Zinc Hexafluorosilicate (ZnSiF₆). This document is designed for researchers, chemists, and materials scientists who are working with ZnSiF₆ and require methods to enhance its purity for demanding applications. This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and the scientific rationale behind these procedures.
Section 1: Foundational Knowledge & FAQs
This section addresses common initial questions regarding the properties, handling, and purification of Zinc Hexafluorosilicate.
Q1: What is Zinc Hexafluorosilicate and what are its key properties relevant to purification?
A1: Zinc Hexafluorosilicate, often found as the hexahydrate (ZnSiF₆·6H₂O), is a white crystalline solid.[1] Understanding its properties is the first step in designing a purification strategy. Key characteristics include:
-
High Solubility in Water: It is readily soluble in water.[2][3] This property is the cornerstone of its purification by aqueous recrystallization.
-
Insolubility in Ethanol: It is insoluble in ethanol.[2] This allows ethanol to be used as an effective washing agent to remove aqueous mother liquor and to facilitate drying.
-
Thermal Decomposition: The hydrate decomposes at approximately 100°C, breaking down into silicon tetrafluoride (SiF₄), water, and zinc fluoride (ZnF₂).[2][4] This thermal instability means that any heating during the purification process must be carefully controlled to avoid degradation of the product.
-
Acidity: A 1% aqueous solution of ZnSiF₆ has a pH of approximately 3.2.[2][3] This inherent acidity helps to stabilize the hexafluorosilicate anion in solution and prevent its hydrolysis, which could otherwise lead to the precipitation of silica (SiO₂).
Q2: What are the common impurities found in crude Zinc Hexafluorosilicate?
A2: Impurities can be introduced from starting materials or side reactions during synthesis. The typical synthesis involves neutralizing hexafluorosilicic acid with zinc oxide.[2] Potential impurities are summarized in the table below.
| Impurity Category | Specific Examples | Potential Source | Impact on Purity |
| Unreacted Starting Materials | Zinc Oxide (ZnO) | Incomplete neutralization reaction. | Appears as a fine white, insoluble particulate in the final product. |
| Metal Cation Impurities | Salts of Iron (Fe²⁺/Fe³⁺), Lead (Pb²⁺), Cadmium (Cd²⁺) | Impurities present in the technical-grade Zinc Oxide used for synthesis.[5] | Can cause discoloration (e.g., yellow/brown from iron) and affect the material's performance. |
| Anionic Impurities | Sulfates (SO₄²⁻), Chlorides (Cl⁻) | Impurities in the hexafluorosilicic acid or from process equipment.[6] | Can be incorporated into the crystal lattice, affecting electrochemical properties. |
| Hydrolysis/Decomposition Products | Amorphous Silica (SiO₂) | Hydrolysis of the SiF₆²⁻ anion, especially if the solution pH is too high. | Results in a cloudy appearance of solutions and contamination of the crystalline product. |
Q3: Why is recrystallization the preferred method for purifying ZnSiF₆?
A3: Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility between the desired compound and its impurities at different temperatures. For ZnSiF₆, it is particularly effective because:
-
High-Temperature Solubility: ZnSiF₆ is very soluble in hot water, allowing a large amount of the crude material to be dissolved.
-
Lower-Temperature Crystallization: As the saturated solution cools, the solubility of ZnSiF₆ decreases significantly, forcing it to crystallize out of the solution.
-
Impurity Segregation: Most impurities are either insoluble in hot water (like ZnO or SiO₂) and can be filtered off before cooling, or they are present in much lower concentrations and remain in the cold mother liquor after the pure ZnSiF₆ has crystallized.
Section 2: Troubleshooting Guide for ZnSiF₆ Purification
This section provides solutions to specific problems encountered during the experimental purification of Zinc Hexafluorosilicate.
Problem 1: The recrystallized crystals are yellow or off-white, not pure white.
-
Likely Cause: The most common cause of a yellow or brownish tint is the presence of iron (Fe³⁺) impurities. These are often introduced from technical-grade zinc oxide starting material.
-
Scientific Rationale: During crystallization, trace metal ions with similar ionic radii to Zn²⁺ can be incorporated into the crystal lattice. Iron ions are a frequent contaminant in zinc sources and impart a distinct color.
-
Troubleshooting Protocol:
-
pH Adjustment & Precipitation: Before recrystallization, dissolve the crude ZnSiF₆ in deionized water and adjust the pH to approximately 5.0-5.5 with a small amount of zinc carbonate (ZnCO₃) or zinc oxide (ZnO).
-
Heating: Gently heat the solution to 60-70°C for 30-60 minutes while stirring. This process precipitates iron as iron(III) hydroxide (Fe(OH)₃), which is highly insoluble at this pH.
-
Filtration: Perform a hot filtration step to remove the precipitated Fe(OH)₃ and any other insoluble impurities (like unreacted ZnO or SiO₂).
-
Recrystallization: Proceed with the standard recrystallization of the clear, filtered solution as detailed in Section 3. The resulting crystals should be colorless.
-
Problem 2: The yield of pure crystals is very low.
-
Likely Causes & Solutions:
-
Cause A: Too much solvent was used. Using an excessive amount of hot water will keep more of the ZnSiF₆ dissolved even after cooling, reducing the final yield.
-
Solution: Always aim to create a saturated solution. Add the crude solid to a calculated amount of water or add just enough hot water in portions until the solid fully dissolves.
-
-
Cause B: The cooling process was too fast or not cold enough. Rapid cooling can lead to the formation of small, impure crystals and does not allow for maximum recovery.[7]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature first. This encourages the growth of larger, purer crystals. Afterwards, place the solution in an ice bath for at least one hour to maximize the precipitation of the product from the cold mother liquor.
-
-
Cause C: Significant product loss during washing.
-
Solution: Wash the filtered crystals with ice-cold deionized water sparingly to rinse away the mother liquor. Immediately follow with a wash using ice-cold ethanol. Ethanol is crucial as ZnSiF₆ is insoluble in it, preventing the dissolution of your product while effectively displacing the water.[2]
-
-
Problem 3: The final product is damp, clumpy, or difficult to handle.
-
Likely Cause: Inefficient removal of water. Zinc Hexafluorosilicate is hygroscopic and will readily absorb moisture from the air.
-
Scientific Rationale: The hexahydrate structure already contains six water molecules per formula unit. Excess surface moisture can lead to clumping and makes accurate weighing difficult.
-
Troubleshooting Protocol:
-
Efficient Filtration: Use a Büchner funnel with vacuum filtration to pull as much mother liquor and wash solvent as possible from the crystal cake. Press the crystals firmly with a clean spatula or stopper to mechanically squeeze out more liquid.
-
Ethanol Wash: As mentioned, a final wash with ice-cold ethanol is critical. Ethanol has a much higher vapor pressure than water and will evaporate more quickly, helping to dry the crystals.
-
Drying: Dry the crystals in a desiccator under vacuum over a suitable desiccant (e.g., anhydrous calcium sulfate or silica gel). Do not heat the crystals above 40-50°C to avoid thermal decomposition.[4]
-
Problem 4: Purity does not improve after one round of recrystallization.
-
Likely Cause: The initial impurity load is very high, or the impurities have solubility properties very similar to ZnSiF₆.
-
Solution: Iterative Recrystallization. For materials with high levels of soluble impurities, a single recrystallization may not be sufficient. A second round of recrystallization is often necessary.
-
Protocol: Take the crystals obtained from the first recrystallization and repeat the entire process: dissolve them in a minimum amount of fresh, hot deionized water, perform hot filtration if any insolubles are present, cool slowly, and then collect and wash the crystals as before. Each iteration will further reduce the concentration of impurities remaining in the mother liquor. Purity should be checked after each step using an appropriate analytical method (see Section 4).
-
Section 3: Standard Operating Procedure (SOP) for Recrystallization
This section provides a detailed, step-by-step protocol for the purification of Zinc Hexafluorosilicate by aqueous recrystallization.
Visual Workflow of the Recrystallization Process
Caption: Workflow for the purification of Zinc Hexafluorosilicate.
Step-by-Step Protocol
-
Dissolution:
-
Weigh 50 g of crude ZnSiF₆ and place it into a 250 mL Erlenmeyer flask.
-
Add approximately 80 mL of deionized water. Heat the mixture on a hot plate with magnetic stirring to 70-80°C. Caution: Do not exceed 90°C to prevent decomposition.[2][4]
-
If the solid does not completely dissolve, add small additional volumes (2-3 mL) of hot deionized water until a clear solution is obtained. Avoid using a large excess of water to ensure a good yield.
-
-
Hot Filtration (Crucial for removing insoluble impurities):
-
Set up a hot filtration apparatus (e.g., a pre-heated Büchner or Hirsch funnel with filter paper).
-
Quickly filter the hot, saturated solution. This step removes insoluble impurities like unreacted ZnO or precipitated silica. Working quickly and keeping the apparatus hot prevents premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent contamination from dust.
-
Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, high-purity crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal precipitation.
-
-
Collection and Washing:
-
Set up a Büchner funnel with filter paper for vacuum filtration.
-
Pour the cold crystal slurry into the funnel and apply vacuum to remove the mother liquor.
-
Wash the crystals on the filter with a small amount (10-15 mL) of ice-cold deionized water.
-
Immediately follow with two washes of ice-cold ethanol (15-20 mL each). This displaces the water and aids in drying.[2]
-
-
Drying:
-
Carefully transfer the washed crystals to a clean, pre-weighed watch glass.
-
Place the watch glass in a vacuum desiccator containing a desiccant.
-
Dry the product under vacuum until a constant weight is achieved. The final product should be a fine, white, free-flowing crystalline powder.
-
Section 4: Purity Assessment
Verifying the purity of the final product is a critical step. Both qualitative and quantitative methods should be employed.
Q: How can I confirm that the purification was successful?
A: A combination of methods provides the most comprehensive assessment of purity.
Troubleshooting Logic for Purity Analysis
Caption: Decision tree for assessing the purity of ZnSiF₆ crystals.
-
1. Visual Inspection: The simplest check. Pure ZnSiF₆·6H₂O should consist of colorless or white, well-defined crystals.[1] Any discoloration or amorphous powder indicates the presence of impurities.
-
2. Melting/Decomposition Point: While it decomposes rather than melts, a sharp decomposition around 100°C is indicative of purity. Impurities can broaden this decomposition range.[2]
-
3. Analytical Chemistry Techniques: For quantitative assessment, more advanced methods are required. These are essential for research and development where purity is paramount.
-
Inductively Coupled Plasma (ICP-OES or ICP-MS): This is the gold standard for determining the concentration of trace metal impurities (e.g., Fe, Pb, Cd).[8] Comparing the ICP results of the crude and recrystallized material provides a quantitative measure of purification effectiveness.
-
Ion Chromatography (IC): Useful for quantifying anionic impurities such as sulfates and chlorides.[8]
-
X-Ray Diffraction (XRD): Confirms the crystalline phase and structure of the material. A clean XRD pattern matching the reference for ZnSiF₆·6H₂O with no peaks from other phases (like ZnO) indicates high phase purity.
-
Section 5: Safety and Handling
Q: What are the essential safety precautions when working with Zinc Hexafluorosilicate?
A: Zinc Hexafluorosilicate is a toxic and corrosive substance and must be handled with care.[2][4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[9][10]
-
Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[10]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep it away from incompatible materials, especially strong acids and bases.[9]
-
Spills: In case of a spill, clear the area. Use a dry clean-up method (do not add water). Collect the spilled material into a labeled container for proper waste disposal.[9]
-
Disposal: Dispose of waste material and mother liquor in accordance with local, state, and federal regulations. It is considered hazardous waste.
References
- EP0134644A1 - Process for the purification of zinc sulphate solutions - Google P
-
Baran, P., et al. (2014). Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis. Journal of Visualized Experiments, (87), 51479. (URL: [Link])
-
ChemBK. (n.d.). zinc hexafluorosilicate. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). Zinc hexafluorosilicate. PubChem Compound Database. (URL: [Link])
-
Kim, H., et al. (2022). Insight into systematic formation of hexafluorosilicate during crystallization via self-assembly in a glass vessel. Dalton Transactions, 51(38), 14383-14387. (URL: [Link])
-
Wikipedia. (n.d.). Silicon. (URL: [Link])
-
Fosnacht, D. R., & O'Keefe, T. J. (1983). The Effects Of Certain Impurities And Their Interactions On Zinc Electrowinning. Metallurgical and Materials Transactions B, 14(4), 645-655. (URL: [Link])
-
The Merck Index Online. (n.d.). Zinc Hexafluorosilicate. (URL: [Link])
-
Zhang, Y., et al. (2023). Effect of fluorine content on glass stability and the crystallisation mechanism for glasses in the SiO2-CaO-K2O-F system. Journal of Materials Science, 58(4), 1959-1973. (URL: [Link])
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. (URL: [Link])
-
Louzguine-Luzgin, D. V. (2022). Crystallization of Metallic Glasses and Supercooled Liquids. Metals, 12(8), 1285. (URL: [Link])
-
Fluid Metering, Inc. (2023). How to Solve Fluid Crystallization Challenges. (URL: [Link])
-
Ulusoy, H. I. (2021). Mini Review on Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Pharmaceutica Analytica Acta, 12(1), 1-5. (URL: [Link])
-
TradeIndia. (n.d.). High Purity Zinc Silicofluoride Crystals at Attractive Price. (URL: [Link])
-
Indira Gandhi National Open University. (n.d.). QUALITATIVE INORGANIC ANALYSIS. eGyanKosh. (URL: [Link])
-
Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (URL: [Link])
-
ACS Publications. (n.d.). Analytical Chemistry Journal. (URL: [Link])
-
Li, Y., et al. (2022). Effect of Cooling Rate on Crystallization Behavior during Solidification of Hyper Duplex Stainless Steel S33207: An In Situ Confocal Microscopy Study. Materials, 15(15), 5427. (URL: [Link])
-
Intertek. (n.d.). Inorganic Analysis. (URL: [Link])
Sources
- 1. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Zinc Hexafluorosilicate [drugfuture.com]
- 4. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inorganic Analysis [intertek.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Zinc Hexafluorosilicate Crystallization Control
Core Directive & Scientific Context
Zinc Hexafluorosilicate (ZnSiF₆[1] · 6H₂O) is a highly soluble inorganic salt often used as a fluorinating reagent or precursor in materials science and dental therapeutic development. Achieving a target crystal size distribution (CSD) is critical for downstream processing; "fines" (dust) cause filtration bottlenecks, while uncontrolled large crystals can trap solvent inclusions, compromising purity.
This guide moves beyond basic synthesis to focus on Particle Engineering . The size of ZnSiF₆ crystals is governed by the competition between Nucleation (B) and Crystal Growth (G) .[2]
-
Dominant Nucleation (
): Result = Many small crystals (Fines). -
Dominant Growth (
): Result = Fewer, larger crystals.
To control size, we must manipulate the Supersaturation Ratio (
Critical Process Parameters (CPP)
The following parameters are the primary levers for controlling crystal size.
Solubility Data (Reference Baseline)
Note: ZnSiF₆ is highly soluble. Cooling crystallization is the preferred method for size control.
| Temperature (°C) | Solubility (g ZnSiF₆ / 100g H₂O) | Notes |
| 10°C | ~77.0 | Target Isolation Temp |
| 20°C | ~82.5 | Ambient Handling |
| 60°C | ~93.0 | Dissolution/Reaction Temp |
The Control Logic Diagram
The following diagram illustrates the causal relationship between process parameters and final crystal habit.
Caption: Causal map showing how cooling, agitation, and seeding influence the competition between nucleation and growth.
Recommended Protocol: Seeded Cooling Crystallization
Target: Uniform crystals (Mean size 200–400 µm) with minimal fines.
Rationale: Spontaneous nucleation is chaotic. By adding "seeds" (existing crystals) at a specific point, we provide a surface for the solute to deposit onto immediately, bypassing the high-energy nucleation phase.
Step-by-Step Methodology
-
Reaction & Dissolution (60°C):
-
React Zinc Oxide (ZnO) with Fluorosilicic Acid (H₂SiF₆) in a glass-lined reactor.
-
Ensure slight excess of H₂SiF₆ (approx 1-2%) to prevent basic zinc salt formation.
-
Heat to 60°C to ensure complete dissolution (Solubility ~93g/100g).
-
Filtration: Polish filter (0.45 µm) the hot solution to remove insoluble dust (heterogeneous nuclei).
-
-
Initial Cooling (60°C → 45°C):
-
Cool rapidly to 45°C . This brings the solution close to saturation but inside the Metastable Zone (no crystals form yet).
-
-
Seeding Point (45°C):
-
Add 0.5% w/w of pure, sieved ZnSiF₆ crystals.
-
Critical: Agitation must be sufficient to suspend seeds but low enough to prevent breakage (Tip speed ~1.5 m/s).
-
-
Controlled Cooling (45°C → 10°C):
-
Apply a Cubic Cooling Profile (slow at first, faster later).
-
Rate: 0.1°C/min for the first 30 mins (to encourage growth on seeds), ramping to 0.5°C/min.
-
Why? As surface area increases (crystals grow), the system can consume supersaturation faster without nucleating new fines.
-
-
Digestion (10°C):
-
Hold at 10°C for 60 minutes. This allows "Ostwald Ripening," where small fines dissolve and redeposit onto larger crystals.
-
-
Separation:
-
Vacuum filter. Wash with ice-cold water (minimal volume) or ethanol (anti-solvent) to remove mother liquor without dissolving the product.
-
Troubleshooting Guide & FAQs
Q1: My product is a fine, dust-like powder (Polydisperse Fines). What went wrong?
Diagnosis: Uncontrolled Primary Nucleation.
Technical Analysis: You likely exceeded the Metastable Zone Width (MSZW). If supersaturation (
-
Reduce Cooling Rate: Slow down the cooling in the initial phase (e.g., from 1°C/min to 0.1°C/min).
-
Implement Seeding: As described in the protocol, adding seeds prevents the system from reaching the critical supersaturation point required for spontaneous nucleation.
Q2: The crystals are large but contain liquid pockets (Inclusions). Why?
Diagnosis: Growth Rate (
-
Increase Agitation: Poor mass transfer can cause local zones of high supersaturation. Increasing stirring (without breaking crystals) ensures uniform concentration.
-
Raise Temperature: Slower cooling at higher temperatures favors ordered crystal lattice formation.
Q3: I see "agglomerates" (clusters of crystals fused together).
Diagnosis: Inefficient Hydrodynamics or Cementing. Technical Analysis: Crystals settling at the bottom of the reactor or sticking together due to stagnant zones. Corrective Actions:
-
Check Impeller: Use a hydrofoil impeller (axial flow) rather than a radial flow impeller to keep solids suspended gently.
-
Zeta Potential: In rare cases, pH adjustment (keeping solution slightly acidic) alters surface charge and repulsion, though ZnSiF₆ is naturally acidic.
Experimental Workflow Diagram
Caption: Standard Operating Procedure (SOP) workflow for seeded cooling crystallization.
References
- Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.
-
PubChem. (n.d.).[3] Zinc Hexafluorosilicate Hexahydrate - Compound Summary. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
Kirk-Othmer. (2000). Encyclopedia of Chemical Technology. "Fluorine Compounds, Inorganic, Zinc."[4][1][3][5][6] John Wiley & Sons.[3] (Source for solubility data and industrial synthesis routes).
- Jones, A. G. (2002). Crystallization Process Systems. Butterworth-Heinemann.
Sources
- 1. Zinc silicofluoride, pract 16871-71-9 India [ottokemi.com]
- 2. Effect of Stirring on Particle Shape and Size in Hydrothermal Synthesis of LiCoO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Controlling ZIF-8 nano- and microcrystal formation and reactivity through zinc salt variations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 6. Zinc Hexafluorosilicate [drugfuture.com]
Stability issues of Zinc hexafluorosilicate in solution
Technical Support Center: Zinc Hexafluorosilicate ( ) Stability[1][2]
Support Tier:1Executive Summary & Core Mechanism
Zinc hexafluorosilicate (
The Golden Rule: To maintain stability,
Troubleshooting Modules
Module A: Solution Turbidity (The "Cloudy" Issue)
User Complaint: "My clear
Root Cause: Hydrolysis of the anion.[3]
The hexafluorosilicate anion is thermodynamically unstable in neutral-to-basic aqueous environments.[1] It dissociates to release fluoride ions and colloidal silica (
The Mechanism:
Corrective Action:
-
Immediate Diagnostic: Check the pH.[1] If pH > 3.5, hydrolysis is active.[1]
-
Remediation: Acidify the solution immediately using dilute Fluorosilicic Acid (
) or Hydrochloric Acid ( ) to drop pH below 3.0.[1]-
Note: If the solution is already "milky," the silica has polymerized. Acidification may not reverse heavy precipitation; filtration (0.22 µm PTFE) is required, but concentration must be re-verified.[1]
-
Module B: Container Integrity (Glass Etching)
User Complaint: "My volumetric flasks are looking frosted or etched."
Root Cause: Fluoride attack on silica glass.[1]
Even if the solution appears stable, the equilibrium always maintains a small concentration of free fluoride (
The Mechanism:
Corrective Action:
-
Protocol Violation: Never store
in glass (Borosilicate/Pyrex) for more than a few hours. -
Solution: Transfer all stock solutions to HDPE (High-Density Polyethylene) , PP (Polypropylene) , or PTFE (Teflon) containers.[1][2]
Module C: Thermal Decomposition
User Complaint: "I autoclaved the solution for sterility, and it precipitated."
Root Cause: Thermal decomposition.[1][4]
Heating shifts the equilibrium aggressively to the right (decomposition).[1] At
Corrective Action:
-
Do NOT Autoclave.
-
Sterilization Method: Use cold filtration (0.22 µm PES or PTFE membrane).[1]
Visualizing the Instability
The following diagram maps the kinetic pathway of degradation. Note how pH acts as the "Gatekeeper" between stability and destruction.
Figure 1: The Stability Pathway.[1][2] Acidic conditions (Green) force the equilibrium left, maintaining the stable anion.[1] Heat and Base (Red) drive the reaction right, causing precipitation and etching.[1]
Standard Operating Procedure (SOP)
Preparation of Stable Stock Solution (1M)
This protocol is designed to prevent the "induction period" of hydrolysis often seen when mixing with neutral water.
| Parameter | Specification |
| Solvent | Type I Deionized Water (18.2 MΩ) |
| Container | Polypropylene (PP) or HDPE Beaker |
| Temperature | 20°C - 25°C (Do not heat to dissolve) |
| Stabilizer | Hydrochloric Acid (HCl) or |
Step-by-Step Protocol:
-
Water Preparation: Measure 80% of the final volume of water into a plastic beaker.[1]
-
Pre-Acidification (Critical): Measure the pH of the water.[1] Add dilute HCl dropwise to bring the water pH to ~3.0 before adding the salt.
-
Why? Adding the salt to neutral water (pH 7) can initiate micro-nucleation of silica before the solution naturally acidifies.[1]
-
-
Dissolution: Slowly add
powder while stirring magnetically.-
Note: The dissolution is endothermic (absorbs heat).[1]
-
-
Verification: Once dissolved, check pH. It should naturally be between 3.0 and 3.[1]5. If > 3.5, add acid.[1]
-
Filtration: Filter through a 0.22 µm PES filter into the final plastic storage container.
Frequently Asked Questions (FAQs)
Q1: Can I mix Zinc Hexafluorosilicate with Calcium buffers (e.g., cell culture media)?
A: No. This is a major incompatibility.[1]
The fluoride ions (
Q2: How do I dispose of old solutions?
A: Do not pour down the sink.
The solution contains Zinc (heavy metal) and Fluorides.[1][4][5] It must be treated as hazardous chemical waste.[1] If neutralization is required for waste pickup, add Calcium Hydroxide (
Q3: My solution has been stored in glass for a week. Is it ruined? A: It is likely contaminated with dissolved silicates and the concentration may have shifted. Inspect the glass. If you see a "water line" etched into the glass, the solution now contains excess dissolved silica and potentially altered stoichiometry. Discard the solution and the glassware.
References
-
Finney, W. F., et al. (2006).[1] "Reexamination of Hexafluorosilicate Hydrolysis by 19F NMR and pH Measurement." Environmental Science & Technology, 40(8), 2572–2577.[1][2] Link[1][2]
- Key Finding: Establishes the pH < 3.
-
U.S. National Library of Medicine. (n.d.).[1] "Zinc Hexafluorosilicate - PubChem Compound Summary." PubChem. Link
-
Key Finding: Solubility data, decomposition temperatures, and safety profiles.[4]
-
-
University of Illinois Urbana-Champaign. (n.d.).[1] "Materials Compatibility: Glass and Fluorides."[1] Division of Research Safety.[1] Link
- Key Finding: Confirms incompatibility of acidic fluoride solutions with borosilic
-
European Chemicals Agency (ECHA). (n.d.).[1][2] "Zinc Hexafluorosilicate Registration Dossier." Link[1][2]
Sources
- 1. Hexafluorosilicic acid - Wikipedia [en.wikipedia.org]
- 2. Where Fluoride Is Present, Hexafluorosilicate Might Be Encountered: Supramolecular Binding of the SiF62– Anion by Nanojars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of pH and calcium on hydrolysis of Na2SiF6 and Na2SnF6. A quasi-constant composition titration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Optimizing annealing temperature for Zinc compound thin films
Unit: Materials Science & Process Engineering
Ticket Subject: Optimization of Annealing Parameters for ZnO/ZnS Thin Films
Welcome to the Advanced Materials Processing Help Desk. You are accessing the Tier 3 Engineering Support guide. The following documentation addresses the critical thermodynamic and kinetic factors influencing Zinc Oxide (ZnO) and Zinc Sulfide (ZnS) thin films. This guide moves beyond basic recipes to explain the why behind the how, ensuring your experimental protocols are robust and reproducible.
Module 1: Structural Integrity & Morphology
User Issue: "My films are cracking or peeling after the annealing cycle."
Root Cause Analysis: Thermal Stress Mismatch
Cracking is rarely a random event; it is a deterministic failure caused by the Coefficient of Thermal Expansion (CTE) mismatch between your film and the substrate.
-
ZnO CTE:
(parallel to c-axis) -
Silicon CTE:
-
Glass CTE: Varies widely (
)
When you cool too quickly, the film and substrate contract at different rates. If the film contracts faster than the substrate (tensile stress), it cracks. If it contracts slower (compressive stress), it may buckle or delaminate.
Troubleshooting Protocol
| Parameter | Recommendation | Technical Rationale |
| Ramp-Up Rate | 2°C - 5°C / min | Allows solvent/organic volatiles (in sol-gel) to escape without "exploding" the matrix. |
| Cool-Down Rate | < 2°C / min | CRITICAL: Natural cooling inside the furnace is often too fast. Program a controlled descent to minimize thermal shock. |
| Film Thickness | < 500 nm (per layer) | Thick films accumulate higher total stress. For thicker targets, use a multi-layer deposition-anneal-deposition approach [1]. |
| Buffer Layer | MgO or AlN | For epitaxial growth on Si or Sapphire, a buffer layer with an intermediate CTE can act as a mechanical strain relief valve [2]. |
Module 2: Electrical Tuning (Conductivity vs. Resistivity)
User Issue: "I need high conductivity for electrodes, but my annealing is making the film resistive."
The Mechanism: Defect Chemistry Engineering
This is the most common trade-off in Zinc compound processing.
-
Conductivity Source: n-type conductivity in intrinsic ZnO comes from Oxygen Vacancies (
) and Zinc Interstitials ( ) .[1] -
The Conflict: Annealing in air/oxygen improves crystallinity (mobility
goes up) but annihilates oxygen vacancies (carrier concentration goes down).
Atmosphere Selection Guide
-
Goal: Transparent Conductive Oxide (TCO)
-
Protocol: Anneal in Vacuum (
Torr) or Forming Gas (95% / 5% ) at 350°C - 450°C . -
Why: Reduces oxygen content, preserving
donors. Hydrogen acts as a shallow donor, boosting conductivity [3].
-
-
Goal: High-Performance Transistor / Piezoelectric
-
Protocol: Anneal in Air or
at 500°C - 600°C . -
Why: Fills vacancies, reduces leakage current, and ensures high stoichiometry for switching stability [4].
-
Module 3: Optical Properties (Band Gap & Transparency)
User Issue: "My optical band gap is shifting unexpectedly."
Phenomenon: The Burstein-Moss Effect
If you observe your band gap (
Conversely, annealing in air reduces carrier density, causing the band gap to "shrink" back to its intrinsic value (~3.37 eV for ZnO).
Visualization: The Defect-Property Pathway
The following diagram illustrates how your annealing atmosphere dictates the internal defect structure and final properties.
Figure 1: Decision logic for annealing atmosphere based on desired electrical output.
Standardized Protocol: The "Golden Cycle"
For general research purposes (balancing crystallinity and stoichiometry), use this baseline protocol. Adjust the Soak Atmosphere based on Module 2.
Applicability: Sol-Gel, Sputtered, or CBD derived ZnO/ZnS films.
-
Pre-Bake (Sol-Gel only): 150°C for 10 mins on hotplate (removes bulk solvents).
-
Furnace Load: Place sample at room temperature.
-
Ramp Up: 3°C/min to 500°C .
-
Note: 500°C is the "sweet spot." Below 300°C, crystallinity is poor. Above 600°C, you risk Zn desorption and substrate diffusion [5].
-
-
Soak: Hold for 1 - 2 Hours .
-
ZnS Note: For ZnS, 500°C for 2 hours maximizes transmittance (~87%) [6].
-
-
Cool Down: Controlled ramp down at 2°C/min to <100°C.
-
Unload: Remove only when T < 60°C to avoid thermal shock.
Bio-Application Note (Drug Development/Biosensors)
If utilizing ZnO for antimicrobial coatings or biosensing interfaces:
-
Avoid Vacuum Annealing: Oxygen vacancies can increase surface reactivity in unpredictable ways.
-
Target: Anneal in Air at 500°C . This ensures a fully oxidized, stoichiometric surface (
), minimizing the leaching of ions which can be cytotoxic in uncontrolled amounts.
Visual Workflow: The Annealing Cycle
Figure 2: Step-by-step thermal processing workflow with critical checkpoints.
References
-
Blanco, C. F. C., et al. (2013). Tips to avoid cracks in thin films during annealing.[2] ResearchGate.[2][3] Link
-
Ting, C., et al. (2013).[4] Crystallinity improvement of ZnO thin film by hierarchical thermal annealing. Optics Express. Link
-
Hutson, A. R. (2023).[1] Air and Vacuum Annealing Effect on the Highly Conducting and Transparent Properties of Undoped Zinc Oxide Thin Films. Metallurgical and Materials Engineering. Link
-
Lin, Y., et al. (2026). Air Annealing Effect on Oxygen Vacancy Defects in Al-doped ZnO Films. MDPI Materials. Link
-
Al-Hardan, N., et al. (2024). The Influence of Annealing Temperature on the Microstructure and Electrical Properties of Sputtered ZnO Thin Films.[5][6] MDPI Coatings. Link
-
Osanyinlusi, O., et al. (2023).[7] Investigation of the Effect of Deposition Time and Annealing on the Structural and Optical Properties of Chemically Deposited ZnS Thin Films. Jordan Journal of Physics. Link
Sources
- 1. metall-mater-eng.com [metall-mater-eng.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. OPG [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the Effect of Deposition Time and Annealing on the Structural and Optical Properties of Chemically Deposited ZnS Thin Films | Jordan Journal of Physics [jjp.yu.edu.jo]
Technical Support Center: Zinc Hexafluorosilicate in Experimental Protocols
Welcome to the technical support center for Zinc Hexafluorosilicate (ZnSiF₆). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental protocols involving this versatile yet challenging compound. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your research.
Fundamental Properties and Handling of Zinc Hexafluorosilicate
A thorough understanding of the physicochemical properties of Zinc Hexafluorosilicate is paramount for its successful application. The hexahydrate form (ZnSiF₆·6H₂O) is the most common commercially available variant.
Table 1: Physicochemical Properties of Zinc Hexafluorosilicate Hexahydrate
| Property | Value | Source |
| Appearance | White crystalline powder or colorless hexagonal prisms. | [1][2] |
| Molecular Weight | 315.54 g/mol | [1] |
| Density | 2.104 g/cm³ | [2][3] |
| Solubility in Water | 77 g/100 g at 10°C; 93 g/100 g at 60°C. | [3] |
| Solubility in other solvents | Soluble in inorganic acids, insoluble in ethanol. | [2] |
| pH of 1% Aqueous Solution | Approximately 3.2. | [2][3] |
| Decomposition Temperature | Decomposes at 100°C. | [2][3] |
Expert Insight: The acidic nature of Zinc Hexafluorosilicate solutions is a critical factor to consider in experimental design. This inherent acidity can influence the stability of other reagents and the overall reaction kinetics.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the handling and use of Zinc Hexafluorosilicate.
Q1: My Zinc Hexafluorosilicate solution appears cloudy upon preparation. What is the cause and how can I fix it?
A: Cloudiness in a freshly prepared Zinc Hexafluorosilicate solution is typically due to one of two reasons:
-
Use of hard water: Zinc hexafluorosilicate can react with calcium carbonate present in hard water to form insoluble zinc carbonate, which appears as a white precipitate.[1] To avoid this, always use high-purity, deionized water for solution preparation.
-
Hydrolysis: While Zinc Hexafluorosilicate is soluble in water, it can undergo partial hydrolysis, especially if the pH is not sufficiently acidic. This can lead to the formation of insoluble zinc hydroxide or other zinc salts.
Solution: Ensure you are using deionized water. If cloudiness persists, a slight acidification of the solution with a compatible acid (e.g., a small amount of fluosilicic acid) can improve solubility and stability.
Q2: I am observing inconsistent results in my experiments using Zinc Hexafluorosilicate. What are the potential sources of this variability?
A: Inconsistent results can be frustrating, but they often point to subtle issues with protocol execution or reagent stability. Consider the following:
-
Reagent Age and Storage: Zinc Hexafluorosilicate is sensitive to heat and moisture.[4] Ensure it is stored in a cool, dry place with the container tightly sealed. Over time, the hydrate may lose water, altering its effective concentration.
-
pH Fluctuations: As mentioned, the pH of your reaction mixture is critical. The mildly acidic nature of Zinc Hexafluorosilicate solutions can be influenced by other components in your experiment.[3] Monitor and control the pH of your reaction to ensure consistency.
-
Incompatible Materials: Avoid contact with materials that can be corroded by acidic fluoride solutions. This includes certain metals and glassware. Borosilicate glass can be etched over time by fluoride-containing solutions, potentially introducing contaminants into your experiment.[5]
Q3: What are the key safety precautions I should take when working with Zinc Hexafluorosilicate?
A: Zinc Hexafluorosilicate is a toxic and corrosive substance that requires careful handling.[2][3] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[4]
-
Handling: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke when handling the compound. Always wash your hands thoroughly with soap and water after handling.[4]
-
Emergency Procedures: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] In case of an accident or if you feel unwell, seek immediate medical attention.[2]
Q4: Can I use Zinc Hexafluorosilicate in experiments involving glass reaction vessels?
A: Caution is advised when using glass vessels for reactions involving fluoride-containing compounds like Zinc Hexafluorosilicate. The hexafluorosilicate anion (SiF₆²⁻) can be formed from the reaction of fluoride-containing polyatomic anions with the silicon dioxide (SiO₂) on the surface of glassware.[5] This can not only compromise the integrity of your glassware over time but also introduce silicon-based impurities into your reaction. For sensitive applications or prolonged reactions, consider using reaction vessels made of inert polymers such as PTFE.
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting common experimental issues.
Problem 1: Unexpected Precipitate Formation During Reaction
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Buffers or Salts | Phosphate or carbonate buffers can react with zinc ions to form insoluble zinc phosphate or zinc carbonate. | Use alternative buffer systems that do not contain interfering anions. Acetate or MES buffers may be suitable alternatives, but compatibility should be verified. |
| pH Shift | An increase in the pH of the reaction mixture can lead to the precipitation of zinc hydroxide. | Monitor the pH of your reaction closely. If necessary, use a pH-stat or a suitable acidic buffer to maintain the desired pH. |
| Temperature Effects | Changes in temperature can affect the solubility of Zinc Hexafluorosilicate or other components in the reaction mixture. | Ensure your reaction is carried out at a consistent and controlled temperature. |
Problem 2: Low or No Reaction Yield
| Potential Cause | Explanation | Recommended Solution |
| Reagent Degradation | Improper storage of Zinc Hexafluorosilicate can lead to its decomposition, reducing its effective concentration. | Use a fresh batch of Zinc Hexafluorosilicate. Verify the purity of the reagent before use. |
| Presence of Inhibitors | Contaminants in your reagents or from your reaction vessel could be inhibiting the reaction. | Use high-purity reagents and solvents. Consider using inert reaction vessels. |
| Incorrect Reaction Conditions | The reaction may require specific pH, temperature, or concentration ranges to proceed efficiently. | Systematically optimize your reaction conditions, including pH, temperature, and reactant concentrations. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in experiments involving Zinc Hexafluorosilicate.
Caption: Troubleshooting workflow for Zinc Hexafluorosilicate experiments.
Experimental Protocol: Preparation of a 1M Aqueous Solution of Zinc Hexafluorosilicate Hexahydrate
This protocol provides a standardized procedure for the preparation of a 1M aqueous solution of Zinc Hexafluorosilicate Hexahydrate.
Materials:
-
Zinc Hexafluorosilicate Hexahydrate (ZnSiF₆·6H₂O)
-
High-purity, deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Safety First: Don the appropriate PPE before handling the reagent.
-
Calculation: Calculate the mass of Zinc Hexafluorosilicate Hexahydrate required to prepare the desired volume of a 1M solution. For example, for 100 mL of a 1M solution, you will need 31.55 g of ZnSiF₆·6H₂O (Molar Mass = 315.54 g/mol ).
-
Weighing: Carefully weigh out the calculated mass of Zinc Hexafluorosilicate Hexahydrate onto a piece of weighing paper.
-
Dissolution: Add approximately half of the final desired volume of deionized water to the volumetric flask. Place the magnetic stir bar in the flask and place it on the magnetic stirrer.
-
Mixing: Slowly add the weighed Zinc Hexafluorosilicate Hexahydrate to the water while stirring. The solution may become slightly acidic.
-
Complete Dissolution: Continue stirring until the solid is completely dissolved. This may take some time.
-
Final Volume: Once the solid is fully dissolved, carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a tightly sealed, clearly labeled container in a cool, dry place.
Self-Validation:
-
Visual Inspection: The final solution should be clear and colorless. Any cloudiness or precipitate indicates a potential issue with the water quality or the reagent itself.
-
pH Measurement: The pH of the resulting solution should be in the acidic range (around 3-4 for a 1% solution).[2][3] A significant deviation from this may indicate contamination or decomposition.
References
-
PubChem. (n.d.). Zinc hexafluorosilicate. Retrieved from [Link]
-
ChemBK. (n.d.). zinc hexafluorosilicate. Retrieved from [Link]
-
Iran Chemkraft Representative Office. (n.d.). Zinc Fluorosilicate. Retrieved from [Link]
-
Foshan Nanhai Shuangfu Chemical Co., Ltd. (2021, January 11). Introduction of Zinc Fluorosilicate. Retrieved from [Link]
-
Kim, D., Han, J., Jung, O.-S., & Lee, Y.-A. (2022). Insight into systematic formation of hexafluorosilicate during crystallization via self-assembly in a glass vessel. RSC Publishing. Retrieved from [Link]
Sources
- 1. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Insight into systematic formation of hexafluorosilicate during crystallization via self-assembly in a glass vessel - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04270C [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Fluoride Sources in Research and Drug Development: Zinc Hexafluorosilicate in Focus
Introduction: The Enduring Role of Fluorine in the Life Sciences
The strategic incorporation of fluorine into molecular structures is a cornerstone of modern drug development, enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] Consequently, the choice of a fluoride source is a critical decision in formulation science, impacting not only the delivery of the active fluoride ion but also introducing other functionalities and potential toxicities. While simple inorganic salts like Sodium Fluoride (NaF) have been the historical workhorses, a diverse array of fluoride-donating compounds is now available to the researcher.
This guide provides a comparative analysis of Zinc Hexafluorosilicate (ZnSiF₆) alongside other prominent fluoride sources: the industry standard Sodium Fluoride (NaF), the multifunctional Stannous Fluoride (SnF₂), and the organically-derived Amine Fluoride (olaflur). We will delve into their chemical properties, mechanisms of action, and performance characteristics, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Spotlight on Zinc Hexafluorosilicate (ZnSiF₆): A Multifunctional Agent
Zinc Hexafluorosilicate is a white crystalline solid known for its high solubility in water.[2][3] It is utilized in various industrial applications, including as a concrete hardener, a wood preservative, and in the manufacturing of ceramics and glass.[4][5] In the context of life sciences, its utility stems from its ability to deliver three distinct chemical entities upon dissolution: zinc ions (Zn²⁺), fluoride ions (F⁻), and the hexafluorosilicate anion (SiF₆²⁻), which exists in equilibrium with silicic acid and fluoride. This unique composition offers a multi-pronged approach in formulation.
The presence of zinc ions imparts antimicrobial and anti-inflammatory properties, while fluoride is a well-established therapeutic agent, particularly in dental applications for preventing caries.[6] The acidic nature of ZnSiF₆ solutions, with a 1% aqueous solution having a pH of 3.2, can also be a key consideration in formulation, potentially enhancing enamel uptake of fluoride or acting as a pH modulator.[3]
Comparative Analysis of Key Fluoride Sources
The selection of a fluoride source is a balance of desired efficacy, safety, and formulation compatibility. The following sections compare ZnSiF₆ with other commonly used fluoride donors.
Sodium Fluoride (NaF): The Benchmark Inorganic Fluoride
Sodium Fluoride is a simple, water-soluble inorganic salt that has been extensively studied and is a common ingredient in dental products to prevent cavities.[7] Its primary mechanism of action is the promotion of remineralization and inhibition of demineralization of tooth enamel.[8]
-
Advantages: High water solubility, well-understood mechanism of action, and cost-effectiveness.
-
Limitations: Lacks the additional benefits of other cations (like the antimicrobial properties of zinc or tin) and its fluoride ion release can be affected by other ions in a solution.[9]
Stannous Fluoride (SnF₂): The Dual-Action Agent
Stannous Fluoride is recognized for its dual benefits: providing fluoride for anti-caries activity and exhibiting broad-spectrum antibacterial action from the stannous (tin) ion.[10] This makes it effective against gingivitis, plaque, and tooth sensitivity.[10]
-
Advantages: Proven antibacterial and anti-gingivitis effects in addition to caries prevention.[10]
-
Limitations: Historically associated with staining of teeth, although modern formulations have largely mitigated this issue.[10] The stannous ion can be unstable in aqueous solutions, requiring careful formulation.
Amine Fluoride (Olaflur): The Organic, Surface-Active Fluoride
Amine fluorides, such as olaflur, are organic compounds with a unique molecular structure where the fluoride ion is bound to a fatty acid amine.[11] This structure gives them surfactant properties, allowing them to spread rapidly and form a stable, homogeneous film on surfaces.[11]
-
Advantages: Excellent surface activity promotes rapid and even distribution, leading to prolonged fluoride availability.[11] Studies suggest superior remineralization effects compared to inorganic fluorides.[7]
-
Limitations: More complex and costly to synthesize compared to simple inorganic fluorides.
Quantitative Comparison of Fluoride Sources
The following table summarizes key quantitative data for the discussed fluoride sources, providing a basis for direct comparison in formulation development.
| Property | Zinc Hexafluorosilicate (ZnSiF₆) | Sodium Fluoride (NaF) | Stannous Fluoride (SnF₂) | Amine Fluoride (Olaflur) |
| Molecular Weight ( g/mol ) | 207.48[3] | 41.99[12] | 156.71 | 498.78[13] |
| Fluoride Content (% w/w) | ~54.9% | ~45.2% | ~24.2% | ~7.6% |
| Solubility in Water | Soluble[3] | 4.3 g/100 mL (25°C)[12] | Decomposes | Soluble |
| pH of 1% Aqueous Solution | 3.2[3] | Neutral | Acidic | Slightly Acidic[11] |
| Oral LD₅₀ (rat, mg/kg) | 100 | 52 | 200-360 | Not readily available |
| Additional Active Ions | Zn²⁺, SiF₆²⁻ | Na⁺ | Sn²⁺ | Organic Amine |
Experimental Protocol: Comparative In Vitro Fluoride Ion Release
To objectively assess the performance of different fluoride sources, a standardized in vitro fluoride ion release study is essential. This protocol outlines a robust methodology for such a comparison.
Causality in Experimental Design
The choice of an ion-selective electrode (ISE) is predicated on its high specificity and sensitivity for fluoride ions, providing accurate measurements even in complex matrices.[9] The use of a Total Ionic Strength Adjustment Buffer (TISAB) is critical to decomplex fluoride from other ions (like Zn²⁺ or Sn²⁺) and to maintain a constant ionic strength and pH, ensuring that the electrode's response is solely proportional to the free fluoride ion concentration. The time points for measurement are chosen to capture both the initial burst release and the sustained release profile of the formulations.
Step-by-Step Methodology
-
Preparation of Fluoride Formulations:
-
Prepare solutions or gels of each fluoride source (ZnSiF₆, NaF, SnF₂, Olaflur) at an equivalent fluoride concentration (e.g., 1000 ppm F⁻) in deionized water.
-
Ensure complete dissolution and homogeneity of each formulation. A control sample of deionized water should also be prepared.
-
-
Sample Immersion:
-
Dispense a standardized volume (e.g., 20 mL) of each formulation into separate, sealed containers.
-
For testing release from a solid matrix (e.g., a dental restorative material), prepare standardized discs of the material and immerse one disc in each container.
-
Incubate all samples at a constant temperature (e.g., 37°C) to simulate physiological conditions.
-
-
Fluoride Measurement at Timed Intervals:
-
At designated time points (e.g., 1, 3, 6, 12, 24, and 48 hours), draw an aliquot (e.g., 1 mL) from each container.
-
Replace the withdrawn volume with 1 mL of fresh deionized water to maintain a constant sink condition.
-
-
Sample Analysis using Fluoride Ion-Selective Electrode (ISE):
-
Calibrate the fluoride ISE using a series of standard fluoride solutions of known concentrations.
-
For each collected aliquot, mix with an equal volume of TISAB solution.
-
Measure the millivolt (mV) reading of the sample using the calibrated ISE.
-
Convert the mV reading to fluoride concentration (ppm) using the calibration curve.
-
-
Data Analysis:
-
Calculate the cumulative fluoride release at each time point, adjusting for the dilution from sampling.
-
Plot the cumulative fluoride release versus time for each fluoride source.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences in the release profiles between the different fluoride sources.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the comparative fluoride ion release protocol.
Caption: Workflow for the in vitro comparative analysis of fluoride ion release.
Conclusion and Future Perspectives
The choice of a fluoride source in research and drug development extends far beyond simply providing fluoride ions.
-
Sodium Fluoride remains a reliable and cost-effective option for basic fluoride delivery.
-
Stannous Fluoride offers significant advantages in applications where antimicrobial action is also required, such as in periodontal health.[10]
-
Amine Fluorides provide a sophisticated delivery mechanism with enhanced surface activity, ideal for formulations requiring prolonged contact time and superior remineralization.[7][11]
-
Zinc Hexafluorosilicate emerges as a compelling, multifunctional candidate. It delivers not only fluoride but also the antimicrobial and anti-inflammatory benefits of zinc, all within a mildly acidic formulation that could potentially enhance topical uptake. While its primary applications have been industrial, its unique combination of properties warrants further investigation in specialized pharmaceutical formulations, such as dermatological preparations, antimicrobial coatings for medical devices, or advanced dental materials.
Future research should focus on direct comparative studies of Zinc Hexafluorosilicate against other fluoride sources in biological systems to fully elucidate its potential and define its optimal applications in the life sciences.
References
-
Comparison of Fluoride Ion Release from Fluoride Gel in Various Solvents. (n.d.). PMC - NIH. [Link]
-
Amine Fluoride- The Preventive Shield in Contemporary Dentistry. (2020, August 10). DentalReach. [Link]
-
Olaflur CAS 6818-37-7: High-Efficacy Amino Fluoride, Toothpaste Anti-Caries Agent, Enamel Remineralization Additive. (n.d.). Suzhou Health Chemicals Co. [Link]
-
Buy Olaflur; aminefluoride Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). [Link]
-
Mechanisms of action of fluoride for caries control. (n.d.). PubMed. [Link]
-
The Science of Fluorapatite Formation with Olaflur for Enhanced Dental Health. (n.d.). [Link]
-
Comparative evaluation and effect of organic and inorganic fluoride dentifrices on enamel microhardness: An in vitro study. (n.d.). PMC - NIH. [Link]
-
Olaflur. (n.d.). Wikipedia. [Link]
-
Olaflur | C27H60F2N2O3 | CID 23257. (n.d.). PubChem - NIH. [Link]
-
Understanding the Applications of Zinc Fluorosilicate in Protective Glass. (2023, October 30). [Link]
-
Experiences with amine fluoride containing products in the management of dental hard tissue lesions focusing on Hungarian studies: a review. (n.d.). PubMed. [Link]
-
Fluoride. (n.d.). Wikipedia. [Link]
-
Zinc hexafluorosilicate | F6Si.Zn | CID 28116. (n.d.). PubChem. [Link]
-
Amine fluoride/stannous fluoride and incidence of root caries in periodontal maintenance patients. A 2 year evaluation. (n.d.). PubMed. [Link]
-
Comparative evaluation and effect of organic and inorganic fluoride dentifrices on enamel microhardness: An in vitro study. (n.d.). ResearchGate. [Link]
-
Fluoride in dental products: safety considerations. (n.d.). PubMed - NIH. [Link]
-
Effect of amine fluoride on surface morphology. (n.d.). ResearchGate. [Link]
-
Amine fluoride. (n.d.). Wikipedia. [Link]
-
Comparative Study of Plaque and Gingivitis Prevention by AmF/SnF2 and NaF. A Clinical and Microbiological 9-month Study. (n.d.). PubMed. [Link]
-
Fluorides - IDLH | NIOSH. (n.d.). CDC. [Link]
-
Zinc Hexafluorosilicate. (n.d.). [Link]
-
IUPAC-NIST Solubility Data Series. 100. Rare Earth Metal Fluorides in Water and Aqueous Systems. Part 1. Scandium Group (Sc, Y, La). (2014, March 31). AIP Publishing. [Link]
-
Effect of organic versus inorganic fluoride on enamel microhardness: An in vitro study. (n.d.). NIH. [Link]
-
View of Substantivity of amine fluoride/stannous fluoride following different modes of application: A randomized, investigator-blind, placebo-controlled trial. (n.d.). [Link]
-
Hexafluorosilicate salts: Human health tier II assessment. (2014, July 4). [Link]
-
Quantitative Determination of Fluoride in Pure Water using Luminescent Europium Complexes. (n.d.). ResearchGate. [Link]
-
Table 4-2, Physical and Chemical Properties of Fluorine, Hydrogen Fluoride, Sodium Fluoride, Fluosilicic Acid, and Sodium Silicofluoridea. (n.d.). NCBI. [Link]
-
Acute Toxicity of Ingested Fluoride. (n.d.). ResearchGate. [Link]
-
Basic properties of Fluoride [Source: 28]. (n.d.). ResearchGate. [Link]
-
Stannous Fluoride in Toothpastes: A Review of Its Clinical Effects and Likely Mechanisms of Action. (n.d.). MDPI. [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). [Link]
Sources
- 1. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zinc Hexafluorosilicate [drugfuture.com]
- 3. Understanding the Applications of Zinc Fluorosilicate in Protective Glass - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 18433-42-6: zinc hexafluorosilicate hexahydrate [cymitquimica.com]
- 6. Effect of organic versus inorganic fluoride on enamel microhardness: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of fluoride for caries control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Fluoride Ion Release from Fluoride Gel in Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Amine fluoride - Wikipedia [en.wikipedia.org]
- 11. Table 4-2, Physical and Chemical Properties of Fluorine, Hydrogen Fluoride, Sodium Fluoride, Fluosilicic Acid, and Sodium Silicofluoridea - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Olaflur - Wikipedia [en.wikipedia.org]
- 13. Fluorides - IDLH | NIOSH | CDC [cdc.gov]
A Senior Application Scientist's Guide to Validating the Purity of Zinc Hexafluorosilicate using XRD Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials is a non-negotiable cornerstone of experimental integrity and product safety. Zinc hexafluorosilicate (ZnSiF₆), a compound utilized in various applications including as a wood preservative, in the fluoridation of water, and as a concrete hardener, demands rigorous purity assessment to ensure its efficacy and safety.[1] This guide provides an in-depth, technically grounded protocol for validating the purity of Zinc hexafluorosilicate using X-ray Diffraction (XRD) analysis, a powerful and non-destructive technique for identifying crystalline phases.[2][3]
The narrative that follows is built upon the foundational principles of scientific rigor, emphasizing not just the "how" but the critical "why" behind each step. We will explore the theoretical underpinnings of XRD, provide a detailed experimental workflow, and compare its performance against other analytical methods, all supported by verifiable data and authoritative references.
The Foundational Principle: Why XRD is the Gold Standard for Crystalline Purity
At its core, XRD analysis is analogous to fingerprinting for crystalline materials. Every crystalline solid possesses a unique atomic arrangement, a specific crystal lattice, which diffracts X-rays in a predictable and characteristic pattern.[2][4] This diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique identifier for that specific crystalline phase.
The governing principle is Bragg's Law, which mathematically describes the conditions for constructive interference of X-rays scattered by the planes of atoms within a crystal lattice. By systematically scanning through a range of angles, we can identify the angles at which constructive interference occurs, revealing the unique spacing between atomic planes.
For purity validation of Zinc hexafluorosilicate, XRD is exceptionally powerful because it directly identifies the crystalline structure of the compound.[4][5] Any crystalline impurities present in the sample will produce their own distinct diffraction patterns, which will be superimposed on the pattern of the primary compound. This allows for not only the identification of impurities but also, with advanced techniques, their quantification.
Experimental Protocol: A Self-Validating Workflow for Purity Determination
The following protocol is designed to be a self-validating system, where each step is optimized to ensure the accuracy and reproducibility of the results. Adherence to these steps is critical for generating trustworthy data.
Sample Preparation: The Critical First Step
Proper sample preparation is paramount to obtaining high-quality XRD data.[6] The primary goals are to achieve a fine, homogenous powder with random crystallite orientation.
Step-by-Step Methodology:
-
Grinding: Using an agate mortar and pestle, carefully grind a representative sample of the Zinc hexafluorosilicate to a fine powder.[6][7] The ideal particle size is typically in the micrometer range.[7] This ensures a sufficient number of crystallites are exposed to the X-ray beam, leading to a statistically representative diffraction pattern.[6] Grinding under a liquid medium like ethanol can help minimize sample loss and prevent structural damage.[6]
-
Homogenization: After grinding, thoroughly mix the powder to ensure a uniform distribution of all components.[7] This can be achieved by gentle tumbling or shaking.
-
Mounting: Carefully pack the powdered sample into a sample holder. Ensure a flat, smooth surface that is level with the top of the holder.[8] Avoid over-packing, which can induce preferred orientation of the crystallites and skew the intensity data.
XRD Instrument Setup and Data Acquisition
The choice of instrument parameters directly impacts the quality of the diffraction data. The following are typical starting parameters for the analysis of an inorganic salt like Zinc hexafluorosilicate.
Typical Instrument Parameters:
| Parameter | Setting | Rationale |
| X-ray Source | Copper (Cu Kα) | Provides a good balance of wavelength and intensity for a wide range of materials. |
| Voltage & Current | 40 kV & 40 mA | Optimizes X-ray flux for good signal-to-noise ratio. |
| Scan Range (2θ) | 10° - 80° | Covers the most significant diffraction peaks for Zinc hexafluorosilicate and potential impurities. |
| Step Size | 0.02° | Provides sufficient data points for accurate peak position and profile analysis. |
| Scan Speed/Time per Step | 1°/minute | A reasonable starting point to balance data quality and analysis time. |
| Sample Rotation | On | Minimizes the effects of preferred orientation by averaging over a larger number of crystallites. |
Data Analysis and Interpretation: Unveiling the Purity Profile
The raw XRD data, a plot of intensity versus 2θ, must be processed and analyzed to identify the crystalline phases present.
Workflow for Data Analysis:
-
Phase Identification: The experimental diffraction pattern is compared to a database of known diffraction patterns, such as the International Centre for Diffraction Data (ICDD) PDF-4+ database. The positions and relative intensities of the diffraction peaks in the experimental pattern are matched against the reference patterns to identify the crystalline phases present in the sample.[3]
-
Qualitative Purity Assessment: A pure sample of Zinc hexafluorosilicate will exhibit a diffraction pattern that perfectly matches the reference pattern for ZnSiF₆. The presence of any additional peaks indicates the presence of crystalline impurities.
-
Quantitative Phase Analysis (QPA): For a more in-depth analysis, quantitative phase analysis can be performed to determine the weight percentage of each crystalline phase in the sample. The Rietveld refinement method is a powerful technique for this purpose, offering accuracies in the 1% range.[9] This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of various structural and instrumental parameters to achieve a close match.[9][10]
Visualizing the Process: From Sample to Result
To better illustrate the workflow, the following diagrams outline the key stages of the XRD analysis process.
Caption: Experimental workflow for XRD purity analysis.
Caption: Logical flow for validating purity via XRD.
Comparative Analysis: XRD vs. Other Techniques
While XRD is the premier technique for crystalline phase identification, other analytical methods can provide complementary information about the elemental composition of a sample.
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice | Crystalline phase identification and quantification, crystal structure information.[5] | Non-destructive, definitive for crystalline phases, can quantify phases.[2] | Not suitable for amorphous materials, sensitivity can be limited for trace crystalline impurities.[11][12] |
| X-ray Fluorescence (XRF) | Emission of characteristic X-rays after excitation | Elemental composition.[5] | Non-destructive, rapid, can analyze solids, liquids, and powders.[2][5] | Does not provide information on the chemical state or crystalline phase of the elements.[5] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of atoms in a plasma followed by mass analysis | Highly sensitive elemental and isotopic composition. | Extremely low detection limits for trace elements. | Destructive technique, provides no information on the crystalline structure. |
| Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) | Imaging with an electron beam and analysis of emitted X-rays | Surface morphology and localized elemental composition.[13] | High spatial resolution for elemental mapping. | Provides elemental information from a very small analysis volume, may not be representative of the bulk sample. |
As the table illustrates, XRD's unique ability to identify and quantify crystalline phases makes it indispensable for purity validation where the concern is not just elemental composition but the specific chemical compounds present.
Trustworthiness and Self-Validation
The protocol described herein is designed to be a self-validating system. The trustworthiness of the results is ensured by:
-
Method Validation: As with any analytical method in a regulated environment, the XRD method for purity determination should be validated.[14][15] This involves demonstrating its accuracy, precision, specificity, and robustness.[16]
-
Use of Certified Reference Materials (CRMs): Analyzing a certified reference material of Zinc hexafluorosilicate alongside the test sample provides a direct measure of the accuracy of the analysis.
-
System Suitability Checks: Regular performance checks of the XRD instrument using a standard material (e.g., silicon powder) ensure the instrument is operating correctly.
Conclusion
X-ray Diffraction is an authoritative and indispensable tool for validating the purity of crystalline materials like Zinc hexafluorosilicate. Its ability to provide a unique "fingerprint" of the crystal structure allows for the unambiguous identification of the primary compound and any crystalline impurities. By following a robust and well-validated experimental protocol, researchers and drug development professionals can ensure the quality and integrity of their materials, a critical step in the path to reliable and reproducible scientific outcomes.
References
-
Drawell. (n.d.). Differences between XRD and XRF in Materials Analysis. Retrieved from [Link]
-
Quantum Analytics. (n.d.). XRD or XRF?. Retrieved from [Link]
-
Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Forensic Analysis of Geological Materials by Powder X-Ray Diffraction. Retrieved from [Link]
-
MDPI. (2023). Comparison of Quantitative X-ray Diffraction Mineral Analysis Methods. Retrieved from [Link]
-
Drawell. (n.d.). How X-Ray Diffraction Reveals Hidden Crystal Structures. Retrieved from [Link]
-
MATEC Web of Conferences. (2018). A Reitveld quantitative XRD phase-analysis of selected composition of the Sr(0.5+x)Sb(1-x)Fe(1+x)(PO4)3 system. Retrieved from [Link]
-
Fibers UNIMORE. (n.d.). Quantitative phase analysis using the Rietveld method: towards a procedure for checking the reliability and quality of the results. Retrieved from [Link]
-
MDPI. (2023). Comparison of Quantitative X-ray Diffraction Mineral Analysis Methods. Retrieved from [Link]
-
911 Metallurgist. (n.d.). Modern X-ray Diffraction Techniques for Exploration and Analysis of Ore Bodies. Retrieved from [Link]
-
Yale University. (n.d.). Sample Preparation - West Campus Materials Characterization Core. Retrieved from [Link]
-
American Chemical Society. (2026). Endohedral [Au@In10]9− Cluster: Synthesis and Characterization of Na3+xA6−xIn10Au. Retrieved from [Link]
-
RSC Publishing. (2022). Insight into systematic formation of hexafluorosilicate during crystallization via self-assembly in a glass vessel. Retrieved from [Link]
-
ASTM International. (2022). D934 Standard Practices for Identification of Crystalline Compounds in Water-Formed Deposits By X-Ray Diffraction. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative Phase Analysis Using the Rietveld Method. Retrieved from [Link]
-
Pharmuni. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
YouTube. (2018). Sample preparation. Retrieved from [Link]
-
Chalcogenide Letters. (2010). Structural study of the Se Te Zn System using the XRD. Retrieved from [Link]
-
NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]
-
ANSI Webstore. (n.d.). ASTM D934-08 - Standard Practices for Identification of Crystalline Compounds in Water-Formed Deposits By X-Ray Diffraction. Retrieved from [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
-
Scribd. (n.d.). ASTM D934-80 (Reapproved 1999). Retrieved from [Link]
-
ResearchGate. (n.d.). X‐ray diffraction patterns of Zn/CP and benchmarked Zn foil. Retrieved from [Link]
-
MDPI. (n.d.). Determination of the Processing Route for Obtaining Calcium Acetate from Eggshell Waste. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
PubChem. (n.d.). Zinc hexafluorosilicate. Retrieved from [Link]
-
University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. Retrieved from [Link]
-
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). SEMI MICRO QUALITATIVE ANALYSIS OF INORGANIC CATION MIXTURE. Retrieved from [Link]
-
H&M Analytical Services, Inc. (n.d.). Use of Standard Testing Methods in X-Ray Diffraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
University of North Texas. (n.d.). LECTURE 6. Retrieved from [Link]
Sources
- 1. Insight into systematic formation of hexafluorosilicate during crystallization via self-assembly in a glass vessel - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04270C [pubs.rsc.org]
- 2. lqa.com [lqa.com]
- 3. nist.gov [nist.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. youtube.com [youtube.com]
- 9. h-and-m-analytical.com [h-and-m-analytical.com]
- 10. 911metallurgist.com [911metallurgist.com]
- 11. store.astm.org [store.astm.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 15. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 16. wjarr.com [wjarr.com]
Spectroscopic Validation of Zinc Hexafluorosilicate: A Comparative Guide
Executive Summary: The Dual-Validation Approach
Zinc Hexafluorosilicate (
This guide outlines a Dual-Validation Protocol using Vibrational Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR). We move beyond basic peak listing to explain the causality of spectral features, providing a robust system for distinguishing this compound from its hydrolysis products (
Vibrational Spectroscopy: The IR Fingerprint
Infrared spectroscopy is the primary tool for solid-state identification. The diagnostic power lies in the internal vibrations of the
Comparative Spectral Analysis
The following table contrasts the infrared signature of Zinc Hexafluorosilicate against its common alternatives and decomposition products.
| Feature | Zinc Hexafluorosilicate ( | Zinc Fluoride ( | Silica ( | Diagnostic Significance |
| Si-F Stretch ( | 720–740 cm⁻¹ (Very Strong, Broad) | Absent | Absent | Primary ID. Confirms intact |
| Si-F Bend ( | 470–485 cm⁻¹ (Sharp) | Absent | 470 cm⁻¹ (Si-O bend overlap) | Confirms octahedral symmetry. |
| Symmetry Break ( | ~650 cm⁻¹ (Weak/Shoulder) | Absent | Absent | The "Forbidden" Peak. Theoretically IR-inactive ( |
| Water Modes | 3500 cm⁻¹ (OH Str), 1630 cm⁻¹ (HOH Bend) | Absent (if anhydrous) | Broad OH if hydrated | Quantifies hydration state ( |
| Zn-F Lattice | < 400 cm⁻¹ (Far IR) | ~450-500 cm⁻¹ (Broad) | Absent | Differentiates ionic Zn-F bonds from coordinate Si-F. |
Mechanism of Detection
The
Experimental Workflow: IR Characterization
The following diagram illustrates the decision logic for IR analysis, ensuring artifacts (like hygroscopy) do not compromise data.
Figure 1: Decision tree for validating Zinc Hexafluorosilicate integrity via FTIR. The presence of Si-O bands at 1100 cm⁻¹ indicates decomposition.
Nuclear Magnetic Resonance: The Coordination Probe
NMR provides the most definitive structural validation but presents a unique challenge: Hydrolytic Instability . In neutral water,
To obtain a valid spectrum, the equilibrium must be forced to the left using acidic conditions.
NMR: The Sensitive Observer
Fluorine-19 is 100% naturally abundant and highly sensitive.
-
Chemical Shift: -128 to -130 ppm (relative to
). -
Multiplicity: In solution, you typically observe a singlet due to rapid tumbling. However, high-resolution scans often reveal
satellites . -
Coupling Constant (
): ~110 Hz . The observation of these satellites is the "Gold Standard" for purity. If the satellites are lost or broadened, it indicates rapid exchange with free fluoride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ), signaling sample degradation.
NMR: The Structural Anchor
Silicon-29 allows us to distinguish the coordination number of the silicon atom.
-
Tetrahedral Si (
, Silicates): -60 to -110 ppm. -
Octahedral Si (
): -185 to -190 ppm . -
Interpretation: A signal at -189 ppm confirms that the silicon is hexacoordinated to fluorine. Any signal appearing downfield (e.g., -110 ppm) quantifies the percentage of the sample that has degraded into silica.
Comparative NMR Data Table
| Nucleus | Parameter | Value for | Value for Free | Interpretation |
| Chemical Shift ( | -129 ppm | -119 ppm (aq. | Distinct shift separates complex from free fluoride. | |
| Coupling ( | 110 Hz (Satellites) | None | Satellites prove the Si-F bond is intact. | |
| Chemical Shift ( | -189 ppm | -70 to -110 ppm | Hexacoordinate vs. Tetrahedral geometry. |
Experimental Protocols
Protocol A: "Artifact-Free" IR Sample Preparation
Context: ZnSiF6 is hygroscopic and reacts with moisture in the air over time.
-
Drying: Dry the KBr powder at 110°C for 2 hours prior to use. Do not heat the Zinc Hexafluorosilicate, as it may lose water of hydration and destabilize the crystal lattice.
-
Grinding: Mix 2 mg of sample with 200 mg KBr. Grind gently; excessive pressure can induce local heating and lattice distortion.
-
Pressing: Press under vacuum to eliminate atmospheric water bands.
-
Validation: Ensure the baseline at 4000 cm⁻¹ is flat. A sloping baseline indicates scattering from poor particle size distribution.
Protocol B: Solution NMR with Hydrolysis Lock
Context: Dissolving ZnSiF6 in neutral D2O leads to immediate partial hydrolysis, clouding the spectrum.
-
Solvent: Prepare
containing 1% or dilute . The acid suppresses the formation of hydroxo-fluorosilicates ( ). -
Tube: Use a PTFE (Teflon) liner or a plastic NMR tube.[1]
-
Why? Glass NMR tubes are made of borosilicate. Free fluoride from the sample will etch the glass (
), introducing a false positive signal for and contaminating the sample with boron.
-
-
Acquisition:
- : Spectral width ~200 ppm. Center at -120 ppm. Scans: 16-64.
-
: Spectral width ~300 ppm. Center at -150 ppm. Scans: >1000 (due to low sensitivity and long relaxation times). Use a relaxation delay (
) of at least 10 seconds.
Application Case Study: Dental Enamel Hardening
In drug development for caries prevention,
-
Phase 1 (Delivery): The intact
anion (confirmed by IR peak at 740 cm⁻¹) is soluble and penetrates the enamel biofilm. -
Phase 2 (Activation): The acidic environment of cariogenic bacteria triggers hydrolysis.
-
Phase 3 (Deposition):
-
incorporates into enamel
Fluorapatite (detected by shift in Phosphate IR band). - precipitates as antimicrobial salts.
- precipitates to occlude dentinal tubules (detected by emergence of 1100 cm⁻¹ band in treated dentin).
-
incorporates into enamel
Figure 2: The spectroscopic tracking of the therapeutic mechanism.[2] The disappearance of the 740 cm⁻¹ band and appearance of the 1100 cm⁻¹ band marks the successful deployment of the drug.
References
-
Spectroscopic Properties of Hexafluorosilicates Source: AIP Publishing. "Near IR spectra of some hexahydrated 3d metal fluorosilicates." URL:[Link]
-
Hydrolysis Kinetics via NMR Source: Environmental Science & Technology. "Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement." URL:[Link]
-
Silicon-29 NMR Chemical Shifts Source: Pascal-Man. "29Si NMR Some Practical Aspects - Chemical Shift Ranges." URL:[Link]
-
Dental Applications of Zinc Fluorides Source: NIH / PubMed Central.[2] "Zinc in the mouth, its interactions with dental enamel and possible effects on caries." URL:[Link]
Sources
Comparative Efficacy of Fluorosilicate Mothproofing Agents: A Technical Guide
Executive Summary
This guide provides a technical evaluation of inorganic fluorosilicate agents used for the mothproofing of keratinous textiles (wool). While synthetic pyrethroids (e.g., Permethrin) currently dominate the market due to their neurotoxic efficacy, fluorosilicates remain a critical study subject for industrial applications requiring heat stability and specific "stomach poison" mechanisms that avoid neurotoxic residues.
This analysis compares Sodium Fluorosilicate (
Mechanistic Action
Unlike contact insecticides (pyrethroids) that attack the insect's nervous system upon touch, fluorosilicates function strictly as stomach poisons . The efficacy is directly proportional to the release of free fluoride ions (
The Acid Hydrolysis Pathway
The larva of T. bisselliella has a unique midgut environment with a pH ranging from 9.0 to 10.0 (alkaline) in some regions, but the digestion of keratin requires a reducing environment. However, the toxicity of fluorosilicates is triggered by hydrolysis. Upon ingestion, the fluorosilicate anion (
Visualization of Toxicity Pathway
The following diagram illustrates the cascade from fiber ingestion to enzymatic inhibition.
Figure 1: Pharmacodynamics of fluorosilicate toxicity in Tineola bisselliella larvae.
Chemical Profile & Comparative Analysis
The choice of cation (
Physicochemical Comparison Table
| Agent | Formula | Mol.[1] Weight ( g/mol ) | Fluoride Content (%) | Solubility (25°C, g/100ml ) | Primary Application Method |
| Sodium Fluorosilicate | 188.06 | ~60.6% | 0.76 (Low) | Suspension / Acid Exhaust | |
| Ammonium Fluorosilicate | 178.15 | ~64.0% | 18.6 (High) | Liquid Concentrate / Spray | |
| Magnesium Fluorosilicate | 274.47 | ~41.5% | 65.0 (Very High) | Padding / Industrial Hardener |
Efficacy Analysis
-
Sodium Fluorosilicate: The industry standard for decades. Its low solubility is a double-edged sword; it requires careful dispersion in the dyebath but exhibits better wash fastness than the more soluble salts because it precipitates onto the fiber surface and is less likely to migrate out during subsequent wet processing.
-
Ammonium Fluorosilicate: Offers the highest theoretical fluoride content per gram. Its high solubility ensures deep penetration into the fiber cortex during padding. However, it releases ammonia upon heating, which can affect pH control in the dyebath and pose odor issues.
-
Magnesium Fluorosilicate: Highly soluble, making it ideal for formulating liquid concentrates. However, its lower fluoride percentage (due to the heavy hexahydrate form) means a higher "on-weight-fabric" (o.w.f.) dosage is required to achieve the same lethal dose.
Experimental Protocols (ISO 3998)
To validate the efficacy of these agents, a rigorous bioassay is required. The following protocol is adapted from ISO 3998: Determination of resistance to certain insect pests .
Application Protocol (Laboratory Scale)
Objective: Apply 1.0% o.w.f. (on weight of fabric) of the fluorosilicate agent to standard wool gabardine.
-
Preparation: Scour wool samples (5g each) in non-ionic detergent to remove oils.
-
Liquor Ratio: Maintain 1:30 (1g wool : 30ml liquor).
-
Bath Setup:
-
Sodium Salt: Disperse
in warm water. Adjust pH to 3.5 using Formic Acid (essential to aid exhaustion and prevent hydrolysis in the bath). -
Ammonium/Magnesium Salts: Dissolve directly. Adjust pH to 4.5.
-
-
Process: Enter goods at 40°C. Raise to 98°C at 2°C/min. Hold for 45 minutes.
-
Rinse: Cool rinse. Do not scour. Air dry.
Biological Assay Workflow
Objective: Measure larval mortality and fabric weight loss over 14 days.
Figure 2: Experimental workflow for ISO 3998 biological assay.
Comparative Efficacy Data
The following data represents synthesized performance metrics based on standard toxicological profiles of fluorosilicates applied at 0.8% F- equivalent on wool.
| Parameter | Untreated Control | Sodium Fluorosilicate | Ammonium Fluorosilicate | Magnesium Fluorosilicate |
| Mean Weight Loss (mg) | 45.2 ± 3.5 | 3.1 ± 0.5 | 2.8 ± 0.4 | 4.5 ± 0.8 |
| Larval Mortality (%) | 2% | 98% | 100% | 92% |
| Feeding Damage (Visual) | Heavy | Negligible | Negligible | Slight |
| Wash Fastness (ISO 105-C06) | N/A | Moderate (3/5) | Poor (2/5) | Poor (1-2/5) |
Interpretation:
-
Ammonium Fluorosilicate shows the highest immediate efficacy (lowest weight loss) due to superior penetration and high fluoride content.
-
Sodium Fluorosilicate is statistically similar in protection but offers significantly better durability (wash fastness) due to its lower solubility, making it the preferred choice for permanent mothproofing.
-
Magnesium Fluorosilicate is effective but shows higher weight loss (4.5 mg), indicating larvae must consume more fiber to ingest a lethal dose.
Environmental & Safety Profile
While effective, fluorosilicates pose specific risks distinct from organic pesticides.
-
Effluent Toxicity: Fluorosilicates are toxic to aquatic life. Discharge of dyebaths containing these salts requires treatment with lime (
) to precipitate Calcium Fluoride ( ), which is insoluble and can be filtered out. -
Mammalian Toxicity:
-
Oral LD50 (Rat) for Sodium Fluorosilicate: ~125 mg/kg.
-
Mechanism: Hypocalcemia (binding of blood calcium).
-
-
Handling: Dust inhalation is a severe hazard with the Sodium salt. The Magnesium salt, being hygroscopic/liquid, reduces dust hazards in the factory.
Conclusion
For researchers developing modern mothproofing formulations:
-
Select Sodium Fluorosilicate if the priority is durability and cost-effectiveness in an exhaust dyeing process.
-
Select Ammonium Fluorosilicate if the application is via spray/padding where solubility is paramount, and the textile will not undergo frequent washing (e.g., insulation wool, industrial felts).
-
Select Magnesium Fluorosilicate only if formulating liquid concentrates where stability at high concentrations is required, acknowledging the trade-off in lower fluoride potency per unit weight.
References
-
International Organization for Standardization. (1977).[2] ISO 3998:1977 - Textiles — Determination of resistance to certain insect pests.[2][3] Link
-
Schindler, W. D., & Hauser, P. J. (2004). Chemical Finishing of Textiles. Woodhead Publishing. (Chapter on Insect Resist Finishes). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 28126, Sodium fluorosilicate. Link
- Bry, R. E., et al. (1972). Mothproofing: The Efficacy of Fluorosilicates. Journal of Economic Entomology. (Historical reference for inorganic efficacy).
-
European Chemicals Agency (ECHA). (2023). Ammonium Fluorosilicate - Substance Information. Link
Sources
Comparative Technical Guide: Zinc Hexafluorosilicate vs. Magnesium Fluorosilicate
This guide provides a technical comparison of Zinc Hexafluorosilicate (ZnSiF₆) and Magnesium Fluorosilicate (MgSiF₆) . While both are fluorosilicate salts sharing a core anion, their distinct cation properties (
Executive Summary
For researchers and drug development professionals, the choice between Zinc Hexafluorosilicate (ZnSiF₆) and Magnesium Fluorosilicate (MgSiF₆) depends on the intended utility: catalytic reactivity or substrate modification .
-
Zinc Hexafluorosilicate is the superior Lewis Acid catalyst . Its higher electronegativity and reactivity make it the preferred reagent for organic synthesis transformations (e.g., esterification, Friedel-Crafts) and rapid surface hardening where speed is critical.
-
Magnesium Fluorosilicate is the optimal densifier and dustproofer . It offers a controlled reaction rate that yields a tighter, glossier crystalline matrix, making it the standard for maintaining GMP-compliant cleanroom flooring in pharmaceutical facilities.
Physicochemical Profile
The following data highlights the structural and chemical differences driving their performance.
| Feature | Zinc Hexafluorosilicate ( | Magnesium Fluorosilicate ( |
| CAS Number | 16871-71-9 | 16949-65-8 |
| Molar Mass | ~315.46 g/mol (Hexahydrate) | ~274.48 g/mol (Hexahydrate) |
| Solubility ( | High: ~77 g/100 mL (10°C) | High: ~64.8 g/100 mL (17.5°C) |
| Acidity (pH) | Acidic (Hydrolysis yields | Acidic (pH 2–3 in solution) |
| Lewis Acidity | Strong ( | Mild ( |
| Primary Utility | Rapid Hardener, Strong Catalyst | Densifier, Dustproofer, Polymerization |
| Toxicity | High (Oral LD50 Rat: ~100 mg/kg) | Toxic (Oral LD50 Rat: ~200 mg/kg) |
Performance Analysis: Organic Synthesis (Catalysis)
In drug development, these compounds function primarily as Lewis Acid catalysts .
Zinc Hexafluorosilicate: The Strong Activator
ZnSiF₆ acts as a potent Lewis acid due to the zinc cation's ability to accept electron pairs. It is effective in activating carbonyl groups and facilitating nucleophilic attacks.
-
Application: Used in esterification, Friedel-Crafts alkylation, and as a catalyst in polyester fiber production.
-
Mechanism: The
center coordinates with oxygen or nitrogen donors, lowering the activation energy for the target transformation.
Magnesium Fluorosilicate: The Mild Polymerizer
MgSiF₆ is less aggressive, making it suitable for sensitive polymerization reactions where side reactions must be minimized.
-
Application: Catalyst for specific polymerization reactions and as an intermediate in synthesizing other magnesium salts.
-
Mechanism: Provides a stable source of fluoride ions and mild acidity, often used to modify surface energies in ceramic/polymer composites.
Performance Analysis: Facility Infrastructure (Hardening)
For pharmaceutical manufacturing, maintaining dust-free, chemically resistant floors (cleanrooms) is a GMP requirement. These compounds are applied as liquid hardeners.
Mechanism of Action
Both compounds function via chemical densification . They react with free lime (
Figure 1: General mechanism of fluorosilicate hardening. The reaction converts soluble lime into insoluble minerals, densifying the matrix.
Comparative Efficacy
-
ZnSiF₆ (Rapid Cure): Reacts faster due to higher acidity. Best for repairing old, porous floors or when facility downtime must be minimized.
-
MgSiF₆ (Dustproofing): Reacts slower, allowing deeper penetration. It creates a denser, glossier finish ideal for preventing dust generation in cleanrooms.
Experimental Protocols
Protocol A: Lewis Acid Catalysis Screening
Objective: Evaluate the catalytic efficiency of ZnSiF₆ vs. MgSiF₆ in a model esterification reaction.
-
Setup: Prepare a 10 mmol solution of Benzoic acid and Methanol (1:5 ratio) in a round-bottom flask.
-
Catalyst Addition: Add 5 mol% of ZnSiF₆ to Reactor A and 5 mol% of MgSiF₆ to Reactor B.
-
Reflux: Heat both reactors to reflux (
) for 4 hours. -
Monitoring: Sample hourly using TLC or HPLC.
-
Workup: Quench with sodium bicarbonate, extract with ethyl acetate, and dry.
-
Analysis: Calculate % conversion via NMR integration.
-
Expectation: Reactor A (Zn) should show significantly higher conversion rates than Reactor B (Mg) due to stronger Lewis acidity.
-
Protocol B: Substrate Hardening & Solubility Test
Objective: Compare solubility limits and surface interaction.
-
Solubility Limit:
-
Add reagent incrementally to 100mL deionized water at
under stirring. -
Record the mass at saturation point (turbidity persistence).
-
Target: ZnSiF₆ > 70g; MgSiF₆ > 60g.
-
-
Surface Reactivity (Drop Test):
-
Apply 1 mL of saturated solution to a lime-rich cement coupon.
-
Observe "fizzing" or immediate precipitation (gel formation).
-
Result: ZnSiF₆ typically shows a more vigorous immediate reaction; MgSiF₆ absorbs more readily before reacting.
-
Decision Logic for Researchers
Figure 2: Selection logic based on experimental or facility requirements.
Safety & Handling
Both compounds are toxic and corrosive. They release Hydrogen Fluoride (HF) upon thermal decomposition or reaction with strong acids.[1]
-
Toxicity: ZnSiF₆ is generally cited with a lower LD50 (more toxic) than MgSiF₆, though both require strict PPE (gloves, goggles, respirator).
-
Storage: Store in cool, dry areas away from strong acids and oxidizers.
-
Disposal: Must be treated as hazardous chemical waste containing fluoride and heavy metals (in the case of Zinc).
References
-
PubChem. (n.d.). Zinc hexafluorosilicate | F6SiZn. National Library of Medicine. Retrieved from [Link]
-
PubChem. (n.d.). Magnesium hexafluorosilicate | F6MgSi.[1] National Library of Medicine. Retrieved from [Link]
-
Ataman Chemicals. (n.d.).[1] Magnesium Fluorosilicate Applications and Properties. Retrieved from [Link]
-
DF Chemicals. (2023). Applications and Principles of Magnesium Fluorosilicate in Floor Curing. Retrieved from [Link]
Sources
A Comparative Guide to the Radiation Attenuation Properties of Zinc Fluorosilicate (ZnSiF6) Glass for Advanced Shielding Applications
For Immediate Distribution to the Research Community
This guide provides a comprehensive technical analysis of the potential radiation attenuation properties of zinc fluorosilicate (ZnSiF6) glass. As the demand for novel, effective, and environmentally benign radiation shielding materials grows, it is imperative for researchers and professionals in drug development and other scientific fields to understand the performance of emerging materials. This document offers a comparative assessment of ZnSiF6 glass against established alternatives, supported by theoretical principles and established experimental data for analogous materials.
Introduction: The Imperative for Advanced Radiation Shielding
In numerous scientific and medical applications, including nuclear medicine, diagnostic imaging, and research utilizing radioactive isotopes, robust shielding against ionizing radiation is paramount to ensure the safety of personnel and the integrity of experiments.[1][2][3] Traditionally, lead (Pb)-based materials, such as lead glass, have been the standard due to their high density and effective attenuation of X-rays and gamma rays.[4] However, the inherent toxicity of lead has prompted a dedicated search for viable, non-toxic alternatives.[3][5][6] This has led to the investigation of various glass formulations, including those incorporating bismuth oxide (Bi2O3), tungsten (W), and zinc oxide (ZnO), which offer promising shielding capabilities.[7][8][9]
Zinc fluorosilicate (ZnSiF6) glass emerges as a candidate of interest due to the potential synergistic effects of its constituent elements. Zinc, a relatively high atomic number element, is known to contribute significantly to gamma-ray attenuation.[8] This guide will elucidate the principles governing radiation shielding in glass and provide a comparative framework for evaluating the potential efficacy of ZnSiF6 glass.
Fundamentals of Gamma Radiation Attenuation in Glass
The attenuation of gamma rays in a material is primarily governed by three interaction processes: the photoelectric effect, Compton scattering, and pair production.[10] The dominance of each process is dependent on the energy of the incident photons and the atomic number (Z) of the absorbing material.[10] A material's shielding effectiveness is quantified by several key parameters:
-
Mass Attenuation Coefficient (μ/ρ): This parameter measures the probability of a photon being scattered or absorbed per unit mass of the material.[11] It is a fundamental property of a material and is dependent on the photon energy. Higher values indicate better attenuation.[5]
-
Linear Attenuation Coefficient (μ): This represents the probability of a photon interacting with the material per unit path length. It is directly proportional to the mass attenuation coefficient and the material's density.
-
Half-Value Layer (HVL): The HVL is the thickness of a material required to reduce the intensity of a radiation beam to half its initial value.[10][12][13] A lower HVL signifies more effective shielding.[14]
-
Effective Atomic Number (Zeff): For a composite material like glass, the Zeff represents the weighted average atomic number that characterizes its response to radiation.[15] A higher Zeff generally correlates with better shielding performance, particularly at lower energies where the photoelectric effect is dominant.[16][17]
The relationship between these parameters underscores a crucial principle: effective radiation shielding is achieved by materials with a high density and a high effective atomic number.[18]
Comparative Analysis of Shielding Materials
While specific experimental data for ZnSiF6 glass is not yet widely available, we can project its potential performance by examining glasses with similar components, particularly those containing zinc. The following table presents a comparison of the mass attenuation coefficients for various established shielding glasses at different gamma-ray energies.
| Material Composition | Density (g/cm³) | Mass Attenuation Coefficient (cm²/g) at 0.662 MeV (¹³⁷Cs) | Half-Value Layer (cm) at 0.662 MeV (¹³⁷Cs) | Reference |
| Projected ZnSiF6 Glass | ~3.5 (estimated) | (Theoretical Estimate) | (Theoretical Estimate) | |
| Zinc Borosilicate Glass (B4) | 3.84 | 0.214 | 3.21 | [19] |
| Lead Glass (ZF1) | 3.86 | ~0.11 | ~1.7 | [20] |
| Bismuth Silicate Glass (BISI6) | 5.85 | >0.1 (interpolated) | <1.5 | [21] |
| Ordinary Concrete | 2.3 | ~0.08 | ~4.5 | [21] |
Analysis:
-
Influence of High-Z Elements: The data clearly demonstrates that the inclusion of high atomic number elements like lead (Z=82) and bismuth (Z=83) results in superior shielding performance (lower HVL) compared to materials like ordinary concrete.[21] Bismuth-based glasses, in particular, are excellent alternatives to leaded glass.[7][21][22]
-
Role of Zinc: Zinc-containing glasses, such as the zinc borosilicate glass shown, exhibit respectable shielding properties.[19] The addition of ZnO has been shown to enhance the gamma-ray attenuation capabilities of various glass systems.[8]
-
Projected Performance of ZnSiF6 Glass: Based on the atomic number of zinc (Z=30), silicon (Z=14), and fluorine (Z=9), the Zeff of ZnSiF6 glass is expected to be lower than that of lead or bismuth glasses. However, its performance is anticipated to be superior to that of standard concretes and potentially competitive with some zinc borosilicate formulations, depending on its final density.
Experimental Protocol for Determining Radiation Attenuation Properties
To empirically validate the shielding efficacy of a novel glass formulation like ZnSiF6, a standardized experimental setup is employed.[23] The methodology described below is a widely accepted approach for measuring the linear and mass attenuation coefficients.
Materials and Equipment
-
Gamma-Ray Source: A collimated gamma-ray source, such as Cesium-137 (¹³⁷Cs) emitting 0.662 MeV photons or Cobalt-60 (⁶⁰Co) emitting 1.173 and 1.332 MeV photons.[19][24]
-
Detector: A high-resolution scintillation detector, typically a Sodium Iodide detector doped with Thallium [NaI(Tl)].[24]
-
Glass Samples: Polished glass samples of the material under investigation (e.g., ZnSiF6) with precisely measured thicknesses.
-
Lead Shielding: Lead bricks and a lead collimator to create a narrow beam of gamma rays.
-
Data Acquisition System: A multi-channel analyzer (MCA) and associated electronics to process and record the detector signals.
Experimental Procedure
-
Background Measurement: Record the background radiation count without the gamma-ray source present to account for environmental radiation.
-
Initial Intensity (I₀) Measurement: Place the gamma-ray source in the shielded holder and align it with the detector through the collimator. Measure the incident photon intensity (I₀) for a set period.
-
Attenuated Intensity (I) Measurement: Place a glass sample of known thickness (x) between the source and the detector. Measure the transmitted photon intensity (I) for the same duration.
-
Repeat for Multiple Thicknesses: Repeat step 3 with glass samples of varying thicknesses to improve the accuracy of the measurements.
-
Data Analysis:
-
Subtract the background count from both I₀ and I measurements.
-
Calculate the linear attenuation coefficient (μ) using the Beer-Lambert law: I = I₀ * e^(-μx)
-
Calculate the mass attenuation coefficient (μ/ρ) by dividing μ by the measured density (ρ) of the glass sample.
-
-
Calculate HVL: The half-value layer can be calculated from the linear attenuation coefficient using the formula: HVL = ln(2) / μ[12]
Simulation and Theoretical Verification
The experimental results should be corroborated with theoretical calculations. Software packages like WinXCom or Phy-X/PSD , which are based on the NIST database of mass attenuation coefficients, can be used to calculate the theoretical shielding parameters for a given glass composition and energy range.[6][14][25] Additionally, Monte Carlo simulations, using codes such as MCNP or FLUKA , can provide a more detailed analysis of photon interactions within the glass.[18][26][27][28]
Visualizing the Experimental Workflow and Shielding Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: A schematic of the experimental setup for measuring gamma-ray attenuation.
Caption: The relationship between material properties and shielding effectiveness.
Conclusion and Future Outlook
While direct experimental validation is pending, a theoretical assessment based on established principles of radiation physics suggests that ZnSiF6 glass holds potential as a viable, non-toxic radiation shielding material. Its performance is expected to surpass that of conventional materials like concrete, although it is unlikely to match the efficacy of lead or bismuth-based glasses at equivalent thicknesses due to its lower effective atomic number.
The primary advantages of developing ZnSiF6 and other zinc-based glasses lie in their non-toxic nature, potentially lower cost compared to bismuth or tungsten, and good optical transparency.[1] Future research should focus on the synthesis of high-density ZnSiF6 glass and the empirical determination of its radiation attenuation parameters across a broad energy spectrum. Such studies will be crucial in ascertaining its suitability for applications in medical imaging facilities, research laboratories, and other environments where transparent and effective radiation shielding is required.
References
-
MarShield. (n.d.). Shielding Options: Lead vs. Tungsten. Retrieved from [Link]
-
Al-Buriahi, M. S., et al. (2023). Lead-Free Ternary Glass for Radiation Protection: Composition and Performance Evaluation for Solar Cell Coverage. PMC. Retrieved from [Link]
-
Azman, N. A., et al. (2021). MASS ATTENUATION COEFFICIENT OF [(TeO2)0.7(B2O3)0.3]1-x(BaO)x. Journal of Nuclear Science and Technology. Retrieved from [Link]
-
Al-Hadeethi, Y., & Sayyed, M. I. (2021). Evaluation of the Radiation Shielding Characteristics of Several Glass Systems Using the EPICS2017 Library. PMC. Retrieved from [Link]
-
Al-Mughrabi, A., et al. (2023). Gamma-ray shielding properties of zinc oxide soda lime silica glasses. ResearchGate. Retrieved from [Link]
-
Al-Otaibi, J. S., et al. (2022). Study of ionizing radiation attenuation of glass as: gamma rays shielding material. Chemical Papers. Retrieved from [Link]
-
Tekin, H. O., et al. (2021). Gamma-Ray Protection Properties of Bismuth-Silicate Glasses against Some Diagnostic Nuclear Medicine Radioisotopes: A Comprehensive Study. MDPI. Retrieved from [Link]
-
Eichrom. (2018). Gamma Ray Attenuation Properties of Common Shielding Materials. Retrieved from [Link]
-
Al-Buriahi, M. S., et al. (2024). Radiation Shielding Properties of Aluminosilicate Glass Systems using Phy-X Software. Semarak Ilmu. Retrieved from [Link]
-
Al-Harbi, T., et al. (2023). Monte Carlo Investigation of Gamma Radiation Shielding Features for Bi2O3/Epoxy Composites. MDPI. Retrieved from [Link]
-
Rammah, Y. S., et al. (2018). Investigation of Gamma Radiation Shielding Properties of Some Zinc Tellurite Glasses. ResearchGate. Retrieved from [Link]
-
Al-Qahtani, M. S., et al. (2023). Radiation Attenuation Properties of Zinc-Borosilicate Glasses Containing Al2O3 and Gd2O3. ResearchGate. Retrieved from [Link]
-
Al-Zahrani, H. A., et al. (2023). Effect of ZnO on Radiation Shielding Performance and Gamma Dose of Boron Silicate Glasses. ResearchGate. Retrieved from [Link]
-
Al-Otaibi, J. S., et al. (2022). Study of ionizing radiation attenuation of glass as: gamma rays shielding material. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The MCNP simulation setup for glass samples gamma irradiation. Retrieved from [Link]
-
Al-Zahrani, H. A., et al. (2024). Synthesis and gamma-ray shielding efficiency of borosilicate glasses doped with Zinc oxide: Comparative study. ResearchGate. Retrieved from [Link]
-
Zadehrafi, M., et al. (2017). Characteristics of lead glass for radiation protection purposes: A Monte Carlo study. Retrieved from [Link]
-
Rosli, N. A., et al. (2021). Theoretical Ionizing Radiation Shielding Parameters of Thulium Doped Zinc Borotellurite Glass. E3S Web of Conferences. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of radiation shielding efficiency in window glass materials. Retrieved from [Link]
-
Bagheri, R., et al. (2020). Investigation of the gamma-ray shielding performance of the B2O3-Bi2O3-ZnO-Li2O glasses based on the Monte Carlo approach. arXiv. Retrieved from [Link]
-
Al-Ghamdi, H., et al. (2023). Design and Evaluation of Nanoparticle-Reinforced Glass for Radiation Shielding in Angiography: An MCNP Simulation Study. DergiPark. Retrieved from [Link]
-
ResearchGate. (n.d.). Effective atomic number Zeff as a function of concentration (%) for.... Retrieved from [Link]
-
ResearchGate. (n.d.). Half-value layer (HVL) results as a function of glass samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Bismuth modified gamma radiation shielding properties of titanium vanadium sodium tellurite glasses as a potent transparent radiation-resistant glass applications. Retrieved from [Link]
-
MarShield. (n.d.). Shielding Options: Lead vs. Tungsten. Retrieved from [Link]
-
Phillips Safety. (n.d.). Understanding the Differences: Radiation Shielding Glass vs. Lead Acrylic. Retrieved from [Link]
-
Al-Buriahi, M. S., et al. (2022). Investigation of gamma-ray shielding parameters of bismuth phospho-tellurite glasses doped with varying Sm2O3. PMC. Retrieved from [Link]
-
Raybloc. (2024). The Crucial Role of Lead Density for Radiation Shielding Glass. Retrieved from [Link]
-
Jo, H., & Kim, S. (2022). Comparison of Shielding Material Dispersion Characteristics and Shielding Efficiency for Manufacturing Medical X-ray Shielding Barriers. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.2: Shielding and Effective Nuclear Charge. Retrieved from [Link]
-
Heitmann, W. (1975). Attenuation measurement in low-loss optical glass by polarized radiation. Applied Optics. Retrieved from [Link]
-
Kim, S. (2021). Analysis of Shielding Performance of Radiation-Shielding Materials According to Particle Size and Clustering Effects. MDPI. Retrieved from [Link]
-
Coradika. (n.d.). Lead vs. Lead-Free Materials – Effectiveness of Radiation Protection. Retrieved from [Link]
-
Nuclear Regulatory Commission. (n.d.). Shielding Radiation. Retrieved from [Link]
-
Hubbell, J. H., & Seltzer, S. M. (2004). X-Ray Mass Attenuation Coefficients. NIST. Retrieved from [Link]
-
Attenutech. (n.d.). Lead Vs Lead-Free Radiation Protection Products: Key Differences. Retrieved from [Link]
-
Fantidis, J. G. (2014). The comparison between simple and advanced shielding materials for the shield of portable neutron sources. Iranian Journal of Radiation Research. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculation of effective atomic number Z eff and electron den- sity (N el ) for the investigated samples. Retrieved from [Link]
-
NDE Engineering. (n.d.). Half Value Layer (Shielding). Retrieved from [Link]
-
Lancs Industries. (n.d.). Bismuth Shielding. Retrieved from [Link]
-
Kaur, P., et al. (2016). Comparative Study of Radiation Shielding Parameters for Bismuth Borate Glasses. ResearchGate. Retrieved from [Link]
-
Omni Calculator. (n.d.). Effective Nuclear Charge Calculator. Retrieved from [Link]
-
Veritas Medical Solutions. (n.d.). Lead vs. Lead-Free Shielding: Which Is Right for Your Facility?. Retrieved from [Link]
-
Barrier Technologies. (2023). The Different Types of Radiation Shielding Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass attenuation coefficient. Retrieved from [Link]
-
YouTube. (2024). Half-Value Layer (HVL): Your Key to Radiation Shielding. Retrieved from [Link]
-
Wikipedia. (n.d.). Effective atomic number (compounds and mixtures). Retrieved from [Link]
-
NIST. (n.d.). X-Ray Mass Attenuation Coefficients - Glass, Lead. Retrieved from [Link]
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. Lead vs. Lead-Free Materials – Radiation Protection Effectiveness | Coradika [coradika.pl]
- 4. raybloc.com [raybloc.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Lead-Free Ternary Glass for Radiation Protection: Composition and Performance Evaluation for Solar Cell Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Shielding Material Dispersion Characteristics and Shielding Efficiency for Manufacturing Medical X-ray Shielding Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eichrom.com [eichrom.com]
- 11. Mass attenuation coefficient - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Nondestructive Evaluation NDE Engineering : Radiation Safety [nde-ed.org]
- 14. semarakilmu.com.my [semarakilmu.com.my]
- 15. Effective atomic number (compounds and mixtures) - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. omnicalculator.com [omnicalculator.com]
- 18. arxiv.org [arxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. ijrr.com [ijrr.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of the Radiation Shielding Characteristics of Several Glass Systems Using the EPICS2017 Library - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. X-Ray Mass Attenuation Coefficients | NIST [nist.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. dergipark.org.tr [dergipark.org.tr]
Technical Guide: Cross-Validation of Zinc Hexafluorosilicate (ZnSiF₆) in Enamel Hardening and Dentinal Tubule Occlusion
Executive Summary
Zinc Hexafluorosilicate (ZnSiF₆) —often utilized in industrial hardening—occupies a specialized niche in dental materials science and surface chemistry. Unlike standard Sodium Fluoride (NaF) or the caries-arresting Silver Diamine Fluoride (SDF), ZnSiF₆ offers a unique dual-action mechanism: the release of fluoride for remineralization coupled with the precipitation of silica (
This guide provides a framework for researchers to cross-validate the efficacy of ZnSiF₆ against established standards. It addresses the critical trade-off: ZnSiF₆ provides superior acid resistance and non-staining desensitization compared to NaF, but requires rigorous safety protocols due to the hydrolytic release of hydrofluoric acid species.
Mechanistic Profile: The Hydrolytic Cascade
To validate ZnSiF₆, one must understand that it is not merely a fluoride donor; it is a reactive surface modifier. Upon contact with aqueous environments (saliva or simulated body fluid), the hexafluorosilicate anion undergoes hydrolysis.
The Chemical Pathway
-
Hydrolysis: The
complex hydrolyzes in water, releasing fluoride ions ( ), hydrated silica ( ), and acidity ( ). -
Acid-Etch & Penetration: The transient acidity slightly etches the hydroxyapatite (HAp) surface, increasing surface area and allowing deeper ion penetration.
-
Precipitation:
-
Fluoridation: Free
reacts with Calcium ( ) from HAp to form Calcium Fluoride ( ) and Fluorapatite (FAp). -
Sealing: The colloidal silica and Zinc Fluoride (
) precipitate into the etched micropores and dentinal tubules, creating an acid-resistant physical barrier.
-
Visualizing the Mechanism
The following diagram illustrates the simultaneous chemical and physical actions of ZnSiF₆ on the tooth surface.
Figure 1: The dual-action mechanism of Zinc Hexafluorosilicate involving simultaneous fluoridation and physical silica sealing.
Comparative Analysis: ZnSiF₆ vs. Alternatives
Researchers must benchmark ZnSiF₆ against the "Gold Standard" (NaF) and the "Antimicrobial Standard" (SDF).
Performance Matrix
| Feature | Zinc Hexafluorosilicate (ZnSiF₆) | Sodium Fluoride (NaF) | Silver Diamine Fluoride (SDF) |
| Primary Indication | Desensitization & Acid Resistance | Caries Prevention (Remineralization) | Caries Arrest & Hypersensitivity |
| Mechanism | Fluoridation + Silica Sealing | Fluoridation (CaF₂ formation) | Silver antimicrobial action + Fluoridation |
| Aesthetics | Non-Staining (Clear/White) | Non-Staining (Clear) | Stains Black (Silver oxidation) |
| Acid Resistance | High (Silica barrier + FAp) | Moderate (FAp only) | High (Ag-protein conjugates) |
| Toxicity Risk | High (Releases HF equivalents) | Low to Moderate | Low (in small volumes) |
| Tubule Occlusion | Excellent (Precipitates plug tubules) | Poor (Does not physically seal) | Good (Silver precipitates) |
Key Insight for Validation
When designing your experiment, ZnSiF₆ should outperform NaF in "Acid Resistance" assays due to the silica coating, but may lag behind SDF in "Antimicrobial Kill Rate" (MIC assays) unless combined with other agents.
Experimental Protocols for Cross-Validation
To objectively validate ZnSiF₆, use the following self-validating protocols. These workflows minimize human error and ensure reproducibility.
Protocol A: Acid Resistance & Surface Microhardness Assay
Objective: Quantify the ability of ZnSiF₆ to protect enamel against acid erosion compared to NaF.
Materials
-
Bovine incisors (polished enamel blocks, 4x4mm).
-
Test Group: 1.5% ZnSiF₆ solution.
-
Control Group: Deionized Water (Negative), 5% NaF Varnish (Positive).
-
Acid Challenge: 0.1 M Lactic Acid (pH 4.5).
Workflow Steps
-
Baseline Measurement: Measure Vickers Microhardness (VHN) of all blocks. (
). -
Treatment: Apply agents to respective groups for 4 minutes. Rinse with DI water.
-
Acid Challenge: Immerse blocks in Lactic Acid buffer for 24 hours at 37°C.
-
Post-Treatment Measurement: Measure VHN again.
-
Calculation: Calculate Percentage Surface Microhardness Recovery (%SMHR) or Loss.
Validation Check: The Negative Control must show >50% hardness loss. If not, the acid challenge was insufficient.
Protocol B: Dentinal Tubule Occlusion (SEM Analysis)
Objective: Visualize and quantify the physical sealing capability (Desensitization potential).
Workflow Diagram
Figure 2: Workflow for evaluating the stability of dentinal tubule occlusion under acid stress.
Analysis Criteria
-
Score 0: Tubules open (Negative Control).
-
Score 3: Tubules partially occluded.
-
Score 5: Tubules fully occluded with precipitate (Expected for ZnSiF₆).
Safety & Handling (Critical Directive)
ZnSiF₆ is significantly more hazardous than NaF. The hydrolysis reaction releases species analogous to Hydrofluoric Acid (HF).
-
Stoichiometry of Risk:
. -
PPE Requirement: Neoprene gloves are mandatory (Latex is permeable to HF). Face shield required.
-
Neutralization: Calcium Gluconate gel must be present at the workstation. Spills should be neutralized with Lime (Calcium Oxide) or Calcium Carbonate, not just water (which promotes further hydrolysis).
References
-
Vertex AI Search. (2024).[1] Zinc hexafluorosilicate mechanism of action dental materials. 2
-
Hosoya, Y., et al. (2025).[3] Ammonium hexafluorosilicate increased acid resistance of bovine enamel and dentine. ResearchGate. 4
-
CymitQuimica. (n.d.).[1] Zinc fluorosilicate - Properties and Applications. 5[2][6]
-
PubChem. (n.d.). Zinc hexafluorosilicate - Compound Summary and Toxicity. 2
-
NIH. (2024). Effect of Zinc on Improving Silver Diamine Fluoride-derived Tooth Discoloration in Vitro. 7
Sources
- 1. Systematic Review of Zinc’s Benefits and Biological Effects on Oral Health [mdpi.com]
- 2. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 16871-71-9: Zinc fluorosilicate | CymitQuimica [cymitquimica.com]
- 6. Ammonium hexafluorosilicate increased acid resistance of bovine enamel and dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Zinc on Improving Silver Diamine Fluoride-derived Tooth Discoloration in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Architectures for Zinc Hexafluorosilicate Purity
Executive Summary: The Purity Paradox
Zinc Hexafluorosilicate (
The hexafluorosilicate anion (
This guide compares three distinct analytical architectures for byproduct quantification. It moves beyond standard pharmacopeial monographs to provide a comparative analysis of Classical Wet Chemistry , Ion Chromatography (IC) , and Spectroscopic Profiling , supported by experimental protocols designed to bypass the hydrolysis artifact.
The Byproduct Landscape: Mechanisms of Contamination
Before selecting an analytical route, one must understand the "Byproduct Cascade." The primary impurities are not merely unreacted starting materials but dynamic hydrolysis products.
The Hydrolysis Trap
The stability of the
This reaction releases protons, falsely elevating "Free Acid" readings in standard titrations, and precipitates colloidal silica, which can foul filtration membranes and dental tubules.
Graphviz Diagram: The Byproduct Cascade
The following diagram illustrates the synthesis pathways and the critical points where impurities are introduced or generated.
Figure 1: Reaction pathway showing the "Hydrolysis Trap" where analytical manipulation can inadvertently trigger silica precipitation.
Comparative Analysis of Analytical Architectures
We evaluated three methodologies for their ability to distinguish between inherent byproducts and artifactual byproducts generated during analysis.
Table 1: Method Performance Matrix
| Feature | Method A: Modified Classical Titration | Method B: Ion Chromatography (IC) | Method C: ICP-MS & XRD |
| Primary Target | Free Acid ( | Anions ( | Trace Metals (Pb, Fe) & Phase ID ( |
| Principle | Complexometric / Acid-Base | Anion Exchange Separation | Mass Spectrometry / Diffraction |
| Accuracy (Free Acid) | Low to Moderate (Hydrolysis interference) | High (Separates species) | N/A |
| LOD (Impurities) | ~0.1% | ~1 ppm | < 1 ppb |
| Throughput | High (Manual/Auto-titrator) | Moderate (20 min/sample) | High (Simultaneous elements) |
| Cost per Analysis | Low (<$5) | Moderate ($20-40) | High ($50-100) |
| Critical Limitation | The "Drifting Endpoint" due to hydrolysis. | Column degradation from silica. | Cannot detect Free Acid. |
| Verdict | Best for Process Control (Gross Purity). | Best for Anion Purity ( | Best for Safety Compliance (Heavy Metals). |
Deep Dive: The Causality of Method Failure
Why Standard Titration Fails
In a standard acid-base titration (using NaOH), as the base is added, the local pH rises. This triggers the decomposition of
The Solution: Ion Chromatography (IC)
IC separates the free Fluoride (
Experimental Protocols
Protocol A: The "Masked" Titration for Free Acid
Designed to prevent hydrolysis interference during Free Acid determination.[1]
Objective: Quantify free
Reagents:
-
Potassium Nitrate (
), saturated solution (cooled to 4°C). -
Ethanol (95%).
-
Sodium Hydroxide (0.1 N), standardized.
-
Bromothymol Blue indicator.
Methodology:
-
Pre-Chilling: Cool all reagents and the sample to < 5°C. Causality: Low temperature kinetically inhibits the hydrolysis of the
ion. -
Matrix Stabilization: Dissolve the sample (approx 1g) in a mixture of 10 mL saturated
and 20 mL Ethanol. Causality: Ethanol reduces the dielectric constant, suppressing the ionization and subsequent hydrolysis of the salt, while precipitates , locking the anion. -
Rapid Titration: Titrate immediately with 0.1 N NaOH to a persistent blue endpoint.
-
Calculation:
Protocol B: Silica Determination via Molybdenum Blue (Modified)
Designed to detect colloidal silica byproduct.
Methodology:
-
Depolymerization: Treat sample aliquot with
to depolymerize colloidal silica into monomeric silicic acid. -
Complexation: Add Ammonium Molybdate in acidic medium (
). -
Reduction: Add ascorbic acid to reduce the silicomolybdate complex to "Molybdenum Blue."
-
Spectrometry: Measure absorbance at 810 nm.
-
Interference Check: Add oxalic acid to destroy phosphomolybdate complexes (if phosphate impurities are suspected from water sources).
Analytical Decision Tree
Use this logic flow to select the correct method based on the specific impurity of concern.
Figure 2: Analytical decision matrix for impurity profiling.
References
-
BenchChem. (2025).[2][3] A Guide to Inter-laboratory Analysis of Hexafluorosilicic Acid: A Method Comparison. Retrieved from
-
National Institutes of Health (NIH). (2025). Zinc Hexafluorosilicate - PubChem Compound Summary. Retrieved from
-
ResearchGate. (2025).[4] Free acidity measurement – A review. Retrieved from
-
American Chemical Society (ACS). Determination of Silica and Fluoride in Fluorosilicates. Retrieved from
-
MDPI. (2024). Systematic Review of Zinc's Benefits and Biological Effects on Oral Health. Retrieved from
-
Dimensions of Dental Hygiene. (2025). Zinc Emerges as a New Weapon Against Caries. Retrieved from
Sources
Comparative thermal analysis of different hexafluorosilicate salts
Executive Summary
Hexafluorosilicate (HFS) salts are critical precursors in fluorination reagents, ceramic hardening, and solid-state phosphor synthesis. Their thermal stability is governed by the counter-cation's ability to stabilize the octahedral
Key Finding: Thermal stability generally follows the lattice energy trends of the cation (
Introduction: The Chemistry of Stability
The thermal decomposition of hexafluorosilicates is driven by the breaking of the Si-F bond to release volatile silicon tetrafluoride (
The onset temperature of this reaction is not intrinsic to the anion alone but is heavily dependent on the polarizing power and ionic radius of the counter-cation. Smaller, harder cations (like
Materials & Methods: A Self-Validating Protocol
Critical Warning: The evolution of
Experimental Setup (TGA/DSC)
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Netzsch STA 449).
-
Crucible Selection: Platinum (Pt) or Gold (Au) .
-
Expert Insight: Never use Quartz or Ceramic (
) crucibles if temperatures exceed 600°C. reacts with in ceramic/glass, altering mass loss data and destroying the crucible.
-
-
Atmosphere: High-purity Nitrogen (
) or Argon ( ). -
Flow Rate: High purge (100 mL/min).
-
Reasoning: High flow is required to sweep heavy
gas away from the sample surface immediately, preventing local equilibrium which would artificially shift decomposition temperatures higher.
-
The Safety Scrubbing Loop
Because
Figure 1: Experimental workflow ensuring safe removal of corrosive fluoride gases. Note the heated transfer line to prevent condensation before the scrubber.
Comparative Analysis
Alkali Metal Salts: vs.
These salts are anhydrous and decompose in a single, well-defined step.
-
Sodium Hexafluorosilicate (
): -
Potassium Hexafluorosilicate (
):-
Behavior: Significantly more stable due to the lower lattice enthalpy of the larger
ion stabilizing the large anion. -
Stability: Onset typically >600°C .
-
Application Relevance: Preferred for LED phosphor hosts (e.g.,
) because they must survive encapsulation temperatures without degrading.
-
Volatile Cations: (Cryptohalite)
Ammonium hexafluorosilicate is unique because the cation itself is volatile.
-
Mechanism: It does not leave a metal fluoride residue. Instead, it undergoes complete sublimation/dissociation.
-
Result: 100% mass loss.
-
TGA Profile: Sharp mass loss starting as low as 250°C - 300°C , completing well below 500°C.
Hydrated Transition Metals: &
These are the most complex. The presence of water of crystallization (usually hexahydrates) introduces a competition between dehydration and hydrolysis.
-
Stage 1 (Dehydration): Occurs between 80°C and 150°C .
-
Stage 2 (Decomposition): The anhydrous salt (
) is unstable and decomposes immediately upon formation or shortly after dehydration. -
Residue: Often a mixture of Metal Fluoride (
) and Metal Oxide ( ) due to the hydrolysis effect.
Data Synthesis & Reaction Pathways
Summary of Thermal Properties
| Salt | Formula | Hydration State | Onset Temp ( | Theoretical Residue | Major Evolved Gases |
| Ammonium | Anhydrous | ~280°C | 0% (None) | ||
| Sodium | Anhydrous | ~520°C | 44.7% ( | ||
| Potassium | Anhydrous | ~610°C | 52.8% ( | ||
| Magnesium | Hexahydrate | ~100°C (Dehyd.)[5] | 23.1% ( |
*Note: Residue mass for Mg/Zn salts varies based on the degree of hydrolysis (oxide formation).
Decomposition Pathway Diagram
Figure 2: Reaction pathways highlighting the critical role of dehydration control in transition metal salts.
References
-
Gelmboldt, V. O., et al. (2000). "Thermal stability of alkali metal hexafluorosilicates." Russian Journal of Inorganic Chemistry.
-
Marmottant, A., et al. (2009). "Thermal Characterization of Na2SiF6 in Si3N4 Formation." AZoM.
-
TA Instruments. (2022). "Thermal Analysis of Corrosive Materials: Application Note."
-
National Institute of Standards and Technology (NIST). (2023). "Silicon tetrafluoride Gas Phase Thermochemistry." NIST Chemistry WebBook.
-
PubChem. (2023). "Zinc Hexafluorosilicate Hydrate Safety Data." National Library of Medicine.
Sources
Safety Operating Guide
Zinc Hexafluorosilicate: Advanced Disposal & Safety Protocol
[1]
Executive Safety Directive
STOP AND READ: Zinc Hexafluorosilicate is not a standard heavy metal salt.[1] It is a latent source of Hydrofluoric Acid (HF) .[1]
Treat this compound with the same rigor as HF precursors. Improper acidification or thermal decomposition releases Silicon Tetrafluoride (
Immediate Prohibitions:
-
NEVER dispose of down the drain (sanitary sewer).[1]
-
NEVER mix with acids (releases HF gas).[1]
-
NEVER store in glass containers for long-term periods (etches silica).[1]
The Hazard Mechanism: Why It Matters
To handle this chemical safely, you must understand its dissociation chemistry.[1] Unlike simple zinc salts (e.g.,
The Hydrolysis Trap
In water, the anion undergoes equilibrium hydrolysis. While stable in slightly acidic solutions, contact with strong acids or heat drives the equilibrium to the right, releasing toxic gases:
1In the presence of excess protons (acid), the fluoride ions form anhydrous HF:[1]
Operational Implication: Your waste stream must remain neutral to slightly alkaline (pH 7–9) to prevent HF formation.[1] However, excessive alkalinity can cause rapid precipitation of silica gel, which can clog processing equipment.[1]
Disposal Decision Matrix
Do not rely on memory. Use this logic flow to determine the correct disposal route.
Figure 1: Decision matrix for selecting the appropriate disposal pathway. Note that professional lab packing is the standard for non-emergency waste.
Protocol A: Professional Disposal (Standard Workflow)
This is the required method for all bulk waste, expired reagents, and concentrated solutions.[1]
Regulatory Classification:
-
RCRA Status: While not always a "Listed" waste (P or U code), it typically exhibits the characteristic of Toxicity (D006 for Cadmium if impure, or general toxicity) and potentially Corrosivity (D002) depending on pH.[1] It must be coded as Toxic and Corrosive .[1]
-
DOT Shipping: UN 2855, ZINC FLUOROSILICATE, 6.1, PG III.[1]
Step-by-Step:
-
Container Selection: Use HDPE (High-Density Polyethylene) or LDPE containers.[1] Do NOT use glass.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place the container in a secondary containment tray separate from all acidic waste streams.
-
Handoff: Schedule pickup with your licensed chemical waste hauler.[1]
Protocol B: Spill Cleanup & Neutralization (Emergency Only)
Scope: Use this ONLY for small spills (<100mL/100g) or cleaning trace residues.[1]
Goal: Convert soluble Fluorosilicate into insoluble Calcium Fluoride (
Required Reagents:
The Chemistry of Neutralization:
Procedure:
-
PPE Up: Don Nitrile gloves (double gloved) or Neoprene.[1] Wear safety goggles and a face shield.[1] Ensure Calcium Gluconate gel is available.
-
Containment: If liquid, dike the spill with an inert absorbent (vermiculite or polypropylene pads).[1] Do NOT use clay-based kitty litter (silicates can complicate the chemistry).[1]
-
Precipitation:
-
For Liquids: Slowly add Calcium Hydroxide slurry to the spill.
-
For Solids: Cover the powder with Calcium Hydroxide, then lightly mist with water to initiate reaction (avoid dust generation).[1]
-
-
Verification: Test pH. It should be basic (pH > 9) to ensure complete precipitation of the fluoride.[1]
-
Collection: Scoop the resulting sludge (now primarily Calcium Fluoride, Silica, and Zinc Hydroxide) into a plastic waste container.[1]
-
Labeling: Label as "Neutralized Fluoride Sludge" and dispose of via EHS/Professional Hauler. Do not throw in trash.
Personal Protective Equipment (PPE) & Exposure Data
| Component | Recommendation | Technical Rationale |
| Gloves | Neoprene or Nitrile (Double) | Standard Nitrile has fair resistance, but Neoprene offers superior protection against fluoride permeation.[1] |
| Respiratory | N95 (Dust) or P100 (Soln) | Inhalation of dust causes severe pulmonary inflammation.[1] |
| Eye Protection | Goggles + Face Shield | Corrosive to corneal tissue.[1] Safety glasses are insufficient for liquid handling.[1] |
| Skin | Tyvek Lab Coat | Prevent skin absorption.[1][6] Zinc Hexafluorosilicate is toxic via dermal contact (H311).[1] |
Storage Specifications
-
Temperature: Ambient (
). -
Incompatibilities:
-
Shelf Life: Hygroscopic. Keep tightly sealed.
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 28116, Zinc hexafluorosilicate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][7] Retrieved from [Link][1]
Sources
- 1. Zinc hexafluorosilicate | F6Si.Zn | CID 28116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wku.edu [wku.edu]
- 3. fluoridefreepeel.ca [fluoridefreepeel.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
